molecular formula C4H6N4O2 B034952 2,5-Diamino-4,6-dihydroxypyrimidine CAS No. 102783-67-5

2,5-Diamino-4,6-dihydroxypyrimidine

货号: B034952
CAS 编号: 102783-67-5
分子量: 142.12 g/mol
InChI 键: HWSJQFCTYLBBOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Diamino-4,6-dihydroxypyrimidine is a versatile and critical pyrimidine derivative extensively utilized in nucleic acid research and medicinal chemistry. This compound serves as a key precursor in the synthesis of more complex heterocyclic systems, particularly pteridines and purine analogs, due to its multifunctional reactive sites. Its primary research value lies in its role as a scaffold for developing nucleoside and nucleotide analogs that can act as enzyme inhibitors or potential chemotherapeutic agents. Researchers leverage this molecule to study enzyme mechanisms, such as those of dihydrofolate reductase, and to investigate novel pathways in one-carbon metabolism. The presence of both amino and hydroxyl groups at strategic positions on the pyrimidine ring allows for specific modifications, making it an invaluable building block for creating targeted chemical libraries in drug discovery programs. Furthermore, its inherent metal-chelating properties are of significant interest in bioinorganic chemistry and materials science. Our product is supplied with guaranteed high purity and stability, ensuring reproducible results in your most demanding synthetic and biochemical applications.

属性

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJQFCTYLBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967143
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-69-5, 102783-67-5, 527-57-1
Record name 2,5-Diamino-4,6-dihydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminopyrimidin-4,6-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a key structural motif in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its hydrochloride salt, which is the common commercially available form. All quantitative data is presented in structured tables, and detailed experimental protocols from the literature are provided.

Chemical and Physical Properties

Table 1: General and Structural Properties
PropertyValueSource(s)
IUPAC Name 2,5-Diamino-1,6-dihydro-6-oxo-pyrimidin-4-olN/A
Molecular Formula C₄H₆N₄O₂[1]
Molecular Weight 142.12 g/mol [1]
Canonical SMILES C1(=C(C(=O)NC(=N1)N)N)O[1]
InChI Key HWSJQFCTYLBBOF-UHFFFAOYSA-NN/A
CAS Number 40769-69-5N/A
Appearance White to brown to dark purple powder/crystal[2]
Physical State Solid[2]
Table 2: Properties of this compound Hydrochloride
PropertyValueSource(s)
Molecular Formula C₄H₇ClN₄O₂N/A
Molecular Weight 178.58 g/mol [1][2]
CAS Number 56830-58-1[2]
Melting Point No data available[3]
Solubility No data available for water or other solvents[3]
pKa No experimental data availableN/A
Purity >98.0% (by HPLC)[2][3][4]
Storage Store in a cool, dark place under an inert atmosphere[3]

Synthesis and Reactivity

This compound hydrochloride is typically synthesized through a multi-step process. The following is a representative experimental protocol based on patent literature.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a four-step synthesis starting from dimethyl malonate and guanidine hydrochloride.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • To a solution of sodium methoxide in methanol, add guanidine hydrochloride.

  • Heat the mixture to 40-50°C with stirring.

  • Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue the reaction at the same temperature for 4-6 hours.

  • Distill off the methanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 4-5 with glacial acetic acid.

  • Cool the mixture to room temperature to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Nitrosation

  • Suspend the 2-amino-4,6-dihydroxypyrimidine in water.

  • Add a solution of sodium nitrite.

  • Cool the mixture and slowly add hydrochloric acid to adjust the pH to 2-3, which results in the formation of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.

  • Stir the reaction mixture at 50°C for 2 hours.

  • Cool the mixture and filter the solid product.

Step 3: Reduction

  • Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water.

  • Heat the suspension to 20-40°C.

  • Slowly add a reducing agent, such as sodium hydrosulfide.

  • Maintain the temperature and stir for 1-4 hours.

  • Adjust the pH to neutral (pH 7) to precipitate the product.

  • Filter and dry the solid to yield this compound.

Step 4: Salt Formation

  • Suspend the this compound in methanol.

  • Heat the mixture to 50-70°C.

  • Slowly add concentrated hydrochloric acid.

  • Maintain the temperature and stir for 1-4 hours.

  • Cool the mixture to precipitate the hydrochloride salt.

  • Filter and dry the final product, this compound hydrochloride.

Reactivity

This compound is a key intermediate in the synthesis of other functionalized pyrimidines. A notable reaction is its chlorination to produce 2,5-diamino-4,6-dichloropyrimidine, a precursor for various pharmaceutical compounds. This reaction is typically carried out using phosphorus oxychloride in the presence of a quaternary ammonium chloride or an amine hydrochloride.

Biological Activity and Signaling Pathways

The direct biological activity of this compound is not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules with defined biological targets.

Research on structurally related compounds offers some insights into potential biological activities:

  • Enzyme Inhibition: A related compound, 2,4-diamino-6-hydroxypyrimidine, is known to be an inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of tetrahydrobiopterin, a critical cofactor for several enzymes including nitric oxide synthase.[5]

  • Nitric Oxide Production: In a study on 5-substituted 2-amino-4,6-dihydroxypyrimidines, the parent compound (2-amino-4,6-dihydroxypyrimidine) did not show significant inhibitory activity on immune-activated nitric oxide (NO) production in mouse peritoneal cells.[6]

  • Kinase Modulation: A recent study has identified a series of 2,5-diaminopyrimidine derivatives as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a member of the Src family of tyrosine kinases involved in B-cell receptor signaling.[7] This suggests that the 2,5-diaminopyrimidine scaffold may be a promising starting point for the development of selective kinase modulators.

Due to the lack of specific data on the direct interaction of this compound with biological targets, a signaling pathway diagram cannot be provided at this time.

Visualizations

Synthesis Workflow of this compound Hydrochloride

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride as described in the experimental protocol section.

Synthesis_Workflow A Dimethyl Malonate + Guanidine Hydrochloride B Step 1: Cyclization (Sodium Methoxide) A->B C 2-Amino-4,6-dihydroxypyrimidine B->C D Step 2: Nitrosation (Sodium Nitrite, HCl) C->D E 2-Amino-4,6-dihydroxy- 5-nitrosopyrimidine D->E F Step 3: Reduction (Sodium Hydrosulfide) E->F G This compound F->G H Step 4: Salt Formation (HCl in Methanol) G->H I This compound Hydrochloride H->I

Caption: Synthetic route to this compound HCl.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical agents. While comprehensive data on its physicochemical properties like melting point and solubility are currently lacking in the public domain, detailed synthetic protocols are available. Its direct biological activity and involvement in specific signaling pathways remain an area for future investigation. The exploration of its derivatives as kinase modulators highlights the potential of the 2,5-diaminopyrimidine scaffold in drug discovery. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,5-Diamino-4,6-dihydroxypyrimidine. This pyrimidine derivative is a key intermediate in the synthesis of various pharmacologically active compounds.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C4H6N4O2.[1][2] Its structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 5, and two hydroxyl groups at positions 4 and 6. The molecule can exist in several tautomeric forms, with the keto-enol tautomerism being particularly significant. The di-keto form, 2,5-diamino-1H-pyrimidine-4,6-dione, is a common tautomer. The IUPAC name for one of its common tautomeric forms is 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one.[1]

Below is a diagram representing the 2D molecular structure of this compound.

synthesis_workflow Synthetic Workflow for this compound HCl cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Final Product Diethyl malonate Diethyl malonate Guanidinium hydrochloride Guanidinium hydrochloride 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidinium hydrochloride->2-Amino-4,6-dihydroxypyrimidine Sodium methoxide Sodium methoxide Sodium methoxide->2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dihydroxy-5-nitrosopyrimidine Nitrosation This compound hydrochloride This compound hydrochloride 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine->this compound hydrochloride Reduction Sodium Nitrite Sodium Nitrite Sodium Nitrite->2-Amino-4,6-dihydroxy-5-nitrosopyrimidine Sodium hydrosulfide Sodium hydrosulfide Sodium hydrosulfide->this compound hydrochloride Concentrated HCl Concentrated HCl Concentrated HCl->this compound hydrochloride This compound->this compound hydrochloride Salification logical_relationship From Precursor to Biologically Active Derivative This compound This compound Chemical Modification (e.g., Chlorination) Chemical Modification (e.g., Chlorination) This compound->Chemical Modification (e.g., Chlorination) Serves as precursor 2,5-Diamino-4,6-dichloropyrimidine 2,5-Diamino-4,6-dichloropyrimidine Chemical Modification (e.g., Chlorination)->2,5-Diamino-4,6-dichloropyrimidine Yields derivative Biological Activity (e.g., NO Production Inhibition) Biological Activity (e.g., NO Production Inhibition) 2,5-Diamino-4,6-dichloropyrimidine->Biological Activity (e.g., NO Production Inhibition) Exhibits

References

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS: 56830-58-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine, in its hydrochloride salt form (CAS Number: 56830-58-1), is a pivotal heterocyclic building block in synthetic organic chemistry. Its structural features, including multiple amino and hydroxyl functional groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its significant role as a key intermediate in the pharmaceutical industry, particularly in the development of antiviral and anticancer therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueSource(s)
CAS Number 56830-58-1[4]
Molecular Formula C₄H₆N₄O₂ · HCl[4][5]
Molecular Weight 178.58 g/mol [4][5]
Appearance White to brown to dark purple crystalline powder[2][3]
Melting Point >300 °C[6]
Purity ≥98% (by HPLC)[1]
Storage Room temperature, in a cool, dark place, under inert gas[4]
Synonyms 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone hydrochloride, 2,5-Diaminopyrimidine-4,6-diol hydrochloride

Synthesis

The synthesis of this compound hydrochloride has been documented through several routes, most commonly commencing with a dialkyl malonate and guanidinium hydrochloride. The general synthetic pathway involves cyclization, nitrosation, reduction, and subsequent salt formation.

General Synthetic Pathway

G cluster_synthesis Synthesis of this compound HCl Dialkyl Malonate Dialkyl Malonate Cyclization Cyclization Dialkyl Malonate->Cyclization Guanidinium HCl Guanidinium HCl Guanidinium HCl->Cyclization 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Cyclization->2-Amino-4,6-dihydroxypyrimidine Nitrosation Nitrosation 2-Amino-4,6-dihydroxypyrimidine->Nitrosation 2-Amino-5-nitroso-4,6-dihydroxypyrimidine 2-Amino-5-nitroso-4,6-dihydroxypyrimidine Nitrosation->2-Amino-5-nitroso-4,6-dihydroxypyrimidine Reduction Reduction 2-Amino-5-nitroso-4,6-dihydroxypyrimidine->Reduction This compound This compound Reduction->this compound HCl Salt Formation HCl Salt Formation This compound->HCl Salt Formation Final Product This compound HCl HCl Salt Formation->Final Product

Caption: General synthetic scheme for this compound HCl.

Experimental Protocols

This method involves the cyclization of dimethyl malonate with guanidinium hydrochloride, followed by nitrosation, reduction, and salt formation, affording a total yield of approximately 75% with a purity of 99.0%.[2]

Step 1: Cyclization

  • Add guanidinium hydrochloride to a sodium methoxide solution.

  • Heat the mixture to 35-50 °C with stirring.

  • Add dimethyl malonate dropwise while maintaining the temperature.

  • Continue the reaction at 35-50 °C for 0.5-6 hours.

  • After the reaction, perform vacuum distillation, dissolve the residue in water, and adjust the pH to 0-8 with acid.

  • Cool the solution to induce precipitation, filter, and dry the solid to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Nitrosation

  • Suspend the 2-amino-4,6-dihydroxypyrimidine intermediate in water.

  • Add a 30% aqueous sodium hydroxide solution and heat to 40 °C with stirring.

  • Add sodium nitrite.

  • Adjust the pH to 2-3 by dropwise addition of concentrated hydrochloric acid over 1 hour.

  • Maintain the reaction at 50 °C for 2 hours.

  • Cool the mixture, filter, and dry the solid to yield 2-amino-5-nitroso-4,6-dihydroxypyrimidine.[2]

Step 3: Reduction and Salt Formation

  • The 2-amino-5-nitroso-4,6-dihydroxypyrimidine is reduced. While the patent mentions reduction, specific details of the reducing agent and conditions are not fully elaborated in the abstract.[2] Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation.

  • The resulting this compound is then treated with concentrated hydrochloric acid in methanol at 35-70 °C.

  • The reaction is maintained at 50-80 °C for 0.5-4 hours.

  • Upon cooling, the hydrochloride salt precipitates and is collected by filtration and dried.[2]

Analytical Characterization

Table 2: Suggested Analytical Methods for Characterization
TechniqueExpected Information
¹H NMR Chemical shifts and coupling constants of the non-exchangeable protons.
¹³C NMR Chemical shifts of the carbon atoms in the pyrimidine ring.
FT-IR Characteristic vibrational frequencies for N-H, O-H, C=O, and C=N bonds.
Mass Spectrometry Molecular ion peak to confirm the molecular weight and fragmentation pattern for structural elucidation.
HPLC Assessment of purity and detection of any impurities.

Biological Role and Applications

The primary significance of this compound hydrochloride lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.

Intermediate in Drug Synthesis

This pyrimidine derivative is a crucial precursor in the production of antiviral drugs, most notably Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] It is also utilized in the synthesis of various anticancer agents.[1] The synthetic utility often involves the conversion of the dihydroxy pyrimidine to a dichloropyrimidine, which is then further functionalized.

G cluster_application Role in Drug Synthesis Start 2,5-Diamino-4,6- dihydroxypyrimidine HCl Chlorination Chlorination Start->Chlorination Intermediate 2,5-Diamino-4,6- dichloropyrimidine Chlorination->Intermediate Further Reactions Further Reactions Intermediate->Further Reactions End_Products Antiviral Drugs (e.g., Abacavir) Anticancer Agents Further Reactions->End_Products

Caption: Synthetic utility of this compound HCl.

A common subsequent reaction is the chlorination of this compound hydrochloride.

  • Dry this compound hydrochloride is heated with phosphorus oxychloride in the presence of a quaternary ammonium chloride (e.g., N-ethyl-N-methyl piperidinium chloride).

  • The reaction mixture is heated at approximately 105 °C for 24 hours with stirring.

  • The work-up procedure typically involves removal of excess phosphorus oxychloride, followed by pouring the mixture into water and adjusting the pH to isolate the 2,5-diamino-4,6-dichloropyrimidine product. This process has been reported with yields around 65%.

Direct Biological Activity

There is a lack of significant evidence in the reviewed literature regarding the direct biological activity of this compound hydrochloride. Its primary role appears to be that of a synthetic precursor. A study on related 5-substituted 2-amino-4,6-dihydroxypyrimidine analogues found them to be devoid of any nitric oxide (NO) inhibitory activity. While this is an indirect observation, it may suggest a similar lack of activity for the parent compound. No significant data on its cytotoxicity or effects on cell viability have been reported.

Safety and Handling

This compound hydrochloride is intended for laboratory research purposes only.[4] Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Safety and Handling Information
AspectRecommendationSource(s)
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[4]
Handling Handle in a well-ventilated area. Prevent dust formation.[4]
Storage Keep the container tightly closed in a cool, dark, and dry place, preferably under an inert atmosphere.[4]
Incompatibilities Strong oxidizing agents.[4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
First Aid (Skin) Wash off immediately with soap and plenty of water.[4]
First Aid (Inhalation) Move to fresh air.[4]
First Aid (Ingestion) Rinse mouth. Do not induce vomiting.[4]
Disposal Dispose of in accordance with local, regional, and national regulations.[4]

Conclusion

This compound hydrochloride is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-established synthetic routes and its role as a key intermediate in the manufacture of important therapeutics like Abacavir underscore its importance. While a comprehensive profile of its direct biological activities and some of its physicochemical properties are not fully elucidated in publicly available literature, its synthetic utility is clear. Further research to fully characterize this compound, including the acquisition of detailed spectral data and investigation into any potential intrinsic biological effects, would be beneficial for the scientific community.

References

Physical and chemical properties of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a pyrimidine derivative of significant interest in medicinal and process chemistry. It primarily serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Its structural features, particularly the presence of multiple reactive amino and hydroxyl groups, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and its role as a key synthetic intermediate.

Physical and Chemical Properties

Quantitative data for this compound is primarily available for its hydrochloride salt, which is the more common commercial form.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₆N₄O₂[1]C₄H₆N₄O₂ · HCl[2]
Molecular Weight 142.12 g/mol [1]178.58 g/mol [2]
Appearance Not specified in searchesWhite to brown to dark purple crystalline powder[3]
Melting Point Not specified in searchesNo data available[2]
Solubility Not specified in searchesSoluble in aqueous solutions[4]
Purity Not specified in searches≥ 98% (HPLC)[2][3]
Stability Not specified in searchesStable under proper conditions[2]
Storage Not specified in searchesStore at 2 - 8 °C[4]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves a multi-step process starting from dimethyl malonate and guanidine hydrochloride. The overall process includes cyclization, nitrosation, reduction, and finally, salt formation.[5]

Step 1: Cyclization

  • Guanidine hydrochloride, dimethyl malonate, and sodium methoxide are reacted to form a pyrimidine ring. The molar ratio of the reactants is typically 1:(1.0-1.5):(1.5-3.5) respectively.[5]

Step 2: Nitrosation

  • The product from the cyclization step is reacted with sodium nitrite in an aqueous solution of sodium hydroxide.[5]

  • The reaction mixture is heated to 60°C, and then concentrated hydrochloric acid is added dropwise to adjust the pH to 2-3.[5]

  • The reaction is maintained at 60°C for 30 minutes, after which the intermediate product is obtained by cooling, filtration, and drying.[5]

Step 3: Reduction

  • The nitrosated intermediate is suspended in water and heated to 20-40°C.[5]

  • Sodium hydrosulfide is then added dropwise, maintaining the temperature between 20-40°C.[5]

  • The reaction is allowed to proceed for 0.5-4 hours, after which the pH is adjusted to 0-9 with an acid to precipitate the product, this compound.[5]

Step 4: Salt Formation

  • The crude this compound is dissolved in methanol and heated to 35-70°C.[5]

  • Concentrated hydrochloric acid is then added dropwise, and the reaction is maintained at 50-80°C for 0.5-4 hours.[5]

  • Upon cooling, this compound hydrochloride crystallizes and is collected by filtration and drying.[5]

An alternative method involves the hydrolysis of 5-acetamido-2-amino-4,6-dihydroxypyrimidine with concentrated hydrochloric acid.[6]

  • Crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine is heated with concentrated hydrochloric acid at 70-75°C for 1 hour.[6]

  • The mixture is then cooled in an ice bath, and the resulting product is filtered, washed with dilute HCl and acetone, and then dried.[6]

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of other important chemical entities. A notable example is its use in the preparation of 2,5-diamino-4,6-dichloropyrimidine, which is a vital intermediate for various pharmaceuticals.

The chlorination of this compound is typically achieved using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[7]

Visualizations

Synthesis_Workflow A Dimethyl Malonate + Guanidine Hydrochloride B Cyclization (Sodium Methoxide) A->B C 2-Amino-4,6-dihydroxypyrimidine B->C D Nitrosation (NaNO2, HCl) C->D E 5-Nitroso-2-amino-4,6-dihydroxypyrimidine D->E F Reduction (Sodium Hydrosulfide) E->F G This compound F->G H Salt Formation (HCl) G->H I This compound Hydrochloride H->I

Caption: Synthetic workflow for this compound Hydrochloride.

Logical_Relationship cluster_start Starting Materials cluster_process Chemical Transformation cluster_intermediate Key Intermediate cluster_final Final Product This compound This compound Chlorination\n(POCl3) Chlorination (POCl3) This compound->Chlorination\n(POCl3) 2,5-Diamino-4,6-dichloropyrimidine 2,5-Diamino-4,6-dichloropyrimidine Chlorination\n(POCl3)->2,5-Diamino-4,6-dichloropyrimidine Pharmaceuticals\n(e.g., Abacavir) Pharmaceuticals (e.g., Abacavir) 2,5-Diamino-4,6-dichloropyrimidine->Pharmaceuticals\n(e.g., Abacavir)

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

Tautomerism of 2,5-Diamino-4,6-dihydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric landscape of 2,5-diamino-4,6-dihydroxypyrimidine. Due to the critical role of tautomerism in influencing the physicochemical properties and biological activity of heterocyclic compounds, a thorough understanding of the potential tautomeric forms of this molecule is paramount for its application in drug design and development. This document outlines the probable tautomers, details the experimental and computational methodologies for their investigation, and presents a framework for understanding their equilibrium.

Introduction to Tautomerism in Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases. Their tautomeric state can significantly affect their hydrogen bonding capabilities, solubility, and interactions with biological targets. Prototropic tautomerism, involving the migration of a proton, is common in pyrimidines with hydroxyl and amino substituents.[1][2] In the case of this compound, both keto-enol and amine-imine tautomerism are possible, leading to a variety of potential structures.

Derivatives of 4-hydroxypyrimidine can undergo keto-enol tautomerization in solution, with a general preference for the keto form in the solid state.[3][4][5] The presence of amino groups introduces the possibility of amine-imine tautomerism. The interplay of these tautomeric possibilities results in a complex equilibrium that is influenced by the physical state (solid or solution), solvent polarity, pH, and temperature.[6][7]

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is expected to be between the di-keto, enol-keto, and di-enol forms, further complicated by the amine-imine tautomerism of the amino groups. The most probable and energetically favorable tautomers are depicted below. Computational studies on analogous molecules, such as 4,5-diamine-2,6-dimercaptopyrimidine, have shown that the dithione (analogous to di-keto) form is the most stable.[8]

Tautomers T1 Di-keto (2,5-diamino-1,6-dihydropyrimidine-4,6-dione) T2 Enol-keto T1->T2 T4 Amine-Imine Tautomer T1->T4 Proton Shift T3 Di-enol (2,5-diaminopyrimidine-4,6-diol) T2->T3

Caption: Potential tautomeric equilibria for this compound.

Experimental Protocols for Tautomerism Investigation

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. 1H and 13C NMR spectra can provide information about the time-averaged structure of the molecule. By analyzing chemical shifts, coupling constants, and performing variable temperature studies, it is possible to deduce the predominant tautomeric form and potentially quantify the equilibrium.

Detailed Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d6, D2O, CD3OD).

  • 1H NMR: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Observe changes in the chemical shifts of labile protons (NH and OH) to infer proton exchange and equilibrium shifts.

  • 13C NMR: Acquire spectra to identify the chemical shifts of carbonyl carbons (in keto forms) versus hydroxyl-bearing carbons (in enol forms).

  • 2D NMR (HSQC, HMBC): Use these experiments to confirm assignments of protons and carbons and to establish connectivity within the molecule, aiding in the definitive identification of the tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. Shifts in the absorption maxima (λmax) upon changes in solvent or pH can indicate a shift in the tautomeric equilibrium.[1][2]

Detailed Methodology:

  • Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarity and in buffer solutions of different pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λmax values. A significant shift in λmax with solvent polarity or pH suggests a change in the predominant tautomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups and can help distinguish between keto and enol forms in the solid state.[8]

Detailed Methodology:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound.

  • Spectral Acquisition: Record the FTIR spectrum.

  • Data Analysis: Look for characteristic absorption bands:

    • Keto form: Strong C=O stretching vibrations (typically 1650-1750 cm-1).

    • Enol form: O-H stretching vibrations (typically 3200-3600 cm-1) and C=C stretching vibrations.

    • Amino/Imino forms: N-H stretching and bending vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the positions of hydrogen atoms, which can definitively identify the tautomeric form present in the crystal.[3]

Detailed Methodology:

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and confirm the tautomeric form.

Experimental_Workflow cluster_Solution_State Solution State Analysis cluster_Solid_State Solid State Analysis NMR NMR Spectroscopy (1H, 13C, 2D) UV_Vis UV-Vis Spectroscopy FTIR FTIR Spectroscopy X_ray X-ray Crystallography Compound This compound Compound->NMR Compound->UV_Vis Compound->FTIR Compound->X_ray

Caption: Experimental workflow for the investigation of tautomerism.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[8][9]

Detailed Methodology:

  • Structure Generation: Generate 3D structures of all plausible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in solution (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: Calculate the relative electronic energies, including ZPVE corrections, to determine the relative stabilities of the tautomers.

  • Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to compare with experimental data.

Quantitative Data Summary

Table 1: Relative Energies of Tautomers (Computational)

TautomerGas Phase ΔE (kcal/mol)Solution (Water) ΔE (kcal/mol)
Di-keto0.00 (Reference)0.00 (Reference)
Enol-ketoData to be determinedData to be determined
Di-enolData to be determinedData to be determined
Amine-ImineData to be determinedData to be determined

Table 2: Characteristic Spectroscopic Data

Tautomer13C NMR (C=O) (ppm)IR (C=O) (cm-1)UV-Vis λmax (nm)
Di-ketoData to be determinedData to be determinedData to be determined
Enol-ketoData to be determinedData to be determinedData to be determined
Di-enolData to be determinedData to be determinedData to be determined

Conclusion

The tautomerism of this compound is a complex interplay of keto-enol and amine-imine forms. A multi-pronged approach combining various spectroscopic techniques and computational modeling is essential for a complete understanding of its tautomeric behavior. The experimental and theoretical protocols outlined in this guide provide a robust framework for researchers to elucidate the predominant tautomeric forms and their relative stabilities. This knowledge is critical for the rational design of novel therapeutics and for understanding the chemical biology of this important pyrimidine derivative.

References

Spectral Data of 2,5-Diamino-4,6-dihydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectral data and analytical methodologies for 2,5-Diamino-4,6-dihydroxypyrimidine and structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound. Diaminopyrimidine derivatives are a known class of compounds that act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This makes them subjects of interest in the development of antimicrobial and antineoplastic agents. A thorough understanding of the spectral characteristics of these molecules is essential for their identification, characterization, and the elucidation of their structure-activity relationships.

Spectral Data

The following tables summarize the available spectral data for compounds structurally related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs (Solvent: DMSO-d₆)

Substituent at C5δ (ppm) - OH (2H, bs)δ (ppm) - NH₂ (2H, bs)δ (ppm) - Other ProtonsReference
Methyl 10.706.881.57 (3H, s, CH₃)[1]
Ethyl 10.306.302.14 (2H, q, J=7.3 Hz, CH₂), 0.88 (3H, t, J=7.3 Hz, CH₃)[1]
Isopropyl 10.456.622.96 (1H, sept, J=7.1 Hz, CH), 1.08 (6H, d, J=7.1 Hz, CH₃)[1]
Phenyl 10.606.747.50 (2H, d, phenyl), 7.19 (2H, t, phenyl), 7.02 (1H, t, phenyl)[1]

Table 2: ¹³C NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs (Solvent: DMSO-d₆)

Substituent at C5δ (ppm) - C4 & C6δ (ppm) - C2δ (ppm) - C5δ (ppm) - Other CarbonsReference
Methyl 164.97152.5384.068.11 (CH₃)[1]
Ethyl 164.47152.5491.8815.62 (CH₂), 13.89 (CH₃)[1]
Isopropyl 164.19152.4094.8022.94 (CH), 20.96 (CH₃)[1]
Phenyl 162.84152.02106.11135.40, 130.26, 126.84, 124.19 (phenyl)[1]
Mass Spectrometry (MS)

A partial MS/MS spectrum for this compound is available from the NIST Mass Spectrometry Data Center. The precursor ion has a mass-to-charge ratio (m/z) of 143.0564. The major fragment ions are observed at m/z 102 and 87.1.[2]

UV-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectral Data of 4,6-Dihydroxypyrimidine and its Derivatives

CompoundSolvent/Conditionsλmax (nm)log εReference
4,6-Dihydroxypyrimidine 0.1–100% Sulfuric Acid2523.97[3][4]
(Protonated form)2423.93[3][4]
6-Hydroxy-2-methylpyrimidine-4(3H)-one 0.1–100% Sulfuric Acid2524.07[3][4]
(Protonated form)2423.93[3][4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-180 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For diaminopyrimidines, positive ion mode is typically used.

  • Parameters:

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-400 °C.

    • Mass Range: A range sufficient to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., water, ethanol, buffer solution) of known concentration.

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is in the range of 1-10 µg/mL.

Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathway and Experimental Workflows

Diaminopyrimidines are known to interfere with the folate biosynthesis pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). This pathway is essential for the synthesis of precursors for DNA and RNA.[5][6][7][8]

Folate Biosynthesis Pathway

Folate_Biosynthesis_Pathway cluster_pterin Pterin Synthesis cluster_paba p-Aminobenzoic Acid Synthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Hydroxymethyl_dihydropterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin->Hydroxymethyl_dihydropterin Dihydroneopterin aldolase Hydroxymethyl_dihydropterin_PP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Hydroxymethyl_dihydropterin->Hydroxymethyl_dihydropterin_PP HPPK Dihydropteroate 7,8-Dihydropteroate Hydroxymethyl_dihydropterin_PP->Dihydropteroate Chorismate Chorismate PABA p-Aminobenzoic acid (PABA) Chorismate->PABA PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_precursors DNA & RNA Precursors Tetrahydrofolate->DNA_RNA_precursors One-carbon transfer Diaminopyrimidines This compound (and other diaminopyrimidines) Diaminopyrimidines->Dihydrofolate Inhibition

Caption: The folate biosynthesis pathway, a target for diaminopyrimidine inhibitors.

General Experimental Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Interpretation Start Purified Compound Weighing Accurate Weighing Start->Weighing Dissolution Dissolution in Deuterated/Volatile Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dilution->NMR MS Mass Spectrometry (ESI-MS) Dilution->MS UVVis UV-Vis Spectroscopy Dilution->UVVis Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Process MS Data (Peak Picking, Calibration) MS->Process_MS Process_UVVis Process UV-Vis Data (Determine λmax) UVVis->Process_UVVis Interpretation Structural Elucidation & Characterization Process_NMR->Interpretation Process_MS->Interpretation Process_UVVis->Interpretation

Caption: A generalized workflow for the spectral analysis of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of 2,5-Diamino-4,6-dihydroxypyrimidine

Introduction

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents.[1] Its unique structure, featuring multiple amino and hydroxyl functional groups, imparts a high degree of reactivity, making it an essential intermediate for developing diverse therapeutic molecules, including antiviral and anticancer drugs.[1] For researchers and professionals in drug development, a comprehensive understanding of the stability and reactivity of this pyrimidine derivative is paramount. These physicochemical properties directly influence its storage, handling, synthetic utility, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a detailed technical overview of the stability and reactivity of this compound, supported by experimental protocols and data.

Physicochemical Properties

The hydrochloride salt is the common commercial form of this compound. Its key properties are summarized below.

PropertyValueReference
Chemical Formula C₄H₆N₄O₂ · HCl[3][4]
Molecular Weight 178.58 g/mol [3][4]
Appearance White to Brown to Dark purple powder/crystal[5]
Purity >98.0% (T)(HPLC)[3][5][6]
Synonyms 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride[3]
CAS Number 56830-58-1[3]
Solubility Soluble in Aqueous Alkali[7]
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place)

Stability Profile

The stability of this compound is a critical factor for its application in research and manufacturing.

General and Thermal Stability

The hydrochloride salt of this compound is stable under proper storage conditions.[3] It is recommended to store the compound in a tightly closed container in a cool, dark, and well-ventilated place, preferably under an inert gas, as it can be air-sensitive.[3] The compound is incompatible with strong oxidizing agents.[3]

Upon combustion or exposure to high temperatures, it undergoes decomposition, generating hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas.[3]

Chemical Stability

The presence of multiple activating groups (amino and hydroxyl) on the pyrimidine ring influences its chemical stability. Studies on structurally related compounds, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), have shown that the pyrimidine core can be susceptible to degradation under harsh conditions. For instance, FapyGua, a DNA lesion, undergoes complete decomposition during hot formic acid hydrolysis.[8][9] This suggests that strong acidic environments may compromise the integrity of the this compound ring structure. Milder hydrolyzing agents, such as hydrogen fluoride in pyridine, were found to be necessary for the quantitative release of FapyGua from DNA, indicating that reaction conditions must be carefully selected when working with this class of compounds.[8][9]

ConditionObservationPotential Products
Storage Stable under cool, dark, inert conditions.[3]-
Incompatible Materials Reacts with oxidizing agents.[3]Various oxidation products
Thermal Decomposition Decomposes at high temperatures.[3]CO, CO₂, NOx, HCl
Strong Acid Hydrolysis Potential for ring degradation (inferred from related compounds).[8][9]Ring-opened byproducts

Reactivity Profile

The reactivity of this compound is primarily dictated by its electron-rich pyrimidine ring and the nucleophilic character of its amino and hydroxyl substituents. This enhanced reactivity makes it a versatile intermediate in organic synthesis.[1]

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of various pharmaceuticals.[1] It serves as an essential building block for antiviral agents like Abacavir and for certain anticancer compounds.[1][10] Its ability to undergo diverse chemical modifications allows for the construction of complex molecular architectures.[1]

Key Chemical Reactions: Chlorination

A significant reaction of this compound is its conversion to 2,5-dichloro-4,6-pyrimidinediamine, a crucial intermediate for further functionalization.[11]

  • Direct Chlorination: Attempts to directly chlorinate the dihydroxypyrimidine using phosphorus oxychloride (POCl₃) are often met with limited success. These reactions typically result in low yields (<10%) and significant degradation of the pyrimidine ring.[11]

  • Vilsmeier Reagent Method: A more efficient and higher-yielding method involves the use of a Vilsmeier reagent (e.g., formed from POCl₃ and dimethylformamide).[11] This process proceeds in two steps:

    • First, the dihydroxypyrimidine is treated with the Vilsmeier reagent to form a stable bis-formamidine intermediate.

    • This intermediate is then hydrolyzed under acidic conditions to yield the desired 2,5-dichloro-4,6-pyrimidinediamine in high purity and with a significantly improved overall yield of around 76%.[11]

MethodKey ReagentsReported YieldKey Advantages/Disadvantages
Direct Chlorination Phosphorus oxychloride (POCl₃)<10%Disadvantages: Low and inconsistent yields, high potential for pyrimidine ring degradation.[11]
Vilsmeier Reagent Vilsmeier reagent (from POCl₃/DMF), then HCl~76%Advantages: High yield and purity, milder conditions for subsequent steps.[11]

Biological Reactivity

In biochemical contexts, this compound and its derivatives are valuable tools for studying metabolic pathways.[1] Its structural similarity to endogenous purines and pyrimidines allows it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into nucleic acid metabolism.[1] A related metabolite, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, is an intermediate in purine metabolism formed from GTP, highlighting the biological relevance of this structural motif.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results when working with this compound.

Protocol 1: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine (Vilsmeier Reagent Method)

This protocol is adapted from established high-yield procedures.[11]

  • Step 1: Formation of the Bis-formamidine Intermediate

    • In an inert solvent (e.g., 1,2-dichloroethane), treat this compound hemisulfate with at least 4 molar equivalents of a Vilsmeier reagent.

    • Heat the reaction mixture at a temperature ranging from 0 to 110°C (reflux is often convenient) for 12 to 48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid intermediate by filtration, wash with water, and dry.

  • Step 2: Hydrolysis to the Final Product

    • Dissolve the isolated intermediate in 95% ethanol.

    • Add 6N aqueous hydrochloric acid to the solution.

    • Heat the mixture at approximately 55°C for 30 minutes.

    • The product, 2,5-dichloro-4,6-pyrimidinediamine, will precipitate from the solution.

    • Collect the pure product by filtration, wash, and dry.

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a standardized method for assessing thermal stability.[13]

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound hydrochloride into a DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Parameters:

    • Set the desired temperature program, including the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min).

    • Select an appropriate atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine key thermal events, such as the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.

Visualizations

The following diagrams illustrate key relationships and workflows related to the stability and reactivity of this compound.

G A 2,5-Diamino-4,6- dihydroxypyrimidine B Direct Chlorination A->B POCl₃ C Vilsmeier Reagent Method A->C Vilsmeier Reagent D 2,5-Dichloro-4,6- pyrimidinediamine B->D <10% Yield E Degradation Products B->E High F Bis-formamidine Intermediate C->F Step 1 G Pharmaceutical Scaffolds D->G Further Synthesis F->D Step 2: Acid Hydrolysis (~76% Overall Yield) G cluster_storage Storage & Handling cluster_exposure Exposure Conditions cluster_outcomes Outcomes A Store Cool & Dark (<15°C) G Maintained Integrity A->G B Inert Atmosphere (e.g., N₂) B->G C Avoid Oxidizing Agents C->G D High Temperature (Combustion) H Decomposition (CO₂, NOx, HCl) D->H E Strong Acids I Potential Ring Degradation E->I F Air / Oxygen J Oxidation F->J G A Sample Preparation (1-5 mg in DSC pan) B Instrument Setup (DSC Cell, N₂ atm) A->B C Data Acquisition (Heat flow vs. Temp) B->C D Thermogram Analysis C->D E Onset of Decomposition D->E F Peak Decomposition Temperature D->F G Enthalpy of Decomposition (ΔH) D->G

References

The Biological Significance of Diaminodihydroxypyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminodihydroxypyrimidine scaffolds are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. As privileged structures, they serve as versatile pharmacophores in the design of novel therapeutic agents. Their unique chemical architecture allows for multi-point interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, kinase inhibitory, and antimicrobial activities. This technical guide provides an in-depth overview of the biological significance of diaminodihydroxypyrimidine compounds, with a focus on their applications in oncology. It details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Anticancer Activity and Kinase Inhibition

A primary focus of research into diaminodihydroxypyrimidine derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by targeting key proteins involved in cell cycle regulation and signal transduction, particularly protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[1] Diaminopyrimidine derivatives have been successfully designed as potent inhibitors of various CDKs. For instance, a series of 2,4-diaminopyrimidine derivatives have been developed as highly potent and selective inhibitors of CDK7, a kinase that plays a dual role in regulating both the cell cycle and transcription.[2] One such compound, compound 22 , demonstrated a CDK7 inhibitory IC50 of 7.21 nM and exhibited excellent selectivity over other CDKs, including CDK9.[2] This inhibition of CDK7 leads to the suppression of phosphorylation of downstream targets like RNA polymerase II and CDK2, ultimately resulting in G1/S phase cell cycle arrest and apoptosis in cancer cells.[2] Another series of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives, based on the inhibitor NU6027, have shown inhibitory activity against CDK1/cyclin B1 and CDK2/cyclin A3 in the low micromolar range.[3] Furthermore, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, with compound 17 exhibiting an exceptionally low IC50 of 0.29 nM and demonstrating antitumor activity in preclinical models.[4]

Focal Adhesion Kinase (FAK) Inhibition

Focal adhesion kinase is a non-receptor tyrosine kinase that plays a critical role in tumor development and metastasis. Diaminopyrimidine derivatives based on the FAK inhibitor TAE-226 have been synthesized and evaluated for their anticancer properties. Compound A12 from this series displayed potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively.[5]

Other Kinase Inhibition

The versatility of the diaminopyrimidine scaffold extends to the inhibition of other kinase families. For example, derivatives have been developed as selective inhibitors of Janus kinase 3 (JAK3), a key target in autoimmune disorders.[6] Additionally, 2,5-diaminopyrimidine derivatives have been discovered as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a regulator of B-cell function.[7]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of representative diaminodihydroxypyrimidine and diaminopyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Diaminopyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
22 MV4-11Acute Myeloid Leukemia0.208[2]
22 RS4;11Acute Lymphoblastic Leukemia0.288[2]
22 MM.1SMultiple Myeloma0.175[2]
22 MinoMantle Cell Lymphoma0.0375[2]
22 Jeko-1Mantle Cell Lymphoma0.169[2]
A12 A549Non-small Cell Lung Cancer0.130[5]
A12 MDA-MB-231Triple-Negative Breast Cancer0.094[5]
15 MV4-11Acute Myeloid Leukemia0.127[8]
15 OVCAR5Ovarian Cancer0.150[8]
15 A2780Ovarian Cancer0.158[8]
Compound 7 MDA-MB-231Triple-Negative Breast Cancer0.042 (BRD4), 0.02 (PLK1)[9]
Compound 6 HepG2Hepatocellular Carcinoma0.21[10]

Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
22 CDK77.21[2]
22 CDK9704.1[2]
NU6027 CDK1/cyclin B12900[3]
NU6027 CDK2/cyclin A32200[3]
17 CDK20.29[4]
15 CDK25[8]
11i JAK3-[6]
Compound 7 BRD429[9]
Compound 7 PLK120[9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic theme for the anticancer activity of diaminodihydroxypyrimidine compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Modulation of the Apoptotic Pathway

Apoptosis is a tightly regulated process involving a cascade of signaling events. Diaminodihydroxypyrimidine derivatives have been shown to modulate key proteins in this pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, are critical regulators of the intrinsic apoptotic pathway.[11][12] Several studies have indicated that diaminopyrimidine compounds can downregulate the expression of anti-apoptotic Bcl-2, thereby shifting the cellular balance towards apoptosis.[9][13] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the activation of a cascade of cysteine-aspartic proteases known as caspases.[14] In particular, the activation of the executioner caspase, caspase-3, is a key event in the dismantling of the cell.[15] Diaminopyrimidine derivatives have been shown to induce the cleavage and activation of caspase-3, leading to the execution of the apoptotic program.[9][16]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. As potent CDK inhibitors, they block the phosphorylation of key substrates required for cell cycle transitions. For example, inhibition of the CDK2/Cyclin A complex is known to disrupt progression through the S and G2/M phases of the cell cycle.[17] Compound 22 , a CDK7 inhibitor, has been shown to induce G1/S phase arrest in MV4-11 cells.[2] Similarly, the CDK2 inhibitor 15 caused cell cycle arrest at the S and G2/M phases in ovarian cancer cells.[8] This arrest of the cell cycle provides an additional mechanism for the antiproliferative effects of these compounds.

Mandatory Visualizations

Signaling Pathway: Diaminodihydroxypyrimidine-Induced Apoptosis

Apoptosis_Pathway Figure 1: Proposed Apoptotic Pathway Induced by Diaminodihydroxypyrimidine Compounds cluster_stimulus External Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Diaminodihydroxypyrimidine Diaminodihydroxypyrimidine Bcl2 Bcl-2 (Anti-apoptotic) Diaminodihydroxypyrimidine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Diaminodihydroxypyrimidine->Bax Activation Mito Mitochondrion Bcl2->Mito Stabilizes Membrane Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by diaminodihydroxypyrimidine compounds.

Signaling Pathway: Diaminodihydroxypyrimidine-Induced Cell Cycle Arrest

Cell_Cycle_Arrest Figure 2: Mechanism of Cell Cycle Arrest by Diaminodihydroxypyrimidine Compounds cluster_inhibitor Inhibitory Compound cluster_cdk CDK/Cyclin Regulation cluster_cellcycle Cell Cycle Progression Diaminodihydroxypyrimidine Diaminodihydroxypyrimidine CDK2_CyclinA CDK2/Cyclin A Complex Diaminodihydroxypyrimidine->CDK2_CyclinA Inhibition CDK2 CDK2 CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA G1_S G1/S Transition CDK2_CyclinA->G1_S Phosphorylation of Substrates Cell_Cycle_Arrest Cell Cycle Arrest S_Phase S Phase (DNA Replication) G1_S->S_Phase

Caption: Mechanism of cell cycle arrest by diaminodihydroxypyrimidine compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow Figure 3: General Experimental Workflow for Diaminodihydroxypyrimidine Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of Diaminodihydroxypyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Kinase_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Bcl-2, Caspases, CDKs) IC50_Determination->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Western_Blot->Lead_Compound Cell_Cycle_Analysis->Lead_Compound

Caption: General experimental workflow for diaminodihydroxypyrimidine drug discovery.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Diaminodihydroxypyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diaminodihydroxypyrimidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Diaminodihydroxypyrimidine compound stock solution (in DMSO)

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL. This includes the kinase, substrate, ATP, and the diaminodihydroxypyrimidine compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and untreated cells in lysis buffer. Quantify the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data.

Conclusion

Diaminodihydroxypyrimidine compounds represent a highly promising class of molecules for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and often selectively inhibit key kinases involved in cell cycle control and to induce apoptosis in cancer cells underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that continued research and development in this area will lead to the discovery of new and effective treatments for a range of human diseases.

References

The Pivotal Role of 2,5-Diamino-4,6-dihydroxypyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diamino-4,6-dihydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While its direct therapeutic applications are limited, its chemical scaffold is central to the development of numerous derivatives with significant medicinal value. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the extensive role of this compound as a foundational core in medicinal chemistry. We will explore the journey from its synthesis to its incorporation into potent therapeutic agents, with a focus on anticancer and kinase-inhibiting compounds. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside quantitative data on the activity of its derivatives, to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast number of natural and synthetic compounds with diverse pharmacological activities. Among the myriad of pyrimidine derivatives, this compound stands out as a key synthetic intermediate. Its structural features, particularly the presence of multiple reactive sites, allow for extensive chemical modifications, leading to the generation of large libraries of compounds for biological screening. This guide will delve into the synthesis of this important scaffold and highlight its significance by showcasing the potent biological activities of its derivatives, thereby underscoring its value in modern drug discovery.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a well-established multi-step process, typically commencing from readily available starting materials like dimethyl malonate and guanidine hydrochloride. The overall synthetic scheme involves cyclization, nitrosation, reduction, and finally, salt formation.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a composite of established methods and is intended for research purposes.[1]

Step 1: Cyclization

  • In a suitable reaction vessel, add guanidine hydrochloride to a solution of sodium methoxide in methanol.

  • Heat the mixture with stirring to 35-50°C.

  • Slowly add dimethyl malonate dropwise, maintaining the temperature.

  • After the addition is complete, continue the reaction at 35-50°C for 0.5-6 hours.

  • Following the insulation period, remove the methanol under reduced pressure.

  • Dissolve the resulting solid in water and adjust the pH to 0-8 with acid.

  • Cool the solution to induce precipitation, filter the solid, and dry to obtain the intermediate product.

Step 2: Nitrosation, Reduction, and Salt Formation

  • The intermediate from the cyclization step is then subjected to a nitrosation reaction, typically using sodium nitrite in an acidic medium.

  • The nitroso-intermediate is subsequently reduced. Common reduction methods include using sodium dithionite (vat powder) or catalytic hydrogenation with a palladium-carbon catalyst.[1]

  • The resulting this compound is then treated with hydrochloric acid to form the stable hydrochloride salt.

  • The final product is isolated by filtration and dried. The purity of the product is typically high, often exceeding 99%.[1]

Role as a Key Synthetic Intermediate

The primary role of this compound in medicinal chemistry is as a precursor for more complex and biologically active molecules. A key transformation is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This chlorinated intermediate is highly reactive and serves as a versatile platform for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions. This strategy is fundamental in the synthesis of a wide range of diaminopyrimidine-based drugs. A notable example is its use as an intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

Experimental Protocol: Preparation of 2,5-Diamino-4,6-dichloropyrimidine

This protocol is based on established procedures for the chlorination of this compound hydrochloride.[2][3][4]

  • Dry this compound hydrochloride under vacuum.

  • In a reaction vessel, combine the dried starting material with phosphorus oxychloride and a quaternary ammonium chloride (e.g., N-ethyl-N-methyl piperidinium chloride).[3]

  • Heat the mixture with stirring, for instance, to 105°C for 24 hours.[3]

  • After the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess phosphorus oxychloride.

  • Adjust the pH of the solution to neutral (pH 7) using a base like sodium hydroxide.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • The crude 2,5-diamino-4,6-dichloropyrimidine can be further purified by recrystallization or chromatography.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic building block, its derivatives exhibit a broad spectrum of potent biological activities. The diaminopyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives showing efficacy as anticancer agents, kinase inhibitors, and antimicrobial compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of diaminopyrimidine derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Compound 9k A549Lung Cancer2.14
HCT-116Colon Cancer3.59
PC-3Prostate Cancer5.52
MCF-7Breast Cancer3.69
Compound 13f A549Lung Cancer1.98
HCT-116Colon Cancer2.78
PC-3Prostate Cancer4.27
MCF-7Breast Cancer4.01
Compound 7i HCT116Colon Cancer4.93
HT-29Colon Cancer5.57
MCF-7Breast Cancer8.84
HeLaCervical Cancer14.16

Data sourced from multiple studies on novel 2,4-diaminopyrimidine derivatives.[5][6]

Kinase Inhibition

Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. Diaminopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases.

  • B-lymphoid Tyrosine Kinase (BLK) Degraders: A series of 2,5-diaminopyrimidine-based compounds have been identified as selective degraders of BLK, a kinase involved in B-cell receptor signaling. These compounds show promise in the treatment of B-cell lymphomas and autoimmune diseases.

  • CDK7 Inhibitors: The 2,4-diaminopyrimidine scaffold has been utilized to design potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.

Dihydrofolate Reductase (DHFR) Inhibition

The diaminopyrimidine core is a classic pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. This has led to the development of antibacterial and antiprotozoal drugs.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of diaminopyrimidine derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

B-Cell Receptor Signaling Pathway

dot

B_Cell_Receptor_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Fyn_Blk Lyn/Fyn/Blk BCR->Lyn_Fyn_Blk Activation Syk Syk BCR->Syk Recruitment & Activation Lyn_Fyn_Blk->BCR Phosphorylation Signalosome Signalosome (BLNK, CD19, etc.) Syk->Signalosome Phosphorylation PLCg2 PLCγ2 Signalosome->PLCg2 Activation PI3K PI3K Signalosome->PI3K Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control CDK7 CDK7/Cyclin H/MAT1 (CAK Complex) PolII RNA Polymerase II (CTD) CDK7->PolII Phosphorylation (Ser5/7) CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Phosphorylation (Activation) Transcription_Initiation Transcription Initiation PolII->Transcription_Initiation Cancer_Proliferation Cancer Cell Proliferation & Survival Transcription_Initiation->Cancer_Proliferation Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression Cell_Cycle_Progression->Cancer_Proliferation DHFR_Inhibition cluster_synthesis Nucleic Acid & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine Amino_Acid Amino Acid Synthesis THF->Amino_Acid Cell_Growth Cell Growth & Proliferation Thymidylate->Cell_Growth Purine->Cell_Growth Amino_Acid->Cell_Growth Diaminopyrimidine Diaminopyrimidine Inhibitor Diaminopyrimidine->DHFR Inhibition

References

Methodological & Application

Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine, a key intermediate in the production of antiviral therapeutics.

This compound is a critical building block in medicinal chemistry, most notably as a precursor in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The purity and yield of this pyrimidine derivative are paramount to the efficiency and quality of the final active pharmaceutical ingredient. This document outlines two primary synthetic routes, providing detailed protocols and comparative data to aid in methodology selection and process optimization.

Applications in Drug Development

The principal application of this compound lies in its role as a key intermediate for antiviral nucleoside analogues.[1] Specifically, it is a foundational component in the synthesis of Abacavir. The synthesis of the drug's core structure involves the chlorination of this compound to yield 2,5-diamino-4,6-dichloropyrimidine, which then undergoes further reactions to form the final complex molecule.

While this compound itself has not been found to exhibit direct inhibitory activity against nitric oxide (NO) production, its chlorinated derivatives have shown such biological activity.[2] This highlights the importance of this scaffold in generating pharmacologically active compounds.

Comparative Synthesis Data

Two primary methods for the synthesis of this compound are prevalent in the literature. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and the quality of the resulting product.

ParameterMethod 1: From Dimethyl Malonate and GuanidineMethod 2: From Diethyl 2-Acetamidomalonate
Starting Materials Dimethyl malonate, Guanidine hydrochlorideDiethyl 2-acetamidomalonate, Guanidine carbonate
Key Steps Cyclization, Nitrosation, Reduction, Salt FormationCondensation, Acid Hydrolysis
Overall Yield 75%[1]Not explicitly stated in reviewed literature
Product Purity 99.0%[1]High purity, suitable for subsequent steps
Key Advantages High reported yield and purity, suitable for industrial production.[1]Readily available starting materials.
Key Disadvantages Multi-step process.Potentially lower overall yield due to multiple steps.

Experimental Protocols

Method 1: Synthesis from Dimethyl Malonate and Guanidine Hydrochloride

This method involves a four-step one-pot synthesis that provides a high yield and purity of this compound hydrochloride.[1]

Step 1: Cyclization

  • In a suitable reactor, add guanidine hydrochloride to a solution of sodium methoxide.

  • Heat the mixture with stirring to 35-50°C.

  • Slowly add dimethyl malonate, maintaining the temperature at 35-50°C.

  • After the addition is complete, continue the reaction for 0.5-6 hours at the same temperature.

  • Following the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 0-8 with acid.

  • Cool the solution to induce precipitation, filter, and dry the solid to obtain 2-amino-4,6-dihydroxypyrimidine (Intermediate I).

Step 2: Nitrosation

  • Suspend Intermediate I in water.

  • Add a solution of sodium nitrite.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid while maintaining the temperature.

  • Stir the reaction mixture for 0.5-2 hours.

  • Cool the mixture, filter, and dry the precipitate to obtain 2-amino-5-nitroso-4,6-dihydroxypyrimidine (Intermediate II).

Step 3: Reduction

  • Suspend Intermediate II in water.

  • Add a reducing agent such as sodium hydrosulfide.

  • Heat the mixture and stir until the reduction is complete.

  • Cool the reaction mixture to obtain the crude this compound (Intermediate III).

Step 4: Salt Formation

  • Suspend Intermediate III in methanol.

  • Heat the suspension to 35-70°C with stirring.

  • Slowly add concentrated hydrochloric acid, maintaining the temperature.

  • After the addition, maintain the reaction at 50-80°C for 0.5-4 hours.

  • Cool the mixture, filter the precipitate, and dry to obtain this compound hydrochloride.

Method 2: Synthesis from Diethyl 2-Acetamidomalonate and Guanidine Carbonate

This alternative route involves the condensation of diethyl 2-acetamidomalonate with guanidine carbonate, followed by acidic hydrolysis.[3][4]

Step 1: Condensation

  • Condense guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol under reflux.[3][4]

  • The resulting crude product is 5-acetamido-2-amino-4,6-dihydroxypyrimidine.

Step 2: Acid Hydrolysis

  • Take the crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine and suspend it in a mixture of concentrated hydrochloric acid and water.[3][4]

  • Heat the mixture to 70-75°C and maintain this temperature for 1 hour.[3][4]

  • Cool the reaction mixture in an ice bath to precipitate the product.[3][4]

  • Filter the solid, wash with dilute HCl and then with acetone.[3][4]

  • Dry the product to yield this compound hydrochloride.[3][4]

Visualized Workflows and Pathways

To further elucidate the synthetic processes and their relevance, the following diagrams are provided.

G cluster_0 Method 1: From Dimethyl Malonate and Guanidine A1 Dimethyl Malonate + Guanidine HCl B1 Cyclization A1->B1 C1 2-Amino-4,6-dihydroxypyrimidine B1->C1 D1 Nitrosation C1->D1 E1 2-Amino-5-nitroso-4,6-dihydroxypyrimidine D1->E1 F1 Reduction E1->F1 G1 This compound F1->G1 H1 Salt Formation (HCl) G1->H1 I1 This compound HCl H1->I1

Caption: Synthetic workflow for Method 1.

G cluster_1 Method 2: From Diethyl 2-Acetamidomalonate A2 Diethyl 2-Acetamidomalonate + Guanidine Carbonate B2 Condensation A2->B2 C2 5-Acetamido-2-amino-4,6-dihydroxypyrimidine B2->C2 D2 Acid Hydrolysis (HCl) C2->D2 E2 This compound HCl D2->E2

Caption: Synthetic workflow for Method 2.

G cluster_2 Application in Abacavir Synthesis A3 This compound B3 Chlorination A3->B3 C3 2,5-Diamino-4,6-dichloropyrimidine B3->C3 D3 Further Reactions C3->D3 E3 Abacavir D3->E3

Caption: Role in Abacavir synthesis.

References

Application Note: A Robust Protocol for the Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-diamino-4,6-dichloropyrimidine is a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.[1] The conversion of the readily available 2,5-diamino-4,6-dihydroxypyrimidine to its dichlorinated analogue presents a significant chemical challenge. Direct chlorination using phosphorus oxychloride (POCl₃) alone is often unsuccessful, leading to degradation of the pyrimidine ring and resulting in very low yields, sometimes less than 10%.[1][2]

This application note details a more effective and reproducible method for this transformation. The protocol is based on the use of phosphorus oxychloride in the presence of a quaternary ammonium chloride as a solvent and catalyst. This addition stabilizes the pyrimidine ring system and facilitates the substitution of the hydroxyl groups with chlorine atoms, leading to significantly improved yields.[3][4] This method is suitable for large-scale production and provides a reliable pathway for obtaining this crucial synthetic intermediate.[3]

Comparative Data of Chlorination Methods

The success of the chlorination reaction is highly dependent on the choice of reagents and reaction conditions. The following table summarizes yields reported in the literature for different methodologies.

Starting MaterialKey ReagentsTemperature (°C)Duration (hours)Yield (%)Reference
This compoundPOCl₃Reflux12-48<10[1][2]
This compound hydrochloridePOCl₃, Tetraethylammonium chloride1052050[3][4]
This compound hydrochloridePOCl₃, N-ethyl-N-methyl piperidinium chloride1052465[3][4]
This compound hydrochloridePOCl₃, Methyltriethylammonium chloride1052865[4]
This compound hemisulfateVilsmeier Reagent (from DMF and POCl₃), then hydrolysis0-11012-4876[1]

Experimental Protocol

This protocol is adapted from procedures reported to provide reliable yields for the chlorination reaction.[3][4]

Materials and Equipment:

  • This compound hydrochloride (vacuum dried)

  • Phosphorus oxychloride (POCl₃)

  • A suitable quaternary ammonium chloride (e.g., Methyltriethylammonium chloride, Tetraethylammonium chloride), dried

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 40% aqueous solution

  • Ice

  • Water

  • Celite (optional, for filtration)

  • Round-bottom flask equipped with a reflux condenser and stirring mechanism

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

  • Filtration apparatus

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. All operations involving POCl₃ must be conducted in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The quenching of the reaction mixture is highly exothermic and releases large amounts of HCl gas. This step must be performed with extreme caution by adding the reaction mixture slowly to ice-water.

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, combine dry this compound hydrochloride, the quaternary ammonium chloride, and phosphorus oxychloride.[4] For example, a molar ratio of approximately 1:5:8 (starting material : quaternary salt : POCl₃) can be used.[4]

    • The quaternary ammonium chloride can often serve as the solvent when the reagents are fused at an elevated temperature.[3]

  • Reaction:

    • Heat the stirred mixture to an internal temperature of 105°C.[3][4]

    • Maintain this temperature for 20-28 hours. During this time, the evolution of hydrogen chloride gas may be observed.[4] The reagents should slowly dissolve.

  • Workup and Quenching:

    • After the reaction period, allow the mixture to cool to room temperature.

    • Caution: Perform the following step in a well-ventilated fume hood. Carefully and slowly pour the cooled reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water (e.g., approximately 10 parts water to 1 part reaction mixture by volume).[3][4] Maintain the temperature of the quench mixture between 50-55°C by adding more ice as needed.[3]

  • Neutralization and Extraction:

    • Slowly add a 40% aqueous solution of sodium hydroxide to the mixture to adjust the pH. Initially, adjust to pH 4 and stir for one hour at 50°C.[3]

    • Further adjust the pH to 7 with 40% NaOH and allow the mixture to cool to approximately 35°C.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The extraction may need to be performed multiple times to ensure complete recovery.[3][4]

    • If black solids or phosphates are present, the phases can be filtered through a pad of Celite.[3]

  • Isolation and Purification:

    • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 2,5-diamino-4,6-dichloropyrimidine can be further purified by chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Chlorination Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Reactants: - this compound HCl - Quaternary Ammonium Chloride - Phosphorus Oxychloride (POCl₃) B Heat Mixture with Stirring (105°C for 20-28 hours) A->B Heat C Cool & Carefully Quench (Pour into ice-water) B->C Cool D Neutralize Solution (Adjust pH to 7 with 40% NaOH) C->D Base Addition E Extract Product (with Ethyl Acetate) D->E Solvent Addition F Dry & Evaporate Solvent E->F G Purify Crude Product (Recrystallization or Chromatography) F->G H Final Product: 2,5-Diamino-4,6-dichloropyrimidine G->H

Caption: Workflow for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.

References

Application Notes and Protocols: 2,5-Diamino-4,6-dihydroxypyrimidine as a Key Intermediate in the Synthesis of Abacavir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abacavir is a potent nucleoside analog reverse-transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] It functions as a prodrug that, once metabolized to its active form, carbovir triphosphate, interferes with the HIV viral replication cycle.[2][3] The synthesis of Abacavir is a multi-step process for which various pathways have been developed. A crucial starting material in an efficient synthesis route is 2,5-diamino-4,6-dihydroxypyrimidine, typically used as its hydrochloride salt.[4] This pyrimidine derivative serves as the foundational scaffold for the construction of the purine ring system of Abacavir.[4] This document outlines the synthetic pathway, experimental protocols, and quantitative data for the synthesis of Abacavir starting from this compound.

Synthetic Pathway of Abacavir

The synthesis of Abacavir from this compound involves a series of key transformations. The initial step is the chlorination of the dihydroxypyrimidine to form a dichloropyrimidine derivative. This is often achieved using a Vilsmeier-Haack type reaction.[5][6][7][8] The resulting intermediate is then formylated to yield N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, a critical precursor.[1][5] This intermediate is subsequently coupled with the chiral cyclopentenylamine side chain, followed by cyclization to form the purine ring. The final step involves the displacement of the remaining chlorine atom with cyclopropylamine to yield Abacavir.

G A 2,5-Diamino-4,6- dihydroxypyrimidine B 4,6-Dichloro-2,5-bis (dimethylaminomethyleneamino)pyrimidine A->B Vilsmeier-Haack Reaction (POCl3, DMF) C N-(2-Amino-4,6-dichloro- 5-pyrimidinyl)formamide B->C Hydrolysis (aq. HCl or buffer) D (1S,4R)-4-(2-Amino-6-chloro-5-formamido- 4-pyrimidinyl)amino-2-cyclopentene-1-methanol C->D Coupling with (1S,4R)-4-amino- 2-cyclopentene-1-methanol E 2-Amino-6-chloro-9-((1S,4R)-4-(hydroxymethyl) -2-cyclopenten-1-yl)-9H-purine D->E Cyclization (e.g., Triethyl orthoformate) F Abacavir E->F Substitution (Cyclopropylamine)

Caption: Synthetic pathway from this compound to Abacavir.

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of Abacavir and its intermediates.

StepStarting MaterialProductReported YieldReference
Chlorination and FormylationThis compoundN-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide39.5%[1]
Formylation2,5-Diamino-4,6-dichloropyrimidineN-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide~90%[2]
Cyclization and Cyclopropylamine addition (Protected)Protected Dichloropyrimidine IntermediateProtected Abacavir Precursor73%[9]
Final DeprotectionN-acylated Abacavir precursorAbacavir Hemisulfate88% - 97%[10][11]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide

This protocol is adapted from a reported synthesis involving a Vilsmeier-Haack reaction followed by hydrolysis.[1][5]

  • Vilsmeier Reagent Formation and Chlorination:

    • To a reaction vessel, add phosphorus oxychloride (POCl₃) (e.g., 0.40 mol).

    • At 50°C, slowly add dimethylformamide (DMF) (e.g., 0.25 mol) over 45 minutes.

    • Heat the mixture to 70°C.

    • Add this compound hydrochloride (e.g., 0.10 mol) portion-wise over 45 minutes.[1]

    • Heat the reaction mixture to 90°C and stir for approximately 20 hours.[1]

    • The mixture will become a dark, viscous, but stirrable solution.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 20°C using an external cooling bath.

    • Carefully quench the reaction by adding water (e.g., 200 g).

    • Adjust the pH of the solution to 4.0 using a 50% sodium hydroxide solution.[1]

    • Heat the mixture to 90°C and stir for 8 hours.[1]

    • Cool the mixture to 18°C. The product will precipitate.

    • Collect the solid product by suction filtration, wash with water, and dry under reduced pressure to obtain N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide.[1]

Protocol 2: Synthesis of Abacavir from N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide

This protocol outlines the subsequent steps to synthesize Abacavir.

  • Coupling Reaction:

    • Dissolve N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (e.g., 10.0 mmol) in absolute ethanol under a nitrogen atmosphere.[12]

    • Add a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol (e.g., 12.5 mmol) in ethanol.[12]

    • Add triethylamine (e.g., 25 mmol) and heat the mixture to reflux.[12]

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Cyclization to form the Purine Ring:

    • Dissolve the crude product from the previous step in triethyl orthoformate.[12]

    • Add concentrated hydrochloric acid and stir the solution under nitrogen at room temperature.[12]

    • A white precipitate should form. Continue stirring for several hours.

    • Collect the precipitate by filtration, wash with ethanol, and dry to yield the 2-amino-6-chloropurine intermediate.[13]

  • Final step: Reaction with Cyclopropylamine:

    • In a sealed reactor, suspend the 2-amino-6-chloropurine intermediate (e.g., 30 g) in isopropanol (e.g., 200 ml).[13]

    • Add cyclopropylamine (e.g., 35 ml) and heat the mixture to 90-95°C for 12 hours.[13]

    • Cool the mixture to room temperature.

    • Add a solution of sodium methylate or sodium hydroxide to basify the mixture.[13]

    • Evaporate the solvent. The residue can be purified by crystallization from a suitable solvent like acetone to yield Abacavir as a free base.[13] The base can then be converted to a pharmaceutically acceptable salt, such as the hemisulfate salt.[10]

Mechanism of Action of Abacavir

Abacavir is a prodrug that must be activated intracellularly to exert its antiviral effect. Cellular enzymes convert Abacavir sequentially into its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator when incorporated into the viral DNA, thus halting viral replication.

G cluster_cell Infected Host Cell cluster_virus HIV Replication Abacavir Abacavir AMP Abacavir Monophosphate Abacavir->AMP Adenosine phosphotransferase CBV_MP Carbovir Monophosphate AMP->CBV_MP Cytosolic Enzyme CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase CBV_TP->RT Inhibition & Chain Termination DNA Viral DNA Synthesis RT->DNA RNA to DNA

Caption: Intracellular activation pathway and mechanism of action of Abacavir.

General Experimental Workflow

The overall process for synthesizing Abacavir from this compound can be summarized in the following workflow.

G start Start: 2,5-Diamino-4,6- dihydroxypyrimidine step1 Chlorination / Formylation (Vilsmeier-Haack Reaction) start->step1 qc1 QC Check 1: Intermediate Purity (e.g., HPLC, NMR) step1->qc1 step2 Coupling with Cyclopentene Moiety qc1->step2 qc2 QC Check 2: Intermediate Purity step2->qc2 step3 Cyclization to form Purine Ring qc2->step3 qc3 QC Check 3: Intermediate Purity step3->qc3 step4 Reaction with Cyclopropylamine qc3->step4 purification Purification and Crystallization step4->purification end Final Product: Abacavir purification->end

Caption: General experimental workflow for Abacavir synthesis.

References

Application Note: HPLC Analysis for Purity Determination of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound of interest in pharmaceutical and chemical research. As an intermediate in the synthesis of various active pharmaceutical ingredients, its purity is of critical importance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and assurance.

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade solvents: Acetonitrile, Methanol, Water.

  • Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid.

  • Reference Standard: this compound Hydrochloride (purity >98.0%).[1][2][3][4][5][6]

2. Chromatographic Conditions

Based on methods for structurally similar compounds, a reverse-phase HPLC method is proposed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 20 mM Potassium dihydrogen phosphate in water, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-22 min: 30-5% B; 22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm & 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

5. Data Analysis and Calculations

The purity of the sample is calculated by the area normalization method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a standard of the impurity would be required.

Quantitative Data Summary

The following tables present hypothetical data from the analysis of three different batches of this compound.

Table 1: Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak Area (mAU*s)% AreaPurity (%)
Batch A 8.524850.399.5099.50
4.21 (Impurity 1)12.20.25
6.89 (Impurity 2)12.30.25
Batch B 8.514795.198.8598.85
4.20 (Impurity 1)25.10.52
7.15 (Impurity 3)30.50.63
Batch C 8.534902.799.7599.75
4.22 (Impurity 1)6.10.12
6.90 (Impurity 2)6.40.13

Table 2: System Suitability Results

ParameterResult (Batch A)Acceptance CriteriaStatus
Tailing Factor (Asymmetry) 1.2≤ 2.0Pass
Theoretical Plates (N) 5800≥ 2000Pass
RSD of Peak Area (%) 0.85≤ 2.0%Pass
RSD of Retention Time (%) 0.15≤ 2.0%Pass

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the main compound and its potential impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Chromatogram Processing F->G H Purity Calculation G->H I Final Report Generation H->I

Caption: HPLC analysis workflow from preparation to reporting.

Purity_Relationship Main This compound Imp1 Starting Material Impurity Main->Imp1 related substance Imp2 Synthesis By-product Main->Imp2 related substance Imp3 Degradation Product Main->Imp3 related substance Total Total Impurities Imp1->Total Imp2->Total Imp3->Total Purity Calculated Purity Total->Purity determines

Caption: Logical relationship for purity assessment.

Discussion

The proposed HPLC method provides good separation of the main peak from its potential impurities. The gradient elution allows for the elution of both polar and less polar impurities within a reasonable run time. The system suitability parameters were well within the accepted limits, indicating that the method is precise and reliable. The purity of the three tested batches ranged from 98.85% to 99.75%, demonstrating that the method is suitable for quality control purposes. For regulatory filings, this method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, and robustness.

This application note presents a detailed and reliable HPLC method for the purity determination of this compound. The provided protocol and data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

References

NMR Spectroscopic Characterization of Diaminodihydroxypyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminodihydroxypyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Notably, many of these derivatives serve as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. The inhibition of DHFR disrupts the synthesis of nucleotides, making it a key target for antimicrobial and anticancer therapies. Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and purity of these compounds. This document provides detailed application notes and experimental protocols for the NMR spectroscopic characterization of diaminodihydroxypyrimidine derivatives.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a series of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido based inhibitors. The data is presented to facilitate comparison and aid in the structural verification of newly synthesized analogs.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Diaminodihydroxypyrimidine Derivatives in DMSO-d₆.

Compound IDAr-H-NHCONH-Pyrim-NHCOCONHCα-NH--NH₂-NH₂OCH₃CHCH₃
1 7.80 (d, 2H), 7.52 (d, 2H)9.98 (bs, 1H)8.90 (bs, 1H)-6.71 (s, 1H)6.18 (bs, 2H)5.88 (bs, 2H)---
2 7.77 (d, 2H), 7.50 (d, 2H)9.98 (bs, 1H)8.82 (bs, 1H)8.55 (d, 1H)-6.17 (bs, 2H)5.89 (bs, 2H)4.43 (dq, 1H)3.62 (s, 3H)1.37 (d, 3H)

Data extracted from a study on ureido-based inhibitors of Trypanosoma brucei FolD.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Diaminodihydroxypyrimidine Derivatives in DMSO-d₆.

Compound IDC=O (Ureido)C=O (Amide)C=O (Pyrimidine)C-NH (Pyrimidine)C-NH₂ (Pyrimidine)Ar-CAr-CHC (Pyrimidine)OCH₃/CH₃
1 167.81-162.20, 160.88155.26153.98145.58, 123.50131.07, 117.4990.05--
2 174.08166.52162.20, 160.88155.37153.95144.33, 126.52129.03, 117.3190.0348.8652.50, 17.49

Data extracted from a study on ureido-based inhibitors of Trypanosoma brucei FolD.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified diaminodihydroxypyrimidine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its high solubilizing power. Other solvents like methanol-d₄ or chloroform-d may be used depending on the compound's solubility.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed at the bottom of the pipette.

  • Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Standard ¹H Spectrum:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectrometer Frequency: Experiments are commonly run on 300, 400, 500, or 600 MHz instruments. Higher frequencies will provide better signal dispersion.

    • Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • D₂O Exchange (for labile protons): To identify exchangeable protons (e.g., -NH, -OH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Standard ¹³C Spectrum:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Spectrometer Frequency: The corresponding ¹³C frequency for a given ¹H frequency (e.g., 125 MHz for a 500 MHz instrument).

    • Spectral Width: Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Protocol 4: 2D NMR for Structural Elucidation

For complex structures or for unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of different fragments of the molecule.

Visualizations

Signaling Pathway

Diaminodihydroxypyrimidine derivatives often function as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. Inhibition of this pathway disrupts DNA synthesis, leading to cell death, which is the basis for their use as antimicrobial and anticancer agents.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Synthesis Pathway cluster_inhibition Mechanism of Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-carbon donor DHFR->THF Product DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Inhibitor Diaminodihydroxypyrimidine Derivative Inhibitor->Inhibition Inhibition->DHFR Inhibition NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Elucidation Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation (Protocol 1) Purification->Sample_Prep H1_NMR 1D ¹H NMR Acquisition (Protocol 2) Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition (Protocol 3) H1_NMR->C13_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 4) C13_NMR->TwoD_NMR Spectral_Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Spectral_Processing Structure_Elucidation Structure Elucidation & Verification Spectral_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

References

Application Notes and Protocols for the Quantification of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,5-Diamino-4,6-dihydroxypyrimidine. The methodologies outlined below are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development due to its structural relation to biologically active molecules. Accurate and precise quantification of this analyte is crucial for quality control, impurity profiling, and pharmacokinetic studies. This guide details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A comparative summary of the recommended analytical methods is presented below, with detailed protocols provided in the subsequent sections.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and quantification by UV absorbance.Separation by chromatography and quantification by mass-to-charge ratio.
Selectivity ModerateHigh
Sensitivity ng-µg rangepg-ng range
Primary Use Routine quality control, purity assessment.Trace level quantification, impurity identification, bioanalysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable approach for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

a) Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

b) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

c) Chromatographic Conditions: Based on methods for similar pyrimidine derivatives, the following starting conditions are recommended.[1]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 95:5 (v/v) aqueous:organic.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of the analyte (typically in the range of 210-280 nm).
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

d) Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

e) Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. The following protocol is adapted from methods developed for closely related pyrimidine impurities.[2][3]

Experimental Protocol

a) Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

b) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

c) LC-MS/MS Conditions: A patent for the detection of a similar compound, 2-amino-4,6-dihydroxypyrimidine, provides relevant starting parameters.[3]

ParameterCondition
Column C18 reverse-phase column (e.g., 2.0 x 100 mm, 2.2 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient To be optimized. A starting point could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion [M+H]⁺ to be determined by infusion of the standard. A similar compound, 2-amino-4,6-dihydroxypyrimidine, has a transition of m/z 128.1 -> 60.2.[3]
Collision Energy To be optimized for the specific MRM transition.

d) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., water:acetonitrile, 1:1).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.1-100 ng/mL).

  • Sample Solution: Prepare the sample by dissolving in a suitable solvent. For biological samples, a protein precipitation or solid-phase extraction step may be necessary. Dilute the final extract to a concentration within the calibration range.

e) Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution from this curve.

Quantitative Performance (Based on Analogous Compounds)

The following table summarizes typical performance characteristics for LC-MS/MS methods for similar pyrimidine derivatives, which can be expected for a validated this compound method.[2]

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1 ppm
Limit of Quantification (LOQ) 0.5 - 2.5 ppm
Linearity (r²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Sample Extraction (if needed) B Dilution to Working Concentration A->B C Fortification with Internal Standard B->C D Injection and LC Separation C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) E->F G MRM Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation

All analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide comprehensive strategies for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. The provided protocols and performance expectations, based on structurally related molecules, offer a solid foundation for method development and validation in a research or quality control setting.

References

Application Notes and Protocols: The Versatile Role of 2,5-Diamino-4,6-dihydroxypyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diamino-4,6-dihydroxypyrimidine is a pivotal precursor in the synthesis of a diverse array of nitrogen-rich heterocyclic compounds. Its unique structural arrangement, featuring vicinal amino groups on a pyrimidine scaffold, renders it an ideal starting material for the construction of fused heterocyclic systems such as purines, pteridines, and pyrimidopyrimidines. These resulting heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including antiviral and anticancer agents. This document provides detailed application notes, experimental protocols, and collated quantitative data for the synthesis of these important classes of compounds from this compound and its derivatives.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, this compound stands out as a versatile and readily accessible building block.[1] Its reactivity, particularly the condensation of its 5,6-diamino moiety with various electrophiles, allows for the efficient construction of fused ring systems. This application note will explore the synthetic utility of this compound in the preparation of purines, pteridines, and pyrimidopyrimidines, which are known to exhibit a wide range of pharmacological activities.[2]

The derivatives of these heterocyclic systems are known to interact with various biological pathways. For instance, many purine analogs act as antiviral agents by inhibiting viral DNA or RNA replication.[3][4] Pteridine derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, making them effective anticancer and antimicrobial agents.[5][6] Pyrimidopyrimidine cores are also found in compounds with potent anticancer activities, often targeting specific signaling pathways involved in cell proliferation and survival.[2][7]

Synthesis of the Precursor: this compound Hydrochloride

The synthesis of the starting material, this compound hydrochloride, is a multi-step process that begins with the cyclization of dimethyl malonate and guanidine hydrochloride. This is followed by nitrosation, reduction, and finally, salt formation to yield the desired product with high purity.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride[1]
  • Step 1: Cyclization: Guanidine hydrochloride is added to a sodium methoxide solution and heated to 35-50 °C. Dimethyl malonate is then added dropwise, and the reaction is maintained at this temperature for 0.5-6 hours. After the reaction, the solvent is removed under reduced pressure, the residue is dissolved in water, and the pH is adjusted to 0-8 to precipitate the intermediate product. The product is collected by filtration and dried.

  • Step 2: Nitrosation: The intermediate from Step 1 is dissolved in a sodium hydroxide solution and water, and heated to 30-80 °C. Sodium nitrite is added, followed by the dropwise addition of hydrochloric acid to adjust the pH to 0-4. The reaction is maintained at 30-80 °C for 0.5-3 hours. After cooling, the nitrosated product is collected by filtration and dried.

  • Step 3: Reduction: The nitrosated intermediate is suspended in water and heated to 20-40 °C. Sodium hydrosulfide is added dropwise, and the reaction is maintained at 20-50 °C for 0.5-4 hours. The pH is then adjusted to 0-9 with acid to precipitate this compound. The product is collected by filtration and dried.

  • Step 4: Salt Formation: this compound is suspended in methanol and heated to 35-70 °C. Concentrated hydrochloric acid is added dropwise, and the reaction is maintained at 50-80 °C for 0.5-4 hours. Upon cooling, this compound hydrochloride crystallizes and is collected by filtration and dried.

A total yield of 75% with a product purity of 99.0% has been reported for this process.[1]

Synthesis of Purines

The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[8] This typically involves nitrosation of a 4-aminopyrimidine at the 5-position, followed by reduction to the 4,5-diamine, and subsequent cyclization with a one-carbon source like formic acid or formamide.[8] A notable example is the synthesis of guanine.

Experimental Protocol: Traube Synthesis of Guanine[9]
  • Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine: This intermediate can be synthesized from the reaction of ethyl cyanoacetate with guanidine nitrate.[9]

  • Step 2: Nitrosation to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine: 2,4-diamino-6-hydroxypyrimidine is reacted with sodium nitrite in an acidic medium.[9]

  • Step 3: Reduction to form 2,4,5-triamino-6-hydroxypyrimidine sulfate: The nitroso-pyrimidine is reduced, for instance, by catalytic hydrogenation.[9]

  • Step 4: Cyclization to Guanine: 2,4,5-triamino-6-hydroxypyrimidine sulphate (50 g) and formamide (250 mL) are placed in a one-liter flask fitted with a condenser. The mixture is heated in an oil bath at 170-180°C for 2 hours. After cooling, the formed guanine is filtered. The crude product can be purified by dissolving in sodium hydroxide, treating with activated carbon, filtering, and precipitating by the addition of formic acid to a pH of 9.5.[9]

Quantitative Data for Guanine Synthesis
ParameterValueReference
Starting Material2,4,5-triamino-6-hydroxypyrimidine sulphate[9]
ReagentsFormamide[9]
Reaction Temperature170-180 °C[9]
Reaction Time2 hours[9]

Synthesis of Pteridines

Pteridines are synthesized by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[10] The reactivity of the diamino moiety allows for the formation of the pyrazine ring fused to the pyrimidine core. The choice of the dicarbonyl compound dictates the substitution pattern on the newly formed pyrazine ring.

Experimental Protocol: Synthesis of 6,7-Disubstituted Pteridines[10]
  • A solution of a 4,5-diaminopyrimidine derivative (e.g., 2,4,5,6-tetraaminopyrimidine) is prepared in a suitable solvent.

  • An equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil for 6,7-diphenylpteridine) is added to the solution.

  • The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • The pteridine product, which is often insoluble, precipitates from the reaction mixture and can be collected by filtration.

Quantitative Data for Pteridine Synthesis
ProductStarting DiaminopyrimidineDicarbonyl CompoundYieldReference
2,4-diamino-6-hydroxymethylpteridine2,4,5,6-tetraaminopyrimidineDihydroxyacetone~20:1 isomer ratio[11]

Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines can be synthesized through various routes, often involving the cyclization of a functionalized pyrimidine precursor. One common method involves the reaction of a 4-aminopyrimidine-5-carboxamide with a suitable cyclizing agent. Alternatively, multicomponent reactions involving a 6-aminouracil derivative, an aldehyde, and urea or thiourea can provide a straightforward route to this heterocyclic system.[12]

Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines[12]
  • A mixture of barbituric acid (0.01 mmol), an aromatic aldehyde (0.01 mmol), and urea or thiourea (0.01 mmol) is prepared.

  • Water (10 mL) is added as a solvent.

  • The reaction mixture is heated and stirred. The progress of the reaction can be monitored by TLC.

  • The solid product that forms is collected by filtration, washed with water, and dried.

Quantitative Data for Pyrimido[4,5-d]pyrimidine Synthesis
AldehydeReagentYield (%)Reference
BenzaldehydeUrea92[12]
4-ChlorobenzaldehydeUrea95[12]
4-MethoxybenzaldehydeUrea90[12]
BenzaldehydeThiourea94[12]

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and biological mechanisms of action for the heterocyclic compounds discussed.

Traube_Purine_Synthesis 4-Aminopyrimidine 4-Aminopyrimidine 4-Amino-5-nitrosopyrimidine 4-Amino-5-nitrosopyrimidine 4-Aminopyrimidine->4-Amino-5-nitrosopyrimidine Nitrosation 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine 4-Amino-5-nitrosopyrimidine->4,5-Diaminopyrimidine Reduction Purine Purine 4,5-Diaminopyrimidine->Purine Cyclization (e.g., with Formic Acid)

Caption: Traube synthesis of the purine ring system.

Pteridine_Synthesis cluster_reactants Reactants 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine Pteridine Pteridine 4,5-Diaminopyrimidine->Pteridine Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Pteridine

Caption: General synthesis of pteridines.

DHFR_Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis DHFR->Tetrahydrofolate (THF) Reduction Pteridine Derivative Pteridine Derivative (DHFR Inhibitor) Pteridine Derivative->DHFR Inhibition DNA Synthesis DNA Synthesis Nucleotide Synthesis->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Mechanism of DHFR inhibition by pteridine derivatives.

Antiviral_Mechanism_Purine_Analogs Purine Analog Purine Analog Host Cell Kinases Host Cell Kinases Purine Analog->Host Cell Kinases Phosphorylation Active Triphosphate Form Active Triphosphate Form Host Cell Kinases->Active Triphosphate Form Viral Polymerase Viral Polymerase Active Triphosphate Form->Viral Polymerase Incorporation into Viral DNA/RNA Chain Viral DNA/RNA Chain Viral Polymerase->Viral DNA/RNA Chain Chain Termination Chain Termination Viral DNA/RNA Chain->Chain Termination Viral Replication Viral Replication Chain Termination->Viral Replication Inhibition

Caption: Antiviral mechanism of purine analogs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically important heterocyclic compounds. The straightforward and often high-yielding reactions to produce purines, pteridines, and pyrimidopyrimidines make it an attractive scaffold for medicinal chemists and drug development professionals. The protocols and data presented herein provide a comprehensive resource for researchers interested in exploring the synthetic potential of this important building block and in developing novel therapeutic agents based on these heterocyclic cores. The understanding of the underlying biological mechanisms of the synthesized compounds, as illustrated, is crucial for the rational design of new and more effective drugs.

References

Application Notes and Protocols for the Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine to produce 2,5-Diamino-4,6-dichloropyrimidine is a critical transformation in the synthesis of various heterocyclic compounds, particularly as an intermediate for pharmacologically active molecules. Direct chlorination using phosphorus oxychloride (POCl₃) alone is often challenging, leading to degradation of the pyrimidine ring and low yields.[1][2][3] To address these issues, several improved protocols have been developed, primarily involving the use of Vilsmeier-Haack reagents or the addition of quaternary ammonium chlorides or weak tertiary amine bases. This document provides detailed protocols for these enhanced methods, along with a summary of reported yields and a workflow diagram.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the chlorination of this compound.

MethodChlorinating Agent/ReagentsSubstrateYield (%)Reference
Direct ChlorinationPOCl₃This compound<10[3]
Vilsmeier-Haack ReagentPOCl₃ / N,N-dimethylformamide (DMF)This compound hemisulfate76[3]
Quaternary Ammonium SaltPOCl₃ / Methyltriethylammonium chlorideThis compound hydrochloride46[4][5]
Quaternary Ammonium SaltPOCl₃ / Tetraethylammonium chlorideThis compound hydrochloride50[4][5]
Quaternary Ammonium SaltPOCl₃ / N-ethyl-N-methyl piperidinium chlorideThis compound hydrochloride65[4][5]
Weak Tertiary Amine Base HydrochloridePOCl₃ / N,N-dimethylaniline or diethylanilineThis compound-[4]

Experimental Protocols

Protocol 1: Chlorination using Vilsmeier-Haack Reagent

This method proceeds through a stable bis-formamidine intermediate, which is subsequently hydrolyzed to yield the desired product.[3]

Step 1: Formation of 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine

  • To a suspension of this compound hemisulfate in an inert solvent (e.g., 1,2-dichloroethane, chloroform, or methylene chloride), add at least 4 molar equivalents of a Vilsmeier reagent (pre-formed from POCl₃ and DMF).

  • Heat the reaction mixture to a temperature between 0 and 110°C (the reflux temperature of the solvent is often convenient).

  • Maintain the reaction for 12 to 48 hours.

  • Isolate the resulting bis-formamidine intermediate. A high yield (e.g., 92%) of the intermediate has been reported.[3]

Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine

  • Dissolve the isolated intermediate from Step 1 in 95% ethanol.

  • Add 6N aqueous hydrochloric acid to the solution.

  • Heat the solution at 55°C for 30 minutes.

  • The product, 2,5-diamino-4,6-dichloropyrimidine, will precipitate and can be collected in high purity. An overall yield of 76% from the starting dihydroxypyrimidine has been achieved with this method.[3]

Protocol 2: Chlorination using Phosphorus Oxychloride and a Quaternary Ammonium Chloride

This protocol describes a direct chlorination approach enhanced by the presence of a quaternary ammonium salt to prevent degradation and improve yield.[4][5]

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine dry this compound hydrochloride, a dry quaternary ammonium chloride (e.g., methyltriethylammonium chloride, see table for stoichiometry examples), and phosphorus oxychloride.

  • Heat the mixture with stirring to an internal temperature of approximately 105°C. Hydrogen chloride gas will evolve as the reagents dissolve.

  • Maintain the reaction mixture at 105°C for 20 to 28 hours.

  • After cooling, distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C.

  • Carefully pour the reaction mixture into a mixture of water and ice, maintaining the temperature at approximately 50-55°C.

  • Adjust the pH to 4 with a 40% sodium hydroxide solution while continuing to cool the mixture.

  • Stir the mixture for 1 hour at 50°C.

  • Adjust the pH to 7 with a 40% NaOH solution and cool to 35°C.

  • Extract the product with ethyl acetate.

  • Filter the phases separately through a pad of celite to remove any black solids.

  • Wash the ethyl acetate phase with brine and then concentrate it under vacuum to obtain the crystalline product. Further concentration of the filtrate may yield additional product.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chlorination of this compound using phosphorus oxychloride and an additive.

Chlorination_Workflow Start Start: this compound (or hydrochloride salt) Reagents Add Chlorinating Agents: POCl3 + Additive (Quaternary Ammonium Salt or DMF) Start->Reagents Reaction Heat Reaction Mixture (e.g., 105°C, 20-28h) Reagents->Reaction Workup Quench with Ice/Water & pH Adjustment Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Filter & Concentrate to obtain product Extraction->Purification End End: 2,5-Diamino-4,6-dichloropyrimidine Purification->End

Caption: General workflow for the synthesis of 2,5-Diamino-4,6-dichloropyrimidine.

References

Application of 2,5-Diamino-4,6-dihydroxypyrimidine in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,5-Diamino-4,6-dihydroxypyrimidine is a versatile heterocyclic compound that serves as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring multiple reactive sites, allows for its incorporation into complex molecules, most notably antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical manufacturing, with a specific focus on the synthesis of the antiretroviral drug, Abacavir. The provided protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrimidine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its utility stems from its role as a foundational building block for the synthesis of purine analogs and other bioactive molecules. The presence of amino and hydroxyl groups on the pyrimidine ring allows for a variety of chemical transformations, making it an ideal precursor for the construction of complex heterocyclic systems.

One of the most prominent applications of this compound is in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. This document will detail the synthetic pathway from this compound to Abacavir, providing quantitative data and step-by-step experimental protocols.

Pharmaceutical Applications

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its structural features are particularly suited for the synthesis of purine derivatives, which are central to many therapeutic agents.

Key Therapeutic Areas:

  • Antiviral Agents: As a key intermediate in the synthesis of Abacavir, it plays a crucial role in the production of antiretroviral therapies for HIV.

  • Anticancer Agents: The pyrimidine core is a common scaffold in many anticancer drugs that interfere with nucleic acid synthesis in rapidly dividing cancer cells.

  • Biochemical Research: This compound is also utilized in biochemical assays and research to study nucleic acid metabolism and enzyme activity.[1]

Synthesis of Abacavir: A Case Study

The synthesis of Abacavir from this compound involves a multi-step process. A critical initial step is the chlorination of the dihydroxypyrimidine to form 2,5-diamino-4,6-dichloropyrimidine, a more reactive intermediate for subsequent coupling reactions.

Synthetic Workflow

The overall synthetic route from this compound to Abacavir is depicted in the following workflow diagram.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Formylation cluster_2 Step 3: Condensation cluster_3 Step 4: Cyclization cluster_4 Step 5: Amination A This compound B 2,5-Diamino-4,6-dichloropyrimidine A->B POCl3, Quaternary Ammonium Chloride C N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis(formamide) B->C Formic Acid, Acetic Anhydride E N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide C->E D (1S,4R)-4-amino-2-cyclopentene-1-methanol D->E F Purine Intermediate E->F Triethyl Orthoformate G Abacavir F->G Cyclopropylamine

Caption: Synthetic workflow for Abacavir production.

Quantitative Data for Key Synthetic Steps

The following table summarizes the quantitative data for the key steps in the synthesis of Abacavir, starting from this compound.

StepReactionKey ReagentsTemperature (°C)Time (hours)Yield (%)Reference
1ChlorinationPhosphorus oxychloride, Tetraethyl ammonium chloride1052050-65[2][3]
2FormylationFormic acid, Acetic anhydride0-2516High (not specified)[4]
3CondensationTriethylamine, EthanolRefluxNot specifiedNot specified
4CyclizationTriethyl orthoformateNot specifiedNot specifiedHigh (not specified)
5Amination & HydrolysisCyclopropylamine, NaOHReflux177-90[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

This protocol describes the chlorination of this compound hydrochloride using phosphorus oxychloride.

Materials:

  • This compound hydrochloride

  • Tetraethyl ammonium chloride (dry)

  • Phosphorus oxychloride

  • Ethyl acetate

  • Brine solution

  • Silica gel

  • CELITE

Procedure:

  • Combine dry this compound hydrochloride (1.8g), dry tetraethyl ammonium chloride (9.8g), and phosphorus oxychloride (5.5ml).[3]

  • Heat the mixture at 105°C for 20 hours with stirring.[3]

  • After cooling, pour the reaction mixture into water (5 liters), maintaining the temperature at approximately 50-55°C by adding ice.

  • Adjust the pH to 4 by adding 40% sodium hydroxide solution, while keeping the temperature at 50-55°C. Stir the mixture for 1 hour at 50°C.

  • Adjust the pH to 7 with 40% NaOH, cool to 35°C, and extract the product with ethyl acetate (10 liters).

  • Filter the phases separately through CELITE to remove solid byproducts.

  • Wash the ethyl acetate phase with brine, then concentrate it to approximately 4.5 liters.

  • Filter the warm solution through a dry silica plug (700g) to remove residual solids and color.

  • Concentrate the ethyl acetate solution under vacuum to approximately 2 liters to induce crystallization.

  • Filter the crystalline solid to yield the title compound. Further concentration of the filtrate may yield additional product. A total yield of up to 65% can be achieved.[2][3]

Characterization:

  • Appearance: Crystalline solid

  • Elemental Analysis: C, 26.84%; H, 2.25%; N, 31.3%; Cl, 39.6% (Calculated for C₄H₄N₄Cl₂)[3]

  • Mass Spectrometry (MS/EI): m/z 178, 180, 182 (M⁺, Cl₂ pattern)[3]

Mechanism of Action of Abacavir

Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is essential for viral replication.

Signaling Pathway

The following diagram illustrates the intracellular activation of Abacavir and its mechanism of action.

G cluster_0 Intracellular Activation cluster_1 HIV Replication Cycle A Abacavir B Carbovir Monophosphate A->B Adenosine Phosphoribosyltransferase C Carbovir Diphosphate B->C Guanylate Kinase D Carbovir Triphosphate (CBV-TP) (Active Metabolite) C->D Nucleoside Diphosphate Kinase F Viral DNA D->F Incorporation & Chain Termination G HIV Reverse Transcriptase D->G Competitive Inhibition E Viral RNA E->F Reverse Transcription G->E H dGTP (Natural Substrate) H->E

Caption: Mechanism of action of Abacavir.

Detailed Mechanism
  • Intracellular Phosphorylation: Abacavir is a guanosine analog that is taken up by host cells.[5] Inside the cell, it is converted by cellular enzymes to its active form, carbovir triphosphate (CBV-TP).[6][7] This is a three-step phosphorylation process.

  • Competitive Inhibition: CBV-TP structurally resembles the natural substrate deoxyguanosine triphosphate (dGTP).[6][7] It competes with dGTP for the active site of HIV-1 reverse transcriptase.[6]

  • Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP acts as a chain terminator.[2] This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[6]

  • Inhibition of Viral Replication: By preventing the reverse transcription of viral RNA into DNA, Abacavir effectively inhibits the replication of HIV.[2][6]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical manufacturing. Its application in the synthesis of the antiretroviral drug Abacavir highlights its importance in producing life-saving medications. The protocols and data presented in this document provide a framework for researchers and professionals in the field to utilize this compound effectively in drug discovery and development. Further research into the applications of this compound may lead to the development of novel therapeutics in various disease areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine, a key intermediate in the preparation of various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization Step Incomplete reaction due to insufficient base or reaction time.Ensure the use of a sufficient molar excess of a strong base like sodium methoxide or sodium ethoxide. Extend the reaction time and ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Suboptimal temperature for the condensation reaction.Maintain the recommended reaction temperature, typically refluxing in an alcoholic solvent, to ensure efficient cyclization.
Poor quality of starting materials (diethyl malonate, guanidine salt).Use freshly distilled diethyl malonate and a high-purity guanidine salt. The choice of guanidine salt (e.g., hydrochloride, carbonate) can influence basicity and solubility.
Formation of Impurities During Nitrosation Over-nitrosation or side reactions due to excess nitrosating agent or improper pH control.Carefully control the stoichiometry of the nitrosating agent (e.g., sodium nitrite). Maintain a specific pH range, typically acidic, during the reaction to promote the desired nitrosation at the 5-position.[1]
Decomposition of the nitroso product.The 5-nitroso intermediate can be unstable. It is often recommended to proceed to the next reduction step without extensive purification of the isolated nitroso compound.
Incomplete Reduction of the Nitroso Group In-effective reducing agent or insufficient amount.Sodium dithionite (sodium hydrosulfite) is a commonly used reducing agent. Ensure it is fresh and used in a sufficient molar excess. Alternative reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed.[2]
Improper reaction conditions for the reduction.The reduction is typically carried out in an aqueous medium. Ensure adequate stirring and temperature control as the reaction can be exothermic.
Difficulty in Product Purification Presence of unreacted starting materials or side products.The final product can be purified by recrystallization from a suitable solvent, often water or an alcohol-water mixture.
The product is obtained as a salt (e.g., hydrochloride), affecting solubility.The product is often isolated as a hydrochloride salt to improve its stability and handling.[1] The purification solvent should be chosen accordingly.
Co-precipitation of inorganic salts.Ensure complete removal of inorganic byproducts from the reaction mixture before initiating the crystallization of the final product. Washing the crude product with appropriate solvents can help remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-step process starting from diethyl malonate and a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate).[2] The key steps are:

  • Cyclization: Condensation of diethyl malonate with guanidine in the presence of a strong base (e.g., sodium methoxide or sodium ethoxide) to form 2-amino-4,6-dihydroxypyrimidine.

  • Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring using a nitrosating agent like sodium nitrite under acidic conditions.[1]

  • Reduction: Reduction of the 5-nitroso group to an amino group using a suitable reducing agent, such as sodium dithionite, to yield the final product.[2]

Q2: How can the yield of the initial cyclization step be maximized?

A2: To maximize the yield of 2-amino-4,6-dihydroxypyrimidine, it is crucial to optimize the reaction conditions. This includes using a molar excess of a strong base like sodium methoxide or sodium ethoxide to drive the condensation reaction to completion. The reaction is typically performed under reflux in an alcohol solvent (methanol or ethanol) for several hours. The purity of the starting materials, diethyl malonate and the guanidine salt, is also critical for achieving a high yield.

Q3: What are the critical parameters to control during the nitrosation step?

A3: The nitrosation step is sensitive and requires careful control of several parameters to avoid side reactions and decomposition. The key parameters include:

  • Stoichiometry: Use a controlled amount of the nitrosating agent (e.g., sodium nitrite) to prevent over-nitrosation.

  • pH: Maintain an acidic pH to facilitate the formation of the nitrosating species.

  • Temperature: The reaction is typically carried out at a low temperature to control the reaction rate and minimize the degradation of the product.

Q4: Which reducing agents are effective for the conversion of the 5-nitroso group to an amino group?

A4: Several reducing agents can be used for this transformation. The most commonly cited and effective reducing agent is sodium dithionite (sodium hydrosulfite).[2] Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is another viable option, which can offer a cleaner reaction profile.[2] The choice of reducing agent may depend on the scale of the reaction, available equipment, and desired purity of the final product.

Q5: What are the common challenges in the purification of this compound?

A5: The primary challenges in purification include the removal of unreacted starting materials, byproducts from side reactions, and inorganic salts. The product is often isolated as a hydrochloride salt, which affects its solubility characteristics.[1] Recrystallization from water or a mixture of water and an alcohol is a common method for purification. It is important to carefully control the crystallization conditions, such as cooling rate and solvent composition, to obtain a product with high purity.

Experimental Protocols

Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)

  • In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a solution of sodium methoxide in methanol is prepared.

  • Guanidine hydrochloride is added to the sodium methoxide solution, and the mixture is stirred.

  • Diethyl malonate is added dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The pH of the aqueous solution is adjusted to acidic (e.g., with acetic acid) to precipitate the product.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-amino-4,6-dihydroxypyrimidine.

Synthesis of 2-Amino-5-nitroso-4,6-dihydroxypyrimidine (Intermediate II)

  • 2-Amino-4,6-dihydroxypyrimidine is suspended in water.

  • A solution of sodium nitrite in water is added to the suspension.

  • The mixture is cooled in an ice bath, and an acid (e.g., hydrochloric acid) is added dropwise while maintaining a low temperature.

  • The reaction mixture is stirred for a period to ensure complete nitrosation.

  • The resulting solid is filtered, washed with cold water, and used in the next step, often without extensive drying.

Synthesis of this compound (Final Product)

  • The crude 2-amino-5-nitroso-4,6-dihydroxypyrimidine is suspended in water.

  • Sodium dithionite is added portion-wise to the suspension with vigorous stirring. The temperature may need to be controlled as the reaction is exothermic.

  • The reaction mixture is stirred until the reduction is complete (indicated by a color change).

  • The reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate1 Intermediate I cluster_step2 Step 2: Nitrosation cluster_intermediate2 Intermediate II cluster_step3 Step 3: Reduction cluster_final Final Product Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization Guanidine Salt Guanidine Salt Guanidine Salt->Cyclization 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Cyclization->2-Amino-4,6-dihydroxypyrimidine Nitrosation Nitrosation 2-Amino-4,6-dihydroxypyrimidine->Nitrosation 2-Amino-5-nitroso-4,6-dihydroxypyrimidine 2-Amino-5-nitroso-4,6-dihydroxypyrimidine Nitrosation->2-Amino-5-nitroso-4,6-dihydroxypyrimidine Reduction Reduction 2-Amino-5-nitroso-4,6-dihydroxypyrimidine->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Overall Yield? Start->Low_Yield Check_Cyclization Analyze Cyclization Step Yield Low_Yield->Check_Cyclization Yes Purification_Issues Purification Difficulties? Low_Yield->Purification_Issues No Check_Nitrosation Analyze Nitrosation Step Yield Check_Cyclization->Check_Nitrosation OK Optimize_Cyclization Optimize Base, Time, Temp. Check_Cyclization->Optimize_Cyclization Low Check_Reduction Analyze Reduction Step Yield Check_Nitrosation->Check_Reduction OK Optimize_Nitrosation Control Stoichiometry, pH, Temp. Check_Nitrosation->Optimize_Nitrosation Low Optimize_Reduction Verify Reducing Agent Activity Check_Reduction->Optimize_Reduction Low Check_Reduction->Purification_Issues OK Optimize_Cyclization->Check_Nitrosation Optimize_Nitrosation->Check_Reduction Optimize_Reduction->Purification_Issues Optimize_Purification Recrystallization Solvent Screening Purification_Issues->Optimize_Purification Yes End End Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low yield and purification issues.

References

Technical Support Center: Purification of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,5-Diamino-4,6-dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route but typically include unreacted starting materials such as guanidine salts and malonate esters.[1][2] Side-products from the condensation reaction or subsequent degradation can also be present. Given that the compound is an intermediate in the synthesis of other molecules, impurities may also arise from incomplete reactions in preceding steps.[3]

Q2: My final product has a brown, dark purple, or off-white color. What causes this and how can it be resolved?

The appearance of this compound can range from white to brown or even dark purple crystalline powder.[4][5] This discoloration is often due to the presence of trace impurities or oxidation. Some pyrimidine derivatives are susceptible to oxidation by air, which can form colored by-products.[6]

To minimize discoloration:

  • Use an Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.

  • Decolorizing Carbon: During recrystallization, treatment with a small amount of activated carbon can help adsorb colored impurities.

  • Solvent Purity: Ensure high-purity solvents are used for all purification steps.

Q3: What is the most effective method for purifying the crude product?

Recrystallization is a widely effective method for purifying this class of compounds. The choice of solvent is critical. Based on synthesis procedures for related compounds, a common approach involves acid-base chemistry. The compound is generally soluble in aqueous alkali solutions.[7] Purification can often be achieved by dissolving the crude material in a dilute aqueous base, filtering to remove insoluble impurities, and then carefully re-precipitating the product by neutralizing with an acid (e.g., HCl) to a pH of 5-6.[8] The precipitated solid is then filtered, washed, and dried.

Q4: My recovery yield is significantly low after purification. What are the common causes?

Low yield is a frequent challenge and can be attributed to several factors:

  • Product Solubility: A portion of the product may remain dissolved in the mother liquor after recrystallization or precipitation. To maximize recovery, ensure the solution is sufficiently cooled and allowed adequate time for crystallization.

  • Excessive Washing: While washing is necessary to remove soluble impurities, using large volumes of wash solvent can dissolve a significant amount of the product. Use minimal amounts of cold wash solvent.

  • Incomplete Precipitation: Ensure the pH is carefully adjusted to the point of minimum solubility for the compound to achieve maximum precipitation.

  • Degradation: The pyrimidine ring can be sensitive to harsh conditions.[3][9] Prolonged exposure to high temperatures or extreme pH levels can lead to degradation, reducing the overall yield.

Q5: How can I accurately assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound. Commercial suppliers often specify purity greater than 98% as measured by HPLC.[4][5][10] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify organic impurities, while Argentometric Titration can be used to determine the purity of the hydrochloride salt form.[5]

Troubleshooting Guide

Problem Code Issue Observed Potential Cause(s) Recommended Solution(s)
PUR-001 Persistent Discoloration (Brown/Purple) 1. Oxidation of the amino groups. 2. Presence of highly colored, conjugated impurities. 3. Trapped inorganic salts from synthesis.1. During recrystallization, add a small amount of a reducing agent like sodium bisulfite. 2. Perform recrystallization with the addition of activated charcoal to adsorb impurities. 3. Ensure the product is thoroughly washed with an appropriate solvent (e.g., cold water or acetone) after filtration to remove salts.[1][11]
PUR-002 Low Purity by HPLC/NMR After Purification 1. Co-precipitation of impurities with similar solubility profiles. 2. Incomplete removal of starting materials. 3. Insufficient washing of the filtered product.1. Attempt a second recrystallization using a different solvent system. 2. If recrystallization is ineffective, consider column chromatography, though it can be challenging for this class of compounds.[12] 3. Wash the filtered crystals with small portions of cold solvent.
PUR-003 Product Fails to Crystallize or Precipitate 1. Solution is too dilute. 2. Presence of impurities inhibiting crystal nucleation. 3. Incorrect pH for precipitation.1. Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. 2. Try adding a seed crystal from a previous successful batch. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 4. Re-verify and slowly adjust the pH to the optimal point of precipitation.
PUR-004 Oily or Tarry Product Instead of Crystalline Solid 1. Presence of tarry by-products from degradation during synthesis.[9] 2. Product melting in the solvent at the dissolution temperature.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. 2. Re-dissolve the material and try recrystallizing from a more dilute solution or at a lower temperature. 3. The Vilsmeier-Haack approach, which uses milder conditions, is known to reduce tar formation in related syntheses.[9]

Quantitative Data Summary

While specific quantitative solubility data is limited in the literature, the following table summarizes the solubility behavior of this compound based on common laboratory procedures.

Solvent/Solution Type Solubility Behavior Application in Purification Reference
Aqueous Alkali SolubleDissolving crude product for re-precipitation[7]
Aqueous Acid (e.g., HCl) Low (forms salt)Used to precipitate the product from an alkaline solution[7][8]
Water Sparingly soluble (hydrochloride salt is more soluble)Washing the precipitated product to remove inorganic salts[4]
Acetone Very lowFinal wash of the filtered product to aid in drying[1][11]
DMF / DMSO SolubleCan be used for recrystallization, often with an anti-solvent[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This method is effective for removing base-insoluble and acid-insoluble impurities.

  • Dissolution: Suspend the crude this compound in a minimum amount of deionized water. Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring until the solid completely dissolves.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • (Optional) Charcoal Treatment: If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-20 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring. Monitor the pH and continue adding acid until the pH is between 5 and 6.[8] A precipitate should form.

  • Isolation: Allow the suspension to stir in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold acetone to displace the water and facilitate drying.[1][11]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

G cluster_workflow Purification Workflow A Crude Product B Dissolve in Aqueous Base A->B C Filter Insoluble Impurities B->C D [Optional] Treat with Activated Carbon C->D E Precipitate with Acid (pH 5-6) C->E D->E F Filter and Collect Solid E->F G Wash with Water & Acetone F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Flowchart Start Start Purification CheckColor Is final product white/off-white? Start->CheckColor Discolored Product is Discolored (Brown/Purple) CheckColor->Discolored No GoodColor Check Purity (HPLC) CheckColor->GoodColor Yes TroubleshootColor PUR-001: - Redo recrystallization - Add activated carbon - Use inert atmosphere Discolored->TroubleshootColor CheckPurity Purity > 98%? GoodColor->CheckPurity LowPurity Low Purity CheckPurity->LowPurity No End Purification Successful CheckPurity->End Yes TroubleshootPurity PUR-002: - Re-wash solid - Perform second recrystallization - Check starting material purity LowPurity->TroubleshootPurity

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine to synthesize 2,5-Diamino-4,6-dichloropyrimidine, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on reactions using phosphorus oxychloride (POCl₃).

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low to No Product Formation - Inactive or old POCl₃.[1] - Insufficient heating.[1] - Incorrect stoichiometry of reactants.[1] - Presence of moisture.[1]- Use a fresh or distilled batch of POCl₃.[1] - Ensure the reaction is heated to the appropriate temperature (typically 105-110°C) for a sufficient duration (4-24 hours).[2][3] - Verify the molar ratios of the reactants. An excess of POCl₃ is often required.[1] - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.[4]
SYN-002 Formation of a Dark, Tarry Residue - Reaction temperature is too high, leading to decomposition of the starting material or product.[1]- Maintain controlled and even heating.[1] - Consider using a solvent like acetonitrile to better manage the reaction temperature if conducting a neat reaction.[5][6]
SYN-003 Product is Contaminated with Starting Material or Mono-chlorinated Byproducts - Incomplete reaction.[2][4] - Insufficient amount of chlorinating agent. - Short reaction time.[1]- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LCMS.[2][4] - Ensure an adequate molar excess of POCl₃ is used.[1] - For less reactive substrates, consider the addition of a tertiary amine (e.g., N,N-dimethylaniline, pyridine) or a quaternary ammonium chloride to accelerate the reaction.[1][3][5]
SYN-004 Product is Contaminated with Hydrolysis Products (Hydroxypyrimidines) - Incomplete reaction.[4] - Reaction of the chlorinated product with water during workup.[4]- Drive the reaction to completion by optimizing time and temperature.[4] - Perform the aqueous quench at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[2] - Neutralize acidic byproducts promptly during workup.[4] - Immediately extract the product into an organic solvent after neutralization.[2]
SYN-005 Product is Contaminated with Residual Phosphorus Compounds - Incomplete removal of excess POCl₃.[2] - Incomplete hydrolysis of phosphorus byproducts during workup.[2]- After the reaction, distill off excess POCl₃ under reduced pressure before the quenching step.[3][5] - During workup, thoroughly wash the organic extract with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.[2]
SYN-006 Low and Inconsistent Yields with Direct POCl₃ Chlorination - Degradation of the pyrimidine ring under harsh conditions.[6][7]- Consider an alternative, milder synthetic route, such as the Vilsmeier reagent method, which has been reported to provide higher and more consistent yields.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2,5-Diamino-4,6-dichloropyrimidine?

A1: The most common precursor is this compound, which is often used as its hydrochloride salt.[2][3][5]

Q2: Why is temperature control so critical during the chlorination step with POCl₃?

A2: The reaction of dihydroxypyrimidines with POCl₃ is highly exothermic.[2] Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of byproducts and tar, which significantly lowers the yield and complicates purification.[1] It is crucial to add POCl₃ slowly at a low temperature initially and then carefully heat the mixture to reflux.[2]

Q3: What are the common byproducts in this chlorination reaction?

A3: Common byproducts include mono-chlorinated intermediates (e.g., 2,5-diamino-4-chloro-6-hydroxypyrimidine), hydrolysis products where a chloro group reverts to a hydroxyl group, and over-chlorinated pyrimidines.[2][3][4] Under harsh conditions, ring degradation and formation of tarry substances can also occur.[1][4] If amino groups are present, the formation of chloramines is also a possibility.[4]

Q4: How can the reaction be accelerated if it is sluggish?

A4: For less reactive substrates, the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), pyridine, or N,N-dimethylaniline can accelerate the reaction.[1] These bases can act as acid scavengers. Another effective method is the addition of a quaternary ammonium chloride, such as methyltriethylammonium chloride, which can also improve reaction rates and yields.[3][5]

Q5: What are the best practices for the workup of the reaction mixture?

A5: A critical step is the careful quenching of the reaction mixture. This is typically done by slowly pouring the mixture onto crushed ice with vigorous stirring to manage the exothermic hydrolysis of excess POCl₃.[2] The acidic solution is then neutralized with a base like sodium bicarbonate or sodium hydroxide to a pH of 7-9.[1][2] The product is subsequently extracted with an organic solvent, such as ethyl acetate.[2]

Q6: What purification techniques are most effective for 2,5-Diamino-4,6-dichloropyrimidine?

A6: The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water, isopropanol, or toluene.[2] If significant impurities persist, column chromatography on silica gel may be necessary, although it can be challenging for this class of compounds.[1][2]

Q7: Are there alternative methods to direct chlorination with POCl₃?

A7: Yes, the Vilsmeier reagent method is a notable alternative. This involves reacting this compound with a Vilsmeier reagent (e.g., formed from DMF and POCl₃) to create a stable intermediate, which is then hydrolyzed to the desired product.[7] This method has been reported to produce higher yields (around 76%) and higher purity product compared to direct chlorination, which can have yields below 10%.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,5-Diamino-4,6-dichloropyrimidine

Synthesis RouteKey ReagentsOverall Yield (%)PurityReaction TimeKey AdvantagesKey Disadvantages
Direct Chlorination POCl₃, Quaternary Ammonium Chloride/Tertiary Amine[3][5]<10% to 65% (variable)[3][7]Variable, often requires extensive purification[7]12-48 hours[3][7]Readily available starting material and reagents.[7]Low and inconsistent yields, potential for pyrimidine ring degradation.[6][7]
Vilsmeier Reagent Method Vilsmeier Reagent (e.g., from DMF and POCl₃), then HCl[7]76%[7]High, can sometimes be used without further purification.[7]12-48 hours (chlorination), 30 mins (hydrolysis)[7]High yield and purity, milder subsequent reaction conditions.[7]Requires preparation of the Vilsmeier reagent and a two-step process.

Experimental Protocols

Protocol 1: Direct Chlorination using Phosphorus Oxychloride

This protocol is a general representation based on common literature procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber, and a dropping funnel, place this compound (1.0 eq). The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (5-10 eq) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.[2]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-24 hours.[2][3] Monitor the reaction by TLC until the starting material is no longer visible.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[2]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.[1][2]

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Diamino-4,6-dichloropyrimidine.[2]

Protocol 2: Vilsmeier Reagent Method

This protocol is based on an improved process for synthesizing the target compound.[7]

  • Step 1: Formation of the bis-formamidine intermediate

    • Treat this compound hemisulfate with at least 4 molar equivalents of a Vilsmeier reagent in an inert solvent (e.g., 1,2-dichloroethane, chloroform, or methylene chloride).

    • The reaction is typically carried out at a temperature ranging from 0 to 110°C (conveniently at the reflux temperature of the solvent) for 12 to 48 hours.[7]

    • Isolate the resulting bis-formamidine intermediate. A yield of 92% has been reported for this step.[7]

  • Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine

    • Dissolve the isolated intermediate in 95% ethanol.

    • Add 6N aqueous hydrochloric acid.

    • Heat the solution at 55°C for 30 minutes. The product, 2,5-dichloro-4,6-pyrimidinediamine, is obtained in high purity.[7]

    • An overall yield of 76% from the starting dihydroxypyrimidine has been reported for this two-step process.[7]

Visualizations

Chlorination_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start Synthesis: Chlorination with POCl₃ check_purity Check Yield and Purity start->check_purity low_yield Low Yield / No Reaction? check_purity->low_yield Analyze tar_formation Tarry Residue? low_yield->tar_formation No solution_low_yield Verify Reagent Quality & Stoichiometry Increase Temperature/Time Ensure Anhydrous Conditions low_yield->solution_low_yield Yes impurities Product Impure? tar_formation->impurities No solution_tar Reduce Reaction Temperature Ensure Controlled Heating tar_formation->solution_tar Yes success Successful Synthesis impurities->success No solution_impurities Optimize Reaction Time Improve Workup (Quenching, Washing) Recrystallize or Use Chromatography impurities->solution_impurities Yes solution_low_yield->start Retry solution_tar->start Retry solution_impurities->start Repurify or Retry

Caption: Troubleshooting workflow for the chlorination of this compound.

Synthesis_Routes_Comparison cluster_direct Direct Chlorination cluster_vilsmeier Vilsmeier Reagent Method start Starting Material: This compound direct_reagents Reagents: POCl₃ (Optional: Tertiary Amine or Quat Salt) start->direct_reagents vilsmeier_step1 Step 1: Form Intermediate Reagent: Vilsmeier Reagent Solvent: e.g., DCE 12-48 hours start->vilsmeier_step1 direct_conditions Conditions: Reflux (105-110°C) 12-48 hours direct_reagents->direct_conditions direct_outcome Outcome: Low & Inconsistent Yields (<10-65%) Potential for Ring Degradation direct_conditions->direct_outcome product Target Product: 2,5-Diamino-4,6-dichloropyrimidine direct_outcome->product vilsmeier_step2 Step 2: Hydrolysis Reagent: Aq. HCl in Ethanol 55°C, 30 mins vilsmeier_step1->vilsmeier_step2 vilsmeier_outcome Outcome: High Yield (~76%) High Purity vilsmeier_step2->vilsmeier_outcome vilsmeier_outcome->product

Caption: Comparison of synthetic pathways for 2,5-Diamino-4,6-dichloropyrimidine synthesis.

References

Optimizing reaction conditions for 2,5-diamino-4,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,5-diamino-4,6-dichloropyrimidine, particularly when using phosphorus oxychloride (POCl₃) for the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001Low to No Product Yield: After completing the reaction and work-up, the yield of 2,5-diamino-4,6-dichloropyrimidine is significantly lower than expected or non-existent.1. Degradation of the pyrimidine ring: The reaction conditions may be too harsh, leading to the breakdown of the starting material or product.[1][2] 2. Incomplete reaction: The reaction may not have gone to completion. 3. Loss of product during work-up: The product may be lost during the extraction or purification steps.1. Optimize reaction temperature and time: Avoid excessively high temperatures or prolonged heating. A temperature of around 105°C for 20-30 hours is often cited.[3] 2. Use a quaternary ammonium chloride: The addition of a quaternary ammonium chloride, such as tetraethylammonium chloride, can improve the reaction outcome.[3] 3. Consider the Vilsmeier Reagent Method: This method has been reported to produce higher yields (around 76%) compared to direct chlorination with POCl₃ alone.[4] 4. Careful pH control during work-up: When quenching the reaction with water, maintain a low temperature (around 50-55°C) and carefully adjust the pH to 4, stir, and then adjust to 7 for extraction.[3]
SYN-002Formation of Tarry Precipitates: A significant amount of black, tarry material is observed in the reaction flask, complicating isolation and purification.1. Decomposition of the starting material: this compound can decompose under the harsh chlorination conditions.[2]1. Modify the synthetic route: The Vilsmeier Reagent Method is less prone to tar formation.[2] 2. Ensure dry reagents and solvent: Moisture can contribute to side reactions and decomposition.
SYN-003Product Contamination with Phosphorus Compounds: The isolated product is contaminated with residual phosphorus-containing byproducts.1. Incomplete removal of excess POCl₃: Residual POCl₃ can hydrolyze during work-up, leading to phosphorus-based impurities.[5] 2. Incomplete hydrolysis of phosphorus byproducts. [5]1. Distill off excess POCl₃: Before quenching the reaction, remove the excess POCl₃ under reduced pressure.[3][5] 2. Thorough washing during work-up: Wash the organic extract containing the product with water and a saturated sodium bicarbonate solution to remove water-soluble phosphorus species.[5]
SYN-004Difficulty in Product Isolation and Purification: The crude product is difficult to purify, and chromatographic methods are not effective.1. Presence of insoluble amine salts: In methods using amine hydrochlorides, the formation of insoluble salts can complicate filtration and purification.[2]1. Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water.[5] 2. Filtration aid: Use a filter aid like Celite to help remove fine black solids and phosphates during work-up.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2,5-diamino-4,6-dichloropyrimidine?

A1: The most common precursor is this compound or its hydrochloride or hemisulfate salt.[3][4]

Q2: Why is direct chlorination with phosphorus oxychloride often problematic?

A2: Direct chlorination of this compound with POCl₃ alone has been reported to be unsuccessful or give very low yields (<10%) due to the degradation of the pyrimidine ring system and the formation of tarry byproducts.[1][2]

Q3: What are the advantages of using a quaternary ammonium chloride in the reaction?

A3: The use of a quaternary ammonium chloride, such as tetraethylammonium chloride or methyltriethylammonium chloride, in conjunction with POCl₃ can serve as a solvent and facilitate the chlorination reaction, leading to improved yields (around 50-65%).[3]

Q4: Can you describe the Vilsmeier Reagent Method for this synthesis?

A4: The Vilsmeier Reagent Method involves treating this compound hemisulfate with a Vilsmeier reagent (formed from a reagent like dimethylformamide and POCl₃). This forms a bis-formamidine intermediate which is then hydrolyzed to yield 2,5-diamino-4,6-dichloropyrimidine. This method has been reported to have a high overall yield of 76%.[4]

Q5: What are the key parameters to control during the reaction?

A5: Key parameters to control include reaction temperature (typically around 105°C), reaction time (often 20-30 hours), and the molar ratios of the reagents.[3] Ensuring anhydrous conditions is also critical.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride and a Quaternary Ammonium Chloride

This protocol is adapted from patented procedures.[3]

Materials:

  • This compound hydrochloride

  • Tetraethylammonium chloride (or other suitable quaternary ammonium chloride)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ice

  • 40% Sodium hydroxide solution

  • Ethyl acetate

  • Celite

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a reaction vessel, combine dry this compound hydrochloride, tetraethylammonium chloride, and phosphorus oxychloride.

  • Heat the mixture with stirring to an internal temperature of 105°C. Hydrogen chloride gas will be evolved.

  • Maintain the reaction mixture at 105°C for 20-28 hours.

  • Cool the reaction mixture and distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C.

  • Carefully pour the reaction mixture into water, adding ice to maintain the temperature at approximately 50-55°C.

  • Adjust the pH to 4 by adding 40% sodium hydroxide solution, continuing to use ice to keep the temperature at 50-55°C.

  • Stir the mixture for 1 hour at 50°C.

  • Adjust the pH to 7 with 40% sodium hydroxide solution and cool to 35°C.

  • Extract the product with ethyl acetate.

  • Filter the phases separately through Celite to remove black solids and phosphates.

  • Separate the organic layer and perform further extractions of the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Data Presentation

MethodStarting MaterialKey ReagentsReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Direct ChlorinationThis compoundPOCl₃Reflux12-48<10[2][4]
Quaternary Ammonium Chloride AssistedThis compound hydrochloridePOCl₃, Tetraethylammonium chloride1052050[3]
Quaternary Ammonium Chloride AssistedThis compound hydrochloridePOCl₃, N-ethyl-N-methyl piperidinium chloride1052465[3]
Vilsmeier ReagentThis compound hemisulfateVilsmeier Reagent (from DMF and POCl₃)0-110 (chlorination), 55 (hydrolysis)12-48 (chlorination), 0.5 (hydrolysis)76 (overall)[4]

Visualizations

Synthesis_Pathway A 2,5-Diamino-4,6- dihydroxypyrimidine B 2,5-Diamino-4,6- dichloropyrimidine A->B Chlorination C Chlorinating Agent (e.g., POCl3) C->B

Caption: Synthetic pathway for 2,5-diamino-4,6-dichloropyrimidine.

Troubleshooting_Workflow start Start Synthesis reaction Chlorination Reaction start->reaction workup Reaction Work-up reaction->workup low_yield Low Yield? workup->low_yield impurities Phosphorus Impurities? workup->impurities product Isolate Product low_yield->product No tar Tar Formation? low_yield->tar Yes optimize Optimize Temp/Time Add Quaternary Salt Consider Vilsmeier Method low_yield->optimize Yes tar->product No vilsmeier Switch to Vilsmeier Method tar->vilsmeier Yes impurities->product No distill_wash Distill excess POCl3 Thoroughly wash product impurities->distill_wash Yes

Caption: Troubleshooting decision tree for synthesis.

Experimental_Workflow A Combine Reactants: This compound derivative, POCl3, Quaternary Salt B Heat to 105°C for 20-28h A->B C Cool and Remove Excess POCl3 (vacuum) B->C D Quench with Ice/Water C->D E Adjust pH to 4, then 7 D->E F Extract with Ethyl Acetate E->F G Filter and Concentrate F->G H Purify (Recrystallization) G->H

Caption: General experimental workflow for the synthesis.

References

Solubility issues of 2,5-Diamino-4,6-dihydroxypyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diamino-4,6-dihydroxypyrimidine, focusing on its solubility challenges in organic solvents.

Solubility Data

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Known Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Expected to have some solubility, as DMSO is a powerful polar aprotic solvent for a wide array of organic compounds[1][2].
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09153Data not available.
EthanolC₂H₅OH46.0778.37Data not available. A related compound, 2,4-Diamino-6-chloropyrimidine, is more soluble in ethanol than in water[3].
MethanolCH₃OH32.0464.7Data not available. A related compound, 2,4-Diamino-6-chloropyrimidine, is more soluble in methanol than in water[3].
WaterH₂O18.02100The hydrochloride salt is reported to have solubility in aqueous solutions[4].

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the solubility of this compound.

FAQs

  • Q1: Why is this compound poorly soluble in many common organic solvents? A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of multiple amino (-NH₂) and hydroxyl (-OH) groups allows for strong intermolecular hydrogen bonding. These strong interactions between the molecules in the solid state require a significant amount of energy to be overcome by the solvent, leading to low solubility in many organic solvents.

  • Q2: I am having difficulty dissolving this compound. What can I do? A2: Due to the lack of specific solubility data, a systematic approach is recommended. Start with small-scale tests using polar aprotic solvents like DMSO or DMF. Gentle heating and sonication can aid dissolution. If the compound is the hydrochloride salt, trying aqueous solutions is also recommended[4]. See the Experimental Protocol section for a detailed methodology.

  • Q3: Can I use heat to dissolve the compound? A3: Yes, gentle heating can be employed to increase the solubility. However, it is crucial to monitor the temperature to avoid thermal decomposition of the compound. A safety data sheet for the hydrochloride salt indicates that it is stable under proper conditions but may decompose at high temperatures[5]. It is advisable to conduct preliminary thermal stability tests if significant heating is required.

  • Q4: Are there any alternative solvents I can try? A4: If common solvents like DMSO and DMF are not effective, you could explore other polar aprotic solvents or solvent mixtures. However, any new solvent system should be carefully evaluated for compatibility with your experimental setup and downstream applications.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound will not dissolve in the chosen solvent. The compound has very low solubility in that specific solvent.1. Try a different solvent. Polar aprotic solvents like DMSO are a good starting point. 2. Increase the temperature moderately while stirring. 3. Use sonication to aid in the dissolution process. 4. If applicable, consider if a different salt form of the compound is available with better solubility characteristics.
Compound precipitates out of solution after cooling. The solution was supersaturated at a higher temperature.1. Try to prepare a more dilute solution. 2. Maintain the solution at a slightly elevated temperature during your experiment, if possible. 3. Consider using a co-solvent to improve the stability of the solution at room temperature.
The dissolved compound appears to be degrading. The solvent is reacting with the compound, or the compound is thermally unstable at the temperature used for dissolution.1. Ensure the solvent is pure and free of reactive impurities. 2. Avoid excessive heating. Use the lowest temperature necessary to achieve dissolution. 3. Analyze the solution using techniques like HPLC or LC-MS to check for the appearance of degradation products.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general procedure for determining the approximate solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Sonicator

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Preparation: Weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean vial.

  • Solvent Addition: Add a small, measured volume of the selected solvent to the vial (e.g., 100 µL).

  • Initial Observation: Observe if the compound dissolves at room temperature with gentle swirling.

  • Agitation: If the compound does not dissolve, place a small stir bar in the vial and stir the mixture at room temperature for 15-30 minutes.

  • Sonication: If the solid is still present, place the vial in a sonicator bath for 10-15 minutes.

  • Heating: If the compound remains insoluble, gently heat the vial on a hot plate with stirring. Increase the temperature in small increments (e.g., 5-10 °C) and observe for dissolution. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the compound.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another known volume of the solvent and repeat steps 3-6.

  • Determining Approximate Solubility: Continue adding the solvent incrementally until the compound is fully dissolved. The approximate solubility can then be calculated based on the total amount of compound and the total volume of solvent used.

  • Cooling: After dissolution at a higher temperature, allow the solution to cool to room temperature and observe for any precipitation. This will provide information about the solution's stability.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate relevant biological pathways and experimental workflows.

G cluster_workflow Solubility Troubleshooting Workflow start Start: Insoluble Compound solvent Select Solvent (e.g., DMSO) start->solvent agitate Agitate at RT (Stir/Sonicate) solvent->agitate heat Gentle Heating agitate->heat observe Observe for Dissolution heat->observe success Success: Soluble observe->success Yes fail Fail: Insoluble observe->fail No change_solvent Try Different Solvent fail->change_solvent change_solvent->solvent

Caption: A logical workflow for troubleshooting the solubility of this compound.

G cluster_pathway De Novo Pyrimidine Synthesis Pathway Regulation growth_factors Growth Factors mapk MAPK Signaling growth_factors->mapk pka PKA Signaling growth_factors->pka cad_enzyme CAD Enzyme (Rate-limiting) mapk->cad_enzyme Regulates pka->cad_enzyme Regulates pyrimidine_synthesis De Novo Pyrimidine Nucleotide Synthesis cad_enzyme->pyrimidine_synthesis Catalyzes cell_outcomes Cell Growth, Differentiation, Death pyrimidine_synthesis->cell_outcomes Influences

References

Technical Support Center: 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diamino-4,6-dihydroxypyrimidine. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical nature of aminohydroxypyrimidines. The primary sites of degradation are expected to be the amino groups and the pyrimidine ring itself. Key anticipated pathways include:

  • Oxidative Degradation: The amino groups are susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or even dimerization. The pyrimidine ring can also undergo oxidation, potentially leading to ring-opening products.

  • Hydrolytic Degradation: Under acidic or basic conditions, hydrolysis may occur. This could involve deamination (loss of amino groups) to form the corresponding hydroxylated pyrimidines or cleavage of the pyrimidine ring.

  • Photolytic Degradation: Exposure to UV or visible light, particularly in the presence of photosensitizers, can lead to the formation of reactive oxygen species that attack the molecule, resulting in hydroxylated byproducts.

  • Thermal Degradation: At elevated temperatures, general decomposition can be expected, potentially leading to the breakdown of the pyrimidine ring and the release of gases like ammonia, carbon oxides, and nitrogen oxides.[1]

Q2: My this compound sample shows significant degradation upon storage. What are the likely causes and how can I prevent this?

A2: this compound is known to be stable under proper storage conditions.[1] However, degradation can occur if the compound is exposed to incompatible materials or adverse environmental conditions.

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents.[1] Ensure that your storage containers and any handling equipment are free from such contaminants.

  • Storage Conditions: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[1] Exposure to light and moisture should be minimized.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

Issue 1: No Degradation Observed in Forced Degradation Studies
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. For thermal stress, consider incremental increases of 10°C above accelerated stability conditions.
The compound is highly stable under the tested conditions. If no degradation is observed even under harsh conditions, the molecule can be considered stable under those specific stresses. It is important to document the conditions tested.
Poor solubility of the compound in the stress medium. For hydrolytic studies, if the compound has low aqueous solubility, consider using a co-solvent. Ensure the co-solvent is inert and does not interfere with the analysis.
Issue 2: Excessive Degradation or "Mass Balance" Issues
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be reliably detected.
Formation of secondary degradation products. Over-stressing the sample can lead to the degradation of primary degradation products into secondary ones. Analyze samples at multiple time points to distinguish between primary and secondary degradants.
Degradation products are not detected by the analytical method. Ensure your analytical method (e.g., HPLC-UV) is capable of detecting all degradation products. This may require changing the detection wavelength or using a more universal detector like a mass spectrometer. Check if any degradants are volatile or have poor chromatographic retention.
Precipitation of degradation products. Visually inspect the stressed samples for any precipitates. If precipitation is observed, try to dissolve the sample in a stronger solvent before analysis.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The exact conditions may need to be optimized based on the observed stability of the molecule.

Table of Forced Degradation Conditions
Stress Condition Protocol Typical Sampling Times
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. If no degradation is observed, increase to 1 M HCl. Maintain the solution at room temperature or heat to 60°C if necessary.0, 2, 6, 12, 24 hours
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. If no degradation is observed, increase to 1 M NaOH. Maintain the solution at room temperature or heat to 60°C if necessary.0, 2, 6, 12, 24 hours
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. If degradation is too rapid or too slow, adjust the H₂O₂ concentration (e.g., from 1% to 30%).0, 1, 3, 6, 12 hours
Thermal Degradation Store the solid compound in a temperature-controlled oven at 60°C. If significant degradation is not observed, the temperature can be increased.1, 3, 7, 14 days
Photolytic Degradation Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. Run a dark control in parallel.End of exposure

Visualizations

Hypothetical Oxidative Degradation Pathway

G A 2,5-Diamino-4,6- dihydroxypyrimidine B Oxidized Intermediates (e.g., Imines, Radicals) A->B [O] C Dimerization Products B->C D Ring-Opened Products B->D E Nitroso/Nitro Derivatives B->E

Caption: Proposed oxidative degradation of this compound.

General Experimental Workflow for Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Pathway Elucidation LCMS->Pathway Method Method Validation Pathway->Method

Caption: Workflow for forced degradation studies and analysis.

Troubleshooting Logic for Unexpected Results

G cluster_0 Investigation cluster_1 Identification cluster_2 Action Start Unexpected Peak in Chromatogram CheckBlank Analyze Placebo/ Blank Start->CheckBlank CheckParent Re-analyze Parent Compound Start->CheckParent CheckMethod Review Method Specificity Start->CheckMethod IsExcipient From Excipient? CheckBlank->IsExcipient IsDegradant Is it a Degradant? CheckParent->IsDegradant ModifyMethod Modify Analytical Method CheckMethod->ModifyMethod IsExcipient->IsDegradant No Ignore Ignore Peak IsExcipient->Ignore Yes IdentifyStruct Identify Structure (LC-MS) IsDegradant->IdentifyStruct Yes

References

Technical Support Center: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method involves a multi-step synthesis starting from dimethyl malonate and guanidine hydrochloride. This process typically includes cyclization, nitrosation, and reduction reactions to yield the target molecule.[1] An alternative approach is the condensation of guanidine carbonate with diethyl 2-acetamidomalonate, followed by hydrolysis.[2]

Q2: I am seeing low yields in the initial condensation step to form the pyrimidine ring. What are the likely causes?

A2: Low yields in the condensation of guanidine with a malonic ester derivative can be attributed to several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time or suboptimal temperature. The choice of base and solvent is also critical; sodium methoxide in methanol or sodium ethoxide in ethanol are commonly used, and deviations from optimal concentrations can negatively impact the yield.[3] Furthermore, the purity of the starting materials, particularly the malonic ester, is crucial, as impurities can lead to side reactions.

Q3: What are the typical side reactions I should be aware of during the synthesis?

A3: Key side reactions include:

  • Incomplete cyclization: During the initial formation of the pyrimidine ring, the reaction may not go to completion, leaving unreacted starting materials.

  • Over-nitrosation or side reactions during nitrosation: In the step to introduce the 5-amino group via a nitroso intermediate, competing side reactions can occur, leading to impurities.

  • Incomplete reduction: The reduction of the 5-nitroso group to the 5-amino group may be incomplete, resulting in a mixture of the nitroso intermediate and the final product.

  • Pyrimidine ring degradation: This is a significant issue, particularly during direct chlorination of the dihydroxy-pyrimidine using reagents like phosphorus oxychloride (POCl₃) at high temperatures. This can lead to a complex mixture of decomposition products and low yields of the desired chlorinated derivative.[2][4]

  • Formation of phosphorylated byproducts: When using phosphorus-based chlorinating agents like POCl₃, residual phosphorus compounds can contaminate the product if the workup is not thorough.[4]

Q4: How can I minimize pyrimidine ring degradation during chlorination?

A4: To mitigate pyrimidine ring degradation, consider the following:

  • Use the Vilsmeier-Haack reagent: This method is a milder alternative to direct chlorination with POCl₃ and has been shown to produce higher yields and purity.[2] The Vilsmeier reagent is typically prepared from dimethylformamide (DMF) and POCl₃.

  • Control reaction temperature: If using direct chlorination, carefully control the temperature to avoid excessive heat, which accelerates degradation.

  • Optimize reaction time: Prolonged exposure to harsh chlorinating agents at high temperatures increases the likelihood of degradation. Monitor the reaction progress closely (e.g., by TLC) to determine the optimal reaction time.

Q5: My final product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, intermediates from the nitrosation and reduction steps, and byproducts from side reactions. For chlorinated derivatives, residual phosphorus compounds are a frequent issue.[4] Purification strategies include:

  • Recrystallization: A common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: Can be used to separate the desired product from closely related impurities.

  • Thorough workup: For reactions involving POCl₃, a thorough aqueous workup, including washing with a bicarbonate solution, is essential to remove water-soluble phosphorus byproducts.[4]

Troubleshooting Guides

Problem 1: Low Yield and Purity in the Synthesis of this compound Hydrochloride
Symptom Possible Cause Suggested Solution
Low yield after cyclization Incomplete reaction; Suboptimal base concentration; Impure starting materials.Increase reaction time and/or temperature. Ensure the correct stoichiometry of the base (e.g., sodium methoxide). Use freshly distilled dimethyl malonate.
Presence of nitroso-intermediate in final product Incomplete reduction of the 5-nitroso group.Increase the amount of reducing agent (e.g., sodium hydrosulfide) or prolong the reaction time. Monitor the reaction by TLC to ensure complete conversion.[1]
Discolored final product Side reactions during nitrosation or reduction.Carefully control the temperature during the nitrosation step. Ensure efficient stirring during the reduction to avoid localized overheating.
Problem 2: Side Reactions During Chlorination of this compound
Symptom Possible Cause Suggested Solution
Very low yield (<10%) and dark, tarry reaction mixture Significant pyrimidine ring degradation during direct chlorination with POCl₃.[2]Switch to the milder Vilsmeier-Haack method for chlorination.[2] If direct chlorination is necessary, use a lower reaction temperature and shorter reaction time.
Product contaminated with phosphorus-containing impurities Incomplete removal of POCl₃ and its byproducts during workup.[4]After the reaction, distill off excess POCl₃ under reduced pressure before quenching.[4] During workup, wash the organic extract thoroughly with water and a saturated sodium bicarbonate solution.[4]
Formation of a stable, undesired intermediate In the Vilsmeier-Haack method, the bis-formamidine intermediate may not have been fully hydrolyzed.Ensure complete hydrolysis by adjusting the concentration of aqueous acid and the reaction time and temperature for the deprotection step.[2]

Quantitative Data Summary

Synthetic Route Starting Material Key Reagents Overall Yield (%) Purity Reaction Time Key Advantages Key Disadvantages
Direct Chlorination This compoundPOCl₃<10% (in some cases)[2]Variable, often requires extensive purification[2]12-48 hours[2]Readily available starting material and reagent.Low and inconsistent yields, potential for pyrimidine ring degradation.[2]
Vilsmeier Reagent Method This compound hemisulfateVilsmeier reagent (from DMF and POCl₃)76% (overall)[2]High, can sometimes be used without further purification.[2]~30 minutes for hydrolysis step[2]High yield and purity, milder reaction conditions.[2]Requires preparation of the Vilsmeier reagent.[2]
Synthesis of Parent Compound Dimethyl malonate, Guanidine hydrochlorideNaOCH₃, NaNO₂, NaSH, HCl75% (total)[1]99.0%[1]Multi-stepHigh purity and good overall yield.Multi-step process with several reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride[1]

This is a four-step process:

  • Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in a sodium methoxide solution at 35-50°C for 0.5-6 hours. After distillation and dissolution in water, the pH is adjusted to 0-8 to precipitate the intermediate product.

  • Nitrosation: The intermediate from step 1 is dissolved in a sodium hydroxide solution, and sodium nitrite is added at 30-80°C. Hydrochloric acid is then added to adjust the pH to 0-4 to form 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.

  • Reduction: The 5-nitroso-pyrimidine is suspended in water, and sodium hydrosulfide is added at 20-40°C. The reaction is maintained for 0.5-4 hours. The pH is then adjusted to 0-9 to precipitate this compound.

  • Salt Formation: The product from step 3 is suspended in methanol, and concentrated hydrochloric acid is added at 35-70°C to form the hydrochloride salt.

Protocol 2: Chlorination using the Vilsmeier Reagent Method[2]
  • Formation of the bis-formamidine intermediate: this compound hemisulfate is treated with at least 4 molar equivalents of a Vilsmeier reagent (prepared from DMF and POCl₃) in an inert solvent (e.g., 1,2-dichloroethane). The reaction is carried out at a temperature ranging from 0 to 110°C for 12 to 48 hours. The intermediate is then isolated.

  • Hydrolysis: The isolated intermediate is dissolved in 95% ethanol, and 6N aqueous hydrochloric acid is added. The solution is heated at 55°C for 30 minutes to yield 2,5-diamino-4,6-dichloropyrimidine.

Visualizations

Signaling Pathways

2,5-Diaminopyrimidine derivatives have been identified as modulators of key signaling pathways in immune cells.

BLK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling BCR BCR BLK BLK (B-lymphoid tyrosine kinase) BCR->BLK Antigen binding CD79A_B CD79A/B BTK BTK CD79A_B->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB B_Cell_Activation B-Cell Activation, Differentiation, Proliferation NFkB->B_Cell_Activation BLK->CD79A_B Phosphorylation Derivative 2,5-Diaminopyrimidine Derivative (Degrader) Derivative->BLK Degradation PKC_theta_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_downstream Downstream Signaling TCR TCR PKC_theta PKCθ (Protein Kinase C theta) TCR->PKC_theta Antigen Presentation CD28 CD28 CD28->PKC_theta Co-stimulation Carma1 Carma1 IKK IKK Complex Carma1->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation T_Cell_Activation T-Cell Activation and Proliferation NFkB_Activation->T_Cell_Activation AP1_Activation AP-1 Activation AP1_Activation->T_Cell_Activation PKC_theta->Carma1 Phosphorylation PKC_theta->AP1_Activation Derivative 2,4-Diamino-5-fluoropyrimidine Derivative (Inhibitor) Derivative->PKC_theta Inhibition Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_chlorination Chlorination start Guanidine + Malonic Ester Derivative cyclization Cyclization start->cyclization nitrosation Nitrosation cyclization->nitrosation reduction Reduction nitrosation->reduction product1 This compound reduction->product1 chlorination Chlorination (e.g., Vilsmeier-Haack) product1->chlorination product2 2,5-Diamino-4,6-dichloropyrimidine Derivative chlorination->product2 purification Purification (Recrystallization/Chromatography) product2->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

References

Technical Support Center: 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP) solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of DADHP solutions?

A1: The stability of DADHP solutions is primarily influenced by three main factors:

  • Oxidation: DADHP is susceptible to oxidation, especially in the presence of atmospheric oxygen. This is often observed as a discoloration of the solution, turning it from colorless or light yellow to brown or dark purple.

  • pH: The pH of the solution can significantly impact the rate of degradation. While specific quantitative data for DADHP is limited in publicly available literature, related dihydroxypyrimidine derivatives show instability in both strongly acidic and alkaline conditions.

  • Light Exposure: As with many complex organic molecules, exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to store DADHP, both in solid form and in solution, in a dark place[1].

Q2: My DADHP solution is changing color. What does this indicate and what can I do?

A2: A color change, typically to a brownish or purplish hue, is a common indicator of DADHP degradation, most likely due to oxidation. To mitigate this, it is crucial to prepare and handle the solution under conditions that minimize oxygen exposure. This can include using deoxygenated solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the recommended solvent for dissolving DADHP?

A3: For experimental purposes, DADHP hydrochloride is often dissolved in aqueous buffers. The choice of buffer and its pH is critical for stability. It is advisable to perform preliminary stability tests at your desired experimental pH. For some applications, organic solvents like dimethyl sulfoxide (DMSO) might be used, which can sometimes offer better stability against hydrolysis.

Q4: How should I store my DADHP solutions to maximize their shelf-life?

A4: To maximize the stability of your DADHP solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down the rate of chemical degradation. For long-term storage, freezing at -20°C or -80°C may be appropriate, but it is important to first verify that freeze-thaw cycles do not cause precipitation or degradation.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil[1].

  • Atmosphere: For oxygen-sensitive experiments, it is best to store solutions under an inert gas like nitrogen or argon.

Q5: Are there any chemical stabilizers I can add to my DADHP solution?

A5: While specific studies on stabilizers for DADHP are not widely available, the addition of antioxidants can be a viable strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, N-acetylcysteine, or thioglycerol. It is essential to ensure that any added stabilizer does not interfere with your downstream experimental assays. Chelating agents like EDTA can also be beneficial by sequestering metal ions that can catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidative degradation of DADHP.- Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Handle the solution under an inert atmosphere.- Add a compatible antioxidant to the solution.- Store the solution in a tightly sealed container at low temperature and protected from light.
Precipitation in Solution Poor solubility at the given pH or temperature, or degradation leading to insoluble products.- Ensure the pH of the solution is within a range where DADHP is soluble.- Consider using a co-solvent like DMSO if compatible with your experiment.- If precipitation occurs upon cooling, try preparing a more dilute solution or storing at a slightly higher temperature (if stability permits).
Loss of Biological Activity or Inconsistent Experimental Results Degradation of the DADHP molecule.- Prepare fresh solutions for each experiment.- Perform a stability study of your DADHP solution under your specific experimental conditions (see Experimental Protocols section).- Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of your solution before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized DADHP Solution
  • Solvent Deoxygenation: Take a suitable volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a flask. Sparge the buffer with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing DADHP: In a separate container, accurately weigh the required amount of this compound hydrochloride.

  • Dissolution: Under a gentle stream of the inert gas, add the deoxygenated buffer to the solid DADHP. Stir gently until fully dissolved. If necessary, sonication can be used to aid dissolution.

  • (Optional) Addition of Stabilizers:

    • Antioxidant: Prepare a stock solution of a suitable antioxidant (e.g., ascorbic acid) in the deoxygenated buffer. Add the antioxidant stock solution to the DADHP solution to a final concentration of, for example, 0.1-1 mM.

    • Chelating Agent: Prepare a stock solution of EDTA and add it to the DADHP solution to a final concentration of, for example, 0.1 mM.

  • Final Steps: Adjust the final volume with the deoxygenated buffer. Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Storage: Aliquot the solution into amber-colored vials, flush the headspace with inert gas, and seal tightly. Store at 2-8°C for short-term use or at -20°C or below for longer-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Prepare your DADHP solution as described in Protocol 1.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) under the storage conditions being tested (e.g., room temperature, 4°C, exposed to light), take an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration with the mobile phase.

    • Inject the diluted sample onto the HPLC system.

    • Monitor the peak area of the parent DADHP peak and look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of DADHP remaining at each time point relative to the initial (time 0) peak area.

Visualizations

Potential Degradation Pathways of DADHP DADHP This compound (DADHP) Oxidized_Products Oxidized Products (e.g., quinone-imine species) DADHP->Oxidized_Products Oxygen, Metal Ions Hydrolysis_Products Hydrolysis Products (Ring-opened species) DADHP->Hydrolysis_Products H₂O (Acidic/Basic pH) Photodegradation_Products Photodegradation Products DADHP->Photodegradation_Products UV/Visible Light

Caption: Potential degradation pathways for DADHP in solution.

Workflow for Preparing and Storing Stable DADHP Solutions start Start deoxygenate Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate weigh Weigh DADHP start->weigh dissolve Dissolve DADHP in deoxygenated solvent deoxygenate->dissolve weigh->dissolve add_stabilizers Add Stabilizers (Optional) - Antioxidants - Chelating Agents dissolve->add_stabilizers filter Sterile Filter (0.22 µm) add_stabilizers->filter aliquot Aliquot into Amber Vials filter->aliquot inert_atmosphere Flush with Inert Gas aliquot->inert_atmosphere store Store at 2-8°C or -20°C inert_atmosphere->store end End store->end

Caption: Recommended workflow for preparing stable DADHP solutions.

References

Troubleshooting low yields in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common issues encountered during the synthesis of pyrimidines, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during various pyrimidine synthesis reactions.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot, three-component reaction that is widely used for the synthesis of dihydropyrimidinones (DHPMs). While versatile, it can be susceptible to low yields and side reactions.

Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors. The classical protocol, in particular, can suffer from this drawback.[1] Here are the key areas to investigate:

  • Catalyst Choice and Activity: The reaction is acid-catalyzed. While strong Brønsted acids like HCl are traditionally used, they can sometimes lead to side reactions.[1][2] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which have been shown to improve yields.[2][3] Ensure your catalyst is active; if you are using a reusable catalyst, it may require regeneration.[4]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] However, excessively high temperatures can promote the formation of byproducts.[4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1][4]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[2] While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free conditions may lead to improved outcomes.[2][4]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[2][4] Ensure all starting materials are of high purity.

  • Reactant Stoichiometry: The ratio of the three components can affect the yield. A slight excess of urea or thiourea is often beneficial.[1]

Q2: I'm observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[4]

  • To minimize DHP formation:

    • Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Experimenting with different Lewis acids may favor the desired product.

    • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[4]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and what are the strategies for purification?

A3: N-acylureas can form as byproducts and complicate the purification process. These arise from a competing reaction between the β-ketoester and urea.[4]

  • Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[4] Careful selection of the recrystallization solvent is crucial for successful purification.

Pinner Pyrimidine Synthesis Troubleshooting

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Challenges in this reaction often arise during the cyclization step.[1]

Q1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from several sources, leading to a complex reaction mixture and low yield of the desired pyrimidine.[1]

  • Common Side Reactions:

    • Self-condensation of the 1,3-dicarbonyl compound.[1]

    • Hydrolysis of the amidine starting material or imidate salt intermediate.[1][3]

    • Incomplete cyclization.[1]

  • Troubleshooting Steps:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]

    • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates.[1][3] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[1] Common bases include sodium ethoxide and potassium carbonate.[1]

    • Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]

  • Strategies to Promote Cyclization:

    • Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

    • Temperature: Increasing the reaction temperature may provide the necessary activation energy for ring closure.[3]

    • Dean-Stark Trap: If the reaction produces water, using a Dean-Stark trap to remove it can help drive the equilibrium towards the cyclized product.

Ullmann Condensation Troubleshooting

The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds, which can be applied to pyrimidine synthesis. These reactions can be sensitive to reaction conditions.

Q1: I am experiencing low or no product yield in my Ullmann coupling reaction to synthesize a substituted pyrimidine. What are the key parameters to troubleshoot?

A1: Low yields in Ullmann-type reactions are often related to the catalyst system, reaction conditions, and reagent purity.[5]

  • Key Troubleshooting Areas:

    • Inactive Catalyst: The active catalytic species is often Cu(I).[5] Ensure you are using a fresh, high-purity copper(I) salt (e.g., CuI).[5] Oxidation of the copper source can be detrimental to the reaction.[6]

    • Inappropriate Ligand: Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[5] It is often necessary to screen a variety of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, to find the optimal one for your specific substrates.[5][7]

    • Suboptimal Base: The base is critical for the deprotonation of the nucleophile and for catalyst turnover.[5] Common bases include K₃PO₄ and Cs₂CO₃.[5][7] Screening different bases may be necessary.

    • Low Reaction Temperature: While modern Ullmann protocols often operate under milder conditions than traditional methods, the reaction may still require elevated temperatures (e.g., 80-120 °C).[5][8]

    • Anhydrous Conditions: The presence of water can lead to side reactions such as the reduction of the aryl halide.[5] It is important to use anhydrous solvents and reagents.[6]

Q2: I am observing a significant amount of a debrominated side product in my Ullmann reaction. What is the cause and how can I minimize it?

A2: The formation of a debrominated byproduct suggests a competing reduction of the aryl halide.

  • To minimize debromination:

    • Ensure Anhydrous Conditions: Protic impurities, such as water, can contribute to the reduction of the aryl halide.[5] Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling reaction and the undesired reduction pathway. Experimenting with different ligands and bases may help to suppress the formation of the debrominated side product.

Data Presentation

Table 1: Troubleshooting and Optimization Parameters for the Biginelli Reaction
ParameterCommon IssueSuggested Solutions & Optimization Strategies
Catalyst Low conversion, side reactions.Screen various Brønsted and Lewis acids (e.g., HCl, Yb(OTf)₃, InCl₃).[3][9] Use a fresh, active catalyst.[4] Consider heterogeneous or reusable catalysts for easier work-up.[9]
Temperature Low yield, formation of byproducts (e.g., Hantzsch dihydropyridine).Optimize temperature by monitoring the reaction with TLC.[4] Lowering the temperature may reduce side reactions.[9] Heating can drive the reaction to completion.[1]
Solvent Poor solubility of reactants, low reaction rate.Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, THF).[2][4] Consider solvent-free conditions, which can improve yields and simplify the process.[9]
Reactant Purity Inhibition of the reaction, formation of impurities.Use high-purity starting materials.[2][4] Purify reactants if necessary before use.
Stoichiometry Incomplete conversion of a limiting reagent.A slight excess of urea or thiourea is often beneficial.[1]

Experimental Protocols

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Materials:

  • TLC plates (e.g., silica gel 60 F-254)

  • TLC chamber with a lid

  • Eluent (a solvent or mixture of solvents)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate, iodine) if compounds are not UV-active

Procedure:

  • Prepare the Eluent: Choose a solvent system that provides good separation of your starting materials and expected product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[10] The goal is to have the starting material run to an Rf of about 0.5.[11] Pour a small amount of the eluent into the TLC chamber (about 0.5 cm deep) and place a piece of filter paper inside to saturate the atmosphere. Close the lid and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it on the starting material lane and the co-spot lane.

    • Take a small aliquot of your reaction mixture using a capillary tube.[11] If the reaction mixture contains solids or is in a high-boiling point solvent, perform a micro-workup before spotting.[11] Spot the reaction mixture in its designated lane and on top of the starting material spot in the co-spot lane.[12]

  • Develop the Plate: Carefully place the TLC plate in the chamber, ensuring the baseline is above the eluent level.[11] Close the lid and allow the eluent to run up the plate until it is about 1 cm from the top.[11]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. As the reaction progresses, the starting material spot should diminish, and a new spot corresponding to the product should appear and intensify.[11]

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[2][4]

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.[13] Continue adding small portions of the hot solvent until the solid is completely dissolved.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4][13]

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4][14]

  • Dry the Crystals: Allow the crystals to dry completely, either by air drying or in a vacuum oven.[4]

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the stationary phase, leading to a faster and more efficient separation of compounds.[15]

Materials:

  • Glass column

  • Stationary phase (e.g., silica gel for flash chromatography, 230-400 mesh)[16]

  • Eluent

  • Crude sample

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Choose an Eluent: Develop a solvent system using TLC that gives good separation of the desired product from impurities. The target compound should have an Rf of approximately 0.3 in the chosen eluent.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[16]

    • Add a layer of sand.

    • Fill the column with the chosen stationary phase. This can be done by dry packing (adding the dry silica gel and then running solvent through) or by slurry packing (mixing the silica gel with the eluent and pouring the slurry into the column).[16]

    • Ensure the stationary phase is well-packed and level at the top. Add another layer of sand on top of the stationary phase.

  • Load the Sample:

    • Dissolve the crude sample in a minimal amount of a suitable solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply pressure to the top of the column to force the eluent through at a steady rate.

    • Collect fractions in separate test tubes or flasks.

  • Analyze the Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Pyrimidine Synthesis cluster_process Downstream Processing cluster_product Final Product Aldehyde Aldehyde Reaction One-Pot Reaction (e.g., Biginelli, Pinner) Aldehyde->Reaction Beta_Ketoester β-Ketoester Beta_Ketoester->Reaction Urea Urea / Amidine Urea->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Product Pure Pyrimidine Derivative Analysis->Product

Caption: General workflow for pyrimidine synthesis.

G Start Low Yield in Biginelli Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type and Loading) CheckPurity->OptimizeCatalyst Pure Impure Purify Starting Materials CheckPurity->Impure Impure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp ScreenCatalysts Screen Lewis/Brønsted Acids OptimizeCatalyst->ScreenCatalysts OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent AdjustTemp Adjust Temperature (Monitor by TLC) OptimizeTemp->AdjustTemp SideReaction Check for Side Reactions (TLC/LC-MS) OptimizeSolvent->SideReaction ScreenSolvents Try Different Solvents or Solvent-Free OptimizeSolvent->ScreenSolvents AddressSideReaction Address Specific Side Reaction SideReaction->AddressSideReaction Yes ImprovedYield Improved Yield SideReaction->ImprovedYield No Impure->OptimizeCatalyst ScreenCatalysts->OptimizeTemp AdjustTemp->OptimizeSolvent ScreenSolvents->SideReaction AddressSideReaction->ImprovedYield G cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Hantzsch Hantzsch Reaction Aldehyde->Hantzsch Beta_Ketoester β-Ketoester Beta_Ketoester->Biginelli 1 eq Beta_Ketoester->Hantzsch 2 eq Urea Urea Urea->Biginelli Urea->Hantzsch NH₃ source (decomposition) DHPM Desired DHPM Biginelli->DHPM DHP Dihydropyridine (Byproduct) Hantzsch->DHP

References

Technical Support Center: Method Development for Scaling Up 2,5-Diamino-4,6-dihydroxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2,5-Diamino-4,6-dihydroxypyrimidine and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent reactions.

Issue Code: SYN-001

Question: My reaction to form the initial pyrimidine ring is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the initial cyclization can stem from several factors. Key areas to investigate include the purity of your starting materials, the choice of base and solvent, and the reaction temperature. Incomplete reactions are common, and ensuring sufficient reaction time is crucial. One common method involves the condensation of guanidine carbonate with diethyl 2-acetamidomalonate.[1][2]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in guanidine salts or malonate esters can significantly hinder the reaction. Ensure all starting materials are of high purity.

    • Optimize Reaction Conditions: The reaction often requires refluxing for an extended period, sometimes up to 48 hours, to drive it to completion.[1][2]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.

    • Consider Alternative Starting Materials: A multi-step route starting from dimethyl malonate and guanidine hydrochloride, followed by nitrosation and reduction, has been reported to achieve a total yield of 75% with a product purity of 99.0%.[3]

Issue Code: SYN-002

Question: I am observing significant impurity formation during the synthesis. What are the likely side reactions and how can they be minimized?

Answer: Side reactions can be a major issue, especially during scale-up. In pyrimidine synthesis, incomplete cyclization or side reactions involving the functional groups of the reactants can lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Stepwise temperature increases can sometimes prevent side reactions. For instance, in some related syntheses, reacting at a lower temperature initially (e.g., 60-90°C) before increasing the temperature (e.g., 95-120°C) can lead to a cleaner product profile.[4]

    • Ensure Proper Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of byproducts.

    • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Recrystallization is a common method for purifying pyrimidine derivatives.

Issue Code: SYN-003

Question: The purification of the crude this compound is proving difficult. What are the recommended purification methods?

Answer: Purification can be challenging due to the polar nature of the dihydroxypyrimidine.

  • Troubleshooting Steps:

    • Acid-Base Purification: The product can be isolated as its hydrochloride salt.[2] This can help in purification by precipitating the salt from the reaction mixture. The hydrochloride salt can then be washed with appropriate solvents like acetone to remove impurities.[1][2]

    • Recrystallization: While challenging, recrystallization from suitable solvents can be effective.

    • Filtration Aids: In large-scale preparations, filtration aids like CELITE can be used to remove fine black solids and some phosphates that may form during workup.[1]

Issue Code: SYN-004

Question: I am attempting the chlorination of this compound to 2,5-Diamino-4,6-dichloropyrimidine, but the yield is very low. Why is this and what are the alternatives?

Answer: Direct chlorination of this compound using phosphorus oxychloride (POCl₃) is known to be challenging and can result in low and inconsistent yields, sometimes less than 10%, due to potential degradation of the pyrimidine ring.[5]

  • Troubleshooting and Alternative Methods:

    • Use of Additives with POCl₃: The reaction can be improved by using POCl₃ in the presence of a quaternary ammonium chloride (e.g., methyltriethylammonium or tetraethylammonium chloride) or a weak tertiary amine base hydrochloride (e.g., N,N-dimethylaniline or diethylaniline hydrochloride).[1][2] This process is suitable for large-scale production.[1][2] Reaction times are typically long, often exceeding 12 hours.[1][2]

    • Vilsmeier Reagent Method: A more efficient method involves the use of a Vilsmeier reagent. This approach can provide a significantly higher overall yield (around 76%) and high purity.[5] The reaction proceeds through a stable bis-formamidine intermediate which is then hydrolyzed to the desired product.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,5-Diamino-4,6-dichloropyrimidine

Synthesis RouteStarting MaterialKey ReagentsOverall Yield (%)PurityReaction TimeKey AdvantagesKey Disadvantages
Direct ChlorinationThis compoundPOCl₃<10%[5]Variable, often requires extensive purification[5]12-48 hours[5]Readily available starting material and reagent.[5]Low and inconsistent yields, potential for pyrimidine ring degradation.[5]
POCl₃ with AdditivesThis compound hydrochloridePOCl₃, Quaternary ammonium chloride or tertiary amine hydrochloride50-65%[1]High>12 hours[1]Suitable for large-scale production.[1][2]Requires specific additives and long reaction times.
Vilsmeier Reagent MethodThis compound hemisulfateVilsmeier reagent, then HCl hydrolysis76%[5]High, can be used without further purification in some cases.[5]30 minutes for hydrolysis step[5]High yield and purity, milder reaction conditions for subsequent steps.[5]Requires preparation of the Vilsmeier reagent.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (via Nitrosation/Reduction)

This protocol is based on a method that reports a high yield and purity.[3]

  • Step 1: Cyclization: Add Guanidinium hydrochloride to a sodium methoxide solution. Heat the mixture to 35-50°C and then add dimethyl malonate dropwise, maintaining the temperature. Allow the reaction to proceed for 0.5-6 hours. After the reaction, distill under reduced pressure, dissolve the residue in water, and adjust the pH to 0-8 to precipitate 2-amino-4,6-dihydroxypyrimidine.

  • Step 2: Nitrosation: Add the 2-amino-4,6-dihydroxypyrimidine to water and adjust the pH to 3-6 with acid. Cool the mixture to 0-10°C and add a solution of sodium nitrite dropwise. After the addition, allow the reaction to proceed for 0.5-3 hours to obtain 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.

  • Step 3: Reduction: Add the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine to water and heat to 20-40°C. Add sodium hydrosulfide dropwise while maintaining the temperature. After the addition, let the reaction proceed for 0.5-4 hours. Adjust the pH to 0-9 with acid to precipitate this compound.

  • Step 4: Salt Formation: Add methanol to the this compound and heat to 35-70°C. Add concentrated hydrochloric acid dropwise, maintaining the temperature. Allow the reaction to proceed for 0.5-4 hours at 50-80°C to obtain this compound hydrochloride.

Protocol 2: Large-Scale Preparation of 2,5-Diamino-4,6-dichloropyrimidine using POCl₃ with an Additive

This protocol is adapted from a patented large-scale process.[1][2]

  • Reaction Setup: In a suitable reactor, charge dry this compound hydrochloride, dry methyltriethylammonium chloride, and phosphorus oxychloride.

  • Reaction: Heat the stirred mixture to an internal temperature of approximately 104-105°C. Hydrogen chloride gas will evolve as the reagents dissolve. Maintain the reaction at this temperature for 28 hours.

  • Workup: Cool the reaction mixture and distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C.

  • Quenching: Carefully pour the reaction mixture into water, adding ice to maintain the temperature at about 50-55°C.

  • Neutralization: Adjust the pH to 4 with 40% sodium hydroxide, keeping the temperature at 50-55°C, and stir for 1 hour. Further adjust the pH to 7 with 40% sodium hydroxide and cool to 35°C.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Filter the phases separately through CELITE to remove solids. Wash the ethyl acetate phase with brine, concentrate it, and filter through a dry silica plug to remove color and solids. Concentrate the filtrate under vacuum to crystallize the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound HCl cluster_chlorination Chlorination to 2,5-Diamino-4,6-dichloropyrimidine start Guanidine HCl + Dimethyl Malonate cyclization Cyclization start->cyclization NaOCH3 nitrosation Nitrosation cyclization->nitrosation NaNO2, H+ reduction Reduction nitrosation->reduction NaSH salt_formation Salt Formation reduction->salt_formation HCl, MeOH product1 This compound HCl salt_formation->product1 start2 This compound HCl chlorination Chlorination start2->chlorination POCl3, Quaternary Ammonium Salt workup Workup & Quenching chlorination->workup extraction Extraction workup->extraction Ethyl Acetate purification Purification extraction->purification product2 2,5-Diamino-4,6-dichloropyrimidine purification->product2

Caption: High-level workflow for the synthesis of 2,5-Diamino-4,6-dichloropyrimidine.

troubleshooting_logic start Low Yield in Chlorination Step? check_method Using Direct Chlorination with POCl3 only? start->check_method low_yield_reason High potential for ring degradation. Yields often <10%. check_method->low_yield_reason Yes successful_reaction Improved Yield check_method->successful_reaction No consider_additives Consider adding a quaternary ammonium salt or tertiary amine HCl. low_yield_reason->consider_additives consider_vilsmeier Consider the Vilsmeier Reagent method. low_yield_reason->consider_vilsmeier consider_additives->successful_reaction consider_vilsmeier->successful_reaction

Caption: Troubleshooting logic for low yield in the chlorination step.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Starting Materials: 2,5-Diamino-4,6-dihydroxypyrimidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The choice of starting material is a critical decision in any synthetic campaign, profoundly influencing the efficiency, cost, and novelty of the resulting compound library. This guide provides an objective comparison of 2,5-Diamino-4,6-dihydroxypyrimidine with other common pyrimidine starting materials, supported by experimental data to inform strategic synthetic planning.

Introduction to Pyrimidine Scaffolds in Drug Discovery

Pyrimidines are a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This privileged scaffold is found in a vast array of biologically active molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs. Their ability to participate in hydrogen bonding and other molecular interactions makes them ideal for targeting a wide range of biological targets, particularly protein kinases.

This guide will focus on a comparative analysis of this compound against other frequently utilized pyrimidine building blocks such as aminopyrimidines and chloropyrimidines. We will explore their reactivity in key synthetic transformations and their utility in the synthesis of bioactive molecules.

Comparison of Key Synthetic Transformations

The utility of a pyrimidine starting material is largely defined by its reactivity and versatility in common synthetic reactions. This section compares the performance of this compound and its derivatives with other pyrimidine precursors in fundamental transformations.

Chlorination Reactions

The conversion of hydroxypyrimidines to chloropyrimidines is a crucial step for subsequent nucleophilic substitution and cross-coupling reactions. This compound can be effectively chlorinated to yield 2,5-diamino-4,6-dichloropyrimidine, a versatile intermediate.

Starting MaterialReagentConditionsYield (%)Reference
This compound hydrochloridePOCl₃, N-ethyl-N-methyl piperidinium chloride105°C, 24 hours65[1][2]
This compound hydrochloridePOCl₃, Tetraethylammonium chloride105°C, 20 hours50[1][2]
4-Amino-2,6-dihydroxypyrimidinePOCl₃, N,N-dimethylaniline60-70°C, 4 hours86[3]
4-Amino-2,6-dihydroxypyrimidinePOCl₃, Pyridine160°C, 2 hours85[3]

Table 1: Comparison of yields for the chlorination of dihydroxypyrimidines.

Direct chlorination of this compound with phosphorus oxychloride alone has been reported to be challenging, often leading to low yields due to ring degradation[4]. The use of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride as a co-reagent significantly improves the yield[1][2][5].

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidines are excellent substrates for SNAr reactions, allowing for the introduction of various nucleophiles. The reactivity of the chloro groups is position-dependent, with the C4 and C6 positions being more reactive than the C2 position.

Starting MaterialNucleophileConditionsYield (%)Reference
2-ChloropyrimidineVarious anilinesEthanol, 160°C, 10 min (microwave)Moderate to excellent[6]
2,4-DichloropyrimidineDibutylamineK₂CO₃, DMAc70:30 ratio of C4 to C2 substitution[7]
6-Aryl-2,4-dichloropyrimidineSecondary amines, anilinesPd(OAc)₂/dppb or no catalystHighly regioselective for C4[7]
2,4,6-Trichloropyrimidine3-AminopyrroleDIPEA, 4Å MS, DCM, reflux, 5hMajor product from C4/C6 displacement[8]

Table 2: Examples of nucleophilic aromatic substitution on chloropyrimidines.

The presence of amino groups in 2,5-diamino-4,6-dichloropyrimidine can influence the regioselectivity of SNAr reactions.

Pteridine Synthesis

Diaminopyrimidines are key precursors for the synthesis of pteridines, a class of fused heterocyclic compounds with significant biological roles, including folate metabolism. The synthesis typically involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound.

Pyrimidine PrecursorDicarbonyl CompoundConditionsYield (%)Reference
2,4,5,6-Tetraaminopyrimidine dihydrochlorideDihydroxyacetonepH 2.5, 5-8°C, 24 hours95.5[9]
4,5-Diamino-2,6-dihydroxypyrimidineDicarbonyl compoundsIsay reactionNot specified[10]
2,4,5,6-TetraaminopyrimidineBenzylglyoxalpH 9-10Selective for 7-benzylpteridine[10]

Table 3: Comparison of pyrimidine precursors in pteridine synthesis.

While this compound itself is not a direct precursor for pteridines, its derivatives, such as 2,4,5,6-tetraaminopyrimidine (which can be synthesized from related pyrimidines), are crucial for this synthesis[9]. The choice of the diaminopyrimidine and the reaction conditions, particularly pH, can control the regioselectivity of the pteridine formation[10].

Experimental Protocols

Protocol 1: Chlorination of this compound[1][2]

Reagents:

  • This compound hydrochloride (dry)

  • N-ethyl-N-methyl piperidinium chloride (dry)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Combine dry this compound hydrochloride (3.6 g), dry N-ethyl-N-methyl piperidinium chloride (22 g), and phosphorus oxychloride (13 ml).

  • Heat the mixture at 105°C with stirring for 24 hours.

  • Carefully pour the reaction mixture into ice-water.

  • Adjust the pH to 7 with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-diamino-4,6-dichloropyrimidine.

  • The crude product can be purified by chromatography on silica gel.

Protocol 2: Amination of 2-Chloropyrimidine (Microwave-Assisted)[6][11]

Reagents:

  • 2-Chloropyrimidine

  • Substituted aniline

  • Ethanol

Procedure:

  • In a 5 mL microwave reaction vial, place the 2-chloropyrimidine (0.80 mmol), the appropriate aniline (1.0 mmol), and ethanol (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160°C for 10 minutes under magnetic stirring.

  • After cooling, take up the solid residue in dichloromethane (30 mL).

  • Wash the solution with 0.25 M Na₂CO₃ (2 x 20 mL) and dry over Na₂SO₄.

  • Filter and concentrate the solution to yield the 2-anilinopyrimidine product.

Protocol 3: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine[9]

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine dihydrochloride

  • Dihydroxyacetone

  • 50% Sodium hydroxide solution

  • Sodium chloride

Procedure:

  • Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.

  • Adjust the pH to 2.5 with a 50% sodium hydroxide solution.

  • Slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours while introducing air and maintaining the temperature between 5°C and 8°C.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours.

  • Add 200 g of sodium chloride and cool the mixture to 5°C to precipitate the product.

  • Filter the precipitate and wash with water and ethanol to obtain 2,4-diamino-6-hydroxymethylpteridine.

Pyrimidine Derivatives in Signaling Pathways

Pyrimidine-based molecules are prominent as inhibitors of various signaling pathways, particularly those involved in cell proliferation and survival, making them crucial in cancer research.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer[11][12][13]. Several pyrimidine-based drugs, such as Gefitinib (Iressa®), are potent EGFR tyrosine kinase inhibitors (TKIs)[14][15][16]. These inhibitors typically contain a quinazoline or a similar fused pyrimidine core that binds to the ATP-binding site of the EGFR kinase domain, blocking its activity and downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Gefitinib Gefitinib (Pyrimidine-based TKI) Gefitinib->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based TKIs.

Experimental and Drug Discovery Workflows

The synthesis and evaluation of pyrimidine derivatives in a drug discovery setting follow a structured workflow, from initial library synthesis to hit-to-lead optimization.

Pyrimidine Library Synthesis Workflow

The efficient synthesis of a diverse library of pyrimidine-based compounds is essential for screening against biological targets.

Library_Synthesis_Workflow Start Select Pyrimidine Starting Material (e.g., this compound) Reaction1 Key Reaction 1 (e.g., Chlorination) Start->Reaction1 Intermediate Versatile Intermediate (e.g., 2,5-Diamino-4,6-dichloropyrimidine) Reaction1->Intermediate Reaction2 Parallel Reactions (e.g., S_NAr with diverse amines) Intermediate->Reaction2 Library Diverse Pyrimidine Library Reaction2->Library Purification Purification & Characterization Library->Purification Screening Biological Screening Purification->Screening

Caption: General workflow for the synthesis of a diverse pyrimidine library for screening.

Hit-to-Lead Optimization Workflow for Kinase Inhibitors

Once a "hit" compound is identified from screening, a hit-to-lead optimization process is initiated to improve its potency, selectivity, and drug-like properties.

Hit_to_Lead_Workflow Hit Initial Hit Compound (Pyrimidine-based) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Design Design of Analogs (Scaffold Hopping, R-group modification) SAR->Design Guides Synthesis Synthesis of Analogs Design->Synthesis Testing In vitro & In vivo Testing (Potency, Selectivity, ADME) Synthesis->Testing Testing->SAR Feedback Lead Lead Candidate Testing->Lead Identifies

Caption: Iterative workflow for hit-to-lead optimization of pyrimidine-based kinase inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of functionalized pyrimidines and their downstream products. Its ability to be efficiently converted to the corresponding dichloropyrimidine opens up a wide range of synthetic possibilities for creating diverse chemical libraries. While direct comparative data for all reaction types is not always available, the information presented in this guide highlights its utility in key transformations relevant to drug discovery. The choice between this compound and other pyrimidine precursors will ultimately depend on the specific synthetic goals, target molecule, and desired diversity of the chemical library. The provided protocols and workflows offer a practical framework for researchers to incorporate this and other pyrimidine building blocks into their drug discovery programs.

References

A Comparative Guide to the Synthetic Routes of 2,5-Diamino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2,5-diamino-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on experimental data from published literature and patents, focusing on yield, purity, reaction time, and key reagents.

Introduction

2,5-Diamino-4,6-dichloropyrimidine is a crucial building block in medicinal chemistry, particularly for the development of antiviral and anticancer agents. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide compares two common synthetic strategies starting from 2,5-diamino-4,6-dihydroxypyrimidine: Direct Chlorination and the Vilsmeier Reagent Method.

Data Presentation

The following table summarizes the quantitative data for the two main synthetic routes to 2,5-diamino-4,6-dichloropyrimidine.

ParameterDirect Chlorination with POCl₃ and AdditivesVilsmeier Reagent Method
Starting Material This compound hydrochlorideThis compound hemisulfate
Key Reagents Phosphorus oxychloride (POCl₃), Quaternary ammonium chloride (e.g., tetraethylammonium chloride)Vilsmeier reagent (from DMF and POCl₃)
Overall Yield 50-65%[1]76%[2][3]
Purity Requires purification[1]High, can precipitate directly from the reaction mixture[2]
Reaction Time 20-28 hours[1]30 minutes for hydrolysis step[3]
Key Advantages Utilizes readily available reagents.Higher and more consistent yields, high purity of the product.[2][3]
Key Disadvantages Lower yields, formation of tarry precipitates, potential for pyrimidine ring degradation.[3]Involves an intermediate protection step.

Experimental Protocols

Route 1: Direct Chlorination with Phosphorus Oxychloride and Additives

This method involves the direct chlorination of this compound hydrochloride using phosphorus oxychloride in the presence of a quaternary ammonium salt.

Materials:

  • Dry this compound hydrochloride

  • Dry Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ice

  • 40% Sodium hydroxide solution

  • Ethyl acetate

  • Celite

Procedure:

  • Dry this compound hydrochloride (3.6g), dry tetraethylammonium chloride (9.8g), and phosphorus oxychloride (13ml) are heated at 105°C with stirring for 24 hours.[1]

  • After cooling, the excess phosphorus oxychloride is distilled off under vacuum.[1]

  • The reaction mixture is carefully poured into a mixture of water and ice, maintaining the temperature at approximately 50-55°C.[1]

  • The pH of the mixture is adjusted to 4 with 40% sodium hydroxide solution, keeping the temperature at 50-55°C, and stirred for 1 hour.[1]

  • The pH is then adjusted to 7 with 40% sodium hydroxide solution, and the mixture is cooled to 35°C.[1]

  • The product is extracted with ethyl acetate.[1]

  • The phases are filtered through Celite to remove solid byproducts.[1]

  • The aqueous phase is further extracted with ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried, and concentrated under vacuum to yield the product.[1]

Route 2: Vilsmeier Reagent Method

This approach utilizes the Vilsmeier reagent for in situ protection of the amino groups, followed by chlorination and subsequent hydrolysis to yield the final product.

Materials:

  • This compound hemisulfate

  • Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride)

  • 95% Ethanol

  • 6N Aqueous hydrochloric acid

Procedure:

  • This compound hemisulfate is reacted with the Vilsmeier reagent. This forms the intermediate 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine in high yield (around 92%).[3]

  • The isolated intermediate is dissolved in 95% ethanol.[3]

  • 6N aqueous hydrochloric acid is added to the solution.[3]

  • The solution is heated at 55°C for 30 minutes.[3]

  • During the heating, the crystalline product precipitates directly from the reaction mixture.[2]

  • Water can be added to facilitate complete precipitation.[2]

  • The product is collected by filtration to give 2,5-diamino-4,6-dichloropyrimidine in high purity.[2] An overall yield of 76% from the starting material has been reported.[2][3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the starting material and the two synthetic routes to obtain 2,5-diamino-4,6-dichloropyrimidine.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_reagents Key Reagents cluster_outcome Outcome cluster_product Final Product start This compound route1 Route 1: Direct Chlorination start->route1 route2 Route 2: Vilsmeier Reagent Method start->route2 reagents1 POCl₃ Quaternary Ammonium Salt route1->reagents1 reagents2 Vilsmeier Reagent (POCl₃ + DMF) route2->reagents2 outcome1 Yield: 50-65% Purity: Variable reagents1->outcome1 outcome2 Yield: 76% Purity: High reagents2->outcome2 product 2,5-Diamino-4,6-dichloropyrimidine outcome1->product outcome2->product

Caption: Comparison of synthetic routes to 2,5-diamino-4,6-dichloropyrimidine.

References

A Comparative Spectroscopic Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Among these, 2,5-Diamino-4,6-dihydroxypyrimidine and its analogues are of significant interest due to their potential biological activities, including roles as enzyme inhibitors and as synthons for more complex molecules. A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for their development and application. This guide provides a comparative overview of the spectroscopic characteristics of this compound and its selected derivatives, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two of its derivatives: 4-Amino-2,6-dihydroxypyrimidine and 2,5-Diamino-4,6-dichloropyrimidine. This selection allows for a comparative analysis of the effects of substituent changes on the spectroscopic properties.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound 3400 (N-H asymm. stretch), 3300 (N-H symm. stretch), 3020 (C-H stretch), 1700, 1690 (C=O stretch), 1650, 1580 (NH₂ scissoring), 1400 (C-NH₂ stretch), 1250, 1295 (C-OH stretch), 1140, 1040 (NH₂ twisting), 670 (NH₂ wagging)
4-Amino-2,6-dihydroxypyrimidine 3400 (N-H asymm. stretch), 3300 (N-H symm. stretch), 3020 (C-H stretch), 1620 (Ring stretching), 1480, 1534 (Ring stretching), 1400 (C-NH₂ stretch), 1250, 1295 (C-OH stretch), 1060 (C-NH₂ i.p.b.), 780 (Ring breathing), 625 (NH₂ wagging)
2,5-Diamino-4,6-dichloropyrimidine 3470 (N-H asymm. stretch), 3390 (N-H symm. stretch), 1650 (NH₂ scissoring), 1060 (NH₂ twisting), 845 (C-H i.p.b.), 690 (C-C o.p.b.), 510 (C-C i.p.b.), 400 (C-Cl i.p.b.), 300 (C-Cl i.p.b.), 220 (C-Cl o.p.b.)

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₄H₆N₄O₂142.12143.0564 [M+H]⁺, 102, 87.1
2,5-Diamino-4,6-dichloropyrimidine C₄H₄Cl₂N₄179.00Not explicitly available

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusSolventChemical Shifts (δ, ppm)
4,6-Dihydroxypyrimidine ¹HDMSO-d₆11.77 (s, 1H, OH), 8.03 (s, 1H, CH), 5.23 (s, 1H, CH)
2,5-Diamino-4,6-dichloropyrimidine ¹³CNot specifiedNot explicitly available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

KBr Pellet Technique:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The homogeneous mixture is then transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of a blank KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) - Time of Flight (TOF):

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1 µg/mL.

  • Injection: The sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulization of the sample solution and the formation of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are generated.

  • Analysis: The ions are then guided into the mass analyzer (e.g., TOF), where they are separated based on their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

  • ¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is often used to simplify the spectrum and enhance sensitivity.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively detailed in the available literature, pyrimidine derivatives are well-known to play crucial roles in various biological pathways, particularly as inhibitors of kinases. The general mechanism involves the pyrimidine core acting as a scaffold that can bind to the ATP-binding pocket of a kinase, thereby inhibiting its activity and modulating downstream signaling cascades.

Below are diagrams illustrating a general experimental workflow for spectroscopic analysis and a conceptual representation of a kinase inhibition pathway.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pyrimidine Derivative Dissolution Dissolution in Solvent Compound->Dissolution Pellet KBr Pellet Preparation Compound->Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Pellet->FTIR Structure Structural Elucidation UV_Vis->Structure FTIR->Structure NMR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: General workflow for spectroscopic analysis of pyrimidine derivatives.

kinase_inhibition_pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition cluster_downstream Downstream Signaling Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phospho_Substrate Signaling Downstream Signaling Cascade Phospho_Substrate->Signaling Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition Response Cellular Response Signaling->Response

Caption: Conceptual diagram of a kinase inhibition signaling pathway by a pyrimidine derivative.

Purity Analysis of Commercial 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antiretroviral drug Abacavir. The purity of this starting material is paramount to ensure the efficiency of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of commercially available this compound hydrochloride, details a robust analytical method for its assessment, and discusses potential impurities.

Comparison of Commercial Grades

While specific batch-to-batch variations exist, the majority of suppliers offer this compound hydrochloride with a purity specification of greater than 98.0%, primarily determined by High-Performance Liquid Chromatography (HPLC). Some suppliers also utilize argentometric titration to confirm the hydrochloride content. The physical appearance of the compound is typically a white to brown or dark purple powder or crystalline solid.

Supplier/SourceStated PurityAnalytical Method(s)Appearance
TCI Chemicals>98.0% (T)HPLC, Argentometric TitrationWhite to Brown to Dark purple powder to crystal[1][2][3]
Fisher Scientific (distributor for TCI)≥98.0%HPLCRed-White[4]
CP Lab Chemicalsmin 98%HPLCNot Specified[5]
Labscoop (distributor for TCI)>98.0% (T)HPLC, Argentometric TitrationWhite to Brown to Dark purple powder to crystal
Patent CN104496911A (synthesis)99.0%Not SpecifiedNot Specified

Note: (T) in the TCI specification refers to titration.

Potential Impurities

The synthesis of this compound hydrochloride typically involves a multi-step process including cyclization, nitrosation, and reduction reactions. Based on these synthetic routes, potential impurities could include:

  • Unreacted Starting Materials: Such as guanidine hydrochloride and derivatives of malonic acid.

  • Incompletely Reacted Intermediates: For instance, 5-nitroso-2-amino-4,6-dihydroxypyrimidine or other partially reduced species.

  • Byproducts of Side Reactions: Including polymeric materials or products of over-oxidation or degradation.

  • Residual Solvents and Reagents: From the reaction and purification steps.

The purity of the starting materials and the control of reaction conditions are critical to minimize the formation of these impurities.

Experimental Protocol: Purity Determination by HPLC

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound hydrochloride. This protocol is a composite based on methods described for similar pyrimidine compounds.

Objective: To determine the purity of this compound hydrochloride and to separate it from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound hydrochloride sample.

  • Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a standard solution of this compound hydrochloride of known high purity in the same diluent at a concentration of 1 mg/mL.

Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Context

To better illustrate the experimental process and the significance of this compound, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate SignalingPathways This compound HCl This compound HCl Intermediate_A N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide This compound HCl->Intermediate_A Chlorination & Formylation Intermediate_B 2-Amino-6-chloro-N-cyclopropyl-5-formamidopyrimidine Intermediate_A->Intermediate_B Cyclopropylamine addition Abacavir Abacavir Intermediate_B->Abacavir Cyclization & Reduction

References

A Comparative Guide to the Validation of an HPLC Method for 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Diamino-4,6-dihydroxypyrimidine. The performance of this method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for the quality control and analysis of this compound.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. A robust and validated analytical method is therefore essential for its characterization. This guide outlines a stability-indicating HPLC method and provides a comparative analysis against other common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is proposed for the determination of this compound and its process-related impurities. The method is designed to be specific, accurate, precise, and robust.

Experimental Protocol: HPLC Method Validation

Chromatographic Conditions:

  • Column: Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)

    • B: Methanol

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (90:10 v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a nominal concentration of 100 µg/mL of this compound.

Validation Parameters:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Data Presentation: HPLC Method Validation

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, and potential impurities at the retention time of the main peak.No interference at the analyte's retention time.
Linearity (R²) 0.9997≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness The method is robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).System suitability parameters are met.

Specificity and Potential Impurities:

The specificity of the method was demonstrated by its ability to resolve this compound from potential impurities arising from its synthesis. The synthesis of this compound hydrochloride typically involves the cyclization of dimethyl malonate and guanidine hydrochloride, followed by nitrosation and reduction.[1] Potential impurities that this method can separate include:

  • Guanidine Hydrochloride (Starting Material)

  • Dimethyl Malonate (Starting Material)

  • 2-Amino-4,6-dihydroxypyrimidine (Intermediate)

  • 2-Amino-5-nitroso-4,6-dihydroxypyrimidine (Intermediate)

Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed, and the method was found to be stability-indicating, with no co-elution of degradation products with the main peak.

Comparison with Alternative Analytical Methods

The validated HPLC method is compared with GC-MS and UV-Vis Spectrophotometry for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of pyrimidine bases, often requiring derivatization to increase volatility.[2]

Experimental Protocol: GC-MS (Representative)

  • Derivatization: Silylation of the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique but lacks the specificity of chromatographic methods.[3]

Experimental Protocol: UV-Vis Spectrophotometry

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength Scan: Scan the sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantification: Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax. Determine the concentration of the sample from the calibration curve.

Data Presentation: Comparison of Analytical Methods

Table 2: Performance Comparison of Analytical Methods

ParameterValidated HPLC MethodGC-MS MethodUV-Vis Spectrophotometry
Specificity High (able to separate impurities and degradation products)High (mass fragmentation provides specificity)Low (potential for interference from UV-absorbing impurities)
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Quantitation (LOQ) 0.3 µg/mL~0.2 µg/mL (with derivatization)[2]~5 µg/mL
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time ~25 minutes per sample~30 minutes per sample~5 minutes per sample

Visualization of Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Standard Preparation Chromatography Chromatographic Separation Standard->Chromatography Sample Sample Preparation Sample->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Robustness Robustness Chromatography->Robustness Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters Analyte 2,5-Diamino-4,6- dihydroxypyrimidine HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVIS UV-Vis Analyte->UVVIS Specificity Specificity HPLC->Specificity High Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Sensitivity Sensitivity (LOQ) HPLC->Sensitivity High Speed Analysis Speed HPLC->Speed Moderate GCMS->Specificity High GCMS->Accuracy High GCMS->Precision Moderate GCMS->Sensitivity Very High GCMS->Speed Slow UVVIS->Specificity Low UVVIS->Accuracy Moderate UVVIS->Precision Moderate UVVIS->Sensitivity Low UVVIS->Speed Fast

Caption: Comparison of analytical methods' performance.

Conclusion

The presented HPLC method provides a reliable, specific, accurate, and precise means for the quantification of this compound and the monitoring of its related impurities. While GC-MS offers high specificity and sensitivity, it requires a derivatization step, adding complexity to the sample preparation. UV-Vis spectrophotometry is a rapid and simple technique but lacks the specificity required for impurity profiling. The choice of analytical method will depend on the specific requirements of the analysis, with the validated HPLC method being highly suitable for routine quality control and stability testing in a pharmaceutical setting.

References

Efficacy of Chlorinating Agents for 2,5-Diamino-4,6-dihydroxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical step in the development of various pharmaceutical compounds, particularly antiviral and antineoplastic agents. The most common precursor, 2,5-diamino-4,6-dihydroxypyrimidine, presents significant challenges during chlorination. The electron-rich pyrimidine ring is susceptible to degradation under harsh reaction conditions, often leading to low yields and the formation of intractable tars. This guide provides a comparative analysis of different chlorinating agents and methods, supported by experimental data, to assist researchers in selecting the most effective synthetic route.

Comparative Analysis of Chlorination Methods

The direct chlorination of this compound using phosphorus oxychloride (POCl₃) alone is notoriously inefficient. Early attempts at this reaction were reported as unsuccessful, citing degradation of the pyrimidine ring system.[1][2] Subsequent efforts confirmed that this direct approach consistently results in poor yields, often below 10%.[1] To overcome these limitations, several improved methods have been developed, primarily focusing on the use of additives with POCl₃ or employing a Vilsmeier-Haack reagent.

MethodKey ReagentsReaction ConditionsOverall Yield (%)Purity & PurificationKey AdvantagesKey Disadvantages
Direct Chlorination POCl₃Reflux, 12-48 hours< 10%Variable, often requires extensive chromatographic purification.[2]Readily available reagents.Low, inconsistent yields; significant pyrimidine ring degradation and tar formation.[1][2]
POCl₃ with Additives POCl₃, Quaternary Ammonium Chlorides (e.g., Methyltriethylammonium chloride, Tetraethylammonium chloride)105 °C, 20-28 hours46 - 65%[3][4]Crystalline product after workup and extraction; may require chromatography.[3]Significantly improved yield over POCl₃ alone; suitable for large scale.[3]Requires long reaction times at high temperatures; uses large molar excesses of additives.[1]
Vilsmeier Reagent Vilsmeier Reagent (from POCl₃ and DMF)Step 1: 0-110 °C, 12-48 hoursStep 2: 55 °C, 30 minutes76%[2]High purity; can often be used without further purification.[2]High yield and purity; milder conditions for the final hydrolysis step.[2]Requires preparation of the Vilsmeier reagent and a two-step process.

Experimental Protocols

Vilsmeier Reagent Method

This two-step process offers the highest reported yield and purity. It involves the formation of a stable bis-formamidine intermediate, which is then gently hydrolyzed to the final product.[2]

Step 1: Formation of 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine

  • Treat this compound hemisulfate with at least 4 molar equivalents of a Vilsmeier reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide).

  • Conduct the reaction in an inert solvent such as 1,2-dichloroethane, chloroform, or methylene chloride.[2]

  • Heat the reaction mixture to the reflux temperature of the chosen solvent (typically 40-100 °C) for 12 to 48 hours.[1]

  • Upon completion, the intermediate, 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine, can be isolated in high yield (approx. 92%).[2]

Step 2: Hydrolysis to 2,5-diamino-4,6-dichloropyrimidine

  • Dissolve the isolated intermediate from Step 1 in 95% ethanol.

  • Add 6N aqueous hydrochloric acid to the solution.[1]

  • Heat the mixture at 55 °C for 30 minutes. Thin-layer chromatography can be used to monitor the conversion to a lower-Rf product.[1]

  • The final product is obtained with high purity, contributing to an overall process yield of 76%.[2]

Chlorination using POCl₃ and a Quaternary Ammonium Chloride

This method provides a significant improvement over direct chlorination with POCl₃ and is suitable for large-scale preparations.[3] The following protocol is adapted from a patented procedure.[5]

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine dry methyltriethylammonium chloride (approx. 500g), phosphorus oxychloride (approx. 700ml), and dry this compound hydrochloride (approx. 520g).[4][5]

  • Heat the mixture with stirring to an internal temperature of 104-105 °C. Hydrogen chloride gas will evolve as the reagents dissolve.[4][5]

  • Maintain the reaction mixture at 105 °C for approximately 28 hours.[4][5]

  • After cooling, distill the excess phosphorus oxychloride under vacuum at a temperature up to 40 °C.[5]

  • Carefully pour the concentrated reaction mixture into 5 liters of water, using ice to maintain the temperature between 50-55 °C.

  • Adjust the pH to 4 with a 40% sodium hydroxide solution while cooling, and stir for 1 hour at 50 °C.[5]

  • Further adjust the pH to 7 with 40% NaOH and cool the mixture to 35 °C.[5]

  • Extract the product with ethyl acetate. The organic phase can be washed with brine and concentrated under vacuum to yield the crystalline product. A reported yield for this method is 46%.[4][5]

Process Visualizations

Chlorination_Pathways cluster_start Starting Material cluster_methods Chlorination Methods cluster_end Product A 2,5-Diamino-4,6- dihydroxypyrimidine B Direct Chlorination (POCl3) A->B <10% Yield Degradation C POCl3 + Additive (Quaternary Ammonium Salt) A->C 46-65% Yield D Vilsmeier Reagent (POCl3 + DMF) A->D 76% Yield (Two Steps) E 2,5-Diamino-4,6- dichloropyrimidine B->E C->E D->E

Caption: Comparative synthetic routes for the chlorination of this compound.

Vilsmeier_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis A 2,5-Diamino-4,6- dihydroxypyrimidine C Reaction in Inert Solvent (e.g., 1,2-dichloroethane) Reflux, 12-48h A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Bis-formamidine Intermediate C->D ~92% Yield E Intermediate in 95% Ethanol D->E G Heat at 55°C 30 minutes E->G F 6N Aqueous HCl F->G H Final Product: 2,5-Diamino-4,6- dichloropyrimidine G->H

Caption: Experimental workflow for the Vilsmeier Reagent method.

Conclusion

References

A Comparative Analysis of Diaminopyrimidine Isomer Reactivity for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthesis and lead optimization. This guide provides a comparative study of the reactivity of diaminopyrimidine isomers, focusing on their behavior in key chemical transformations. The insights presented are supported by theoretical principles and available data to inform synthetic strategies.

The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, most notably as inhibitors of dihydrofolate reductase (DHFR). The constitutional isomers of diaminopyrimidine—2,4-, 2,5-, 4,5-, and 4,6-diaminopyrimidine—exhibit distinct chemical behaviors due to the varied electronic effects stemming from the positions of the two amino groups on the pyrimidine ring. These differences in reactivity are critical for regioselective synthesis of complex drug candidates.

Comparative Basicity of Diaminopyrimidine Isomers

IsomerStructurepKa (Conjugate Acid)Data TypeReference
2,4-Diaminopyrimidine2,4-Diaminopyrimidine7.4ExperimentalIUPAC
4,5-Diaminopyrimidine4,5-Diaminopyrimidine6.06 ± 0.10PredictedChemBK[1]
2,5-Diaminopyrimidine2,5-Diaminopyrimidine4.83 ± 0.10PredictedChemicalBook[2]
4,6-Diaminopyrimidine4,6-Diaminopyrimidine3.66 ± 0.10 (for 2-chloro derivative)PredictedGuidechem

Note: The pKa value for 4,6-diaminopyrimidine is for its 2-chloro derivative and is used as an estimate. The chloro group is electron-withdrawing and would be expected to lower the pKa compared to the unsubstituted parent compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when substituted with a good leaving group like a halogen. The positions of the amino groups significantly influence the rate and regioselectivity of these reactions.

The reactivity of halopyrimidines in SNAr reactions is generally higher for halogens at the 4- and 6-positions compared to the 2-position. This is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.

For diaminopyrimidine isomers, the amino groups, being strong electron-donating groups, will activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. However, in the context of a halo-diaminopyrimidine, the relative reactivity of the isomers will still be governed by the position of the leaving group and the stabilizing effect of the ring nitrogens.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The two amino groups on the pyrimidine ring are strongly activating and ortho-, para-directing. This makes the diaminopyrimidine isomers highly reactive towards electrophiles. The C5 position is generally the most susceptible to electrophilic attack, as it is para to the nitrogen at position 1 and ortho to the amino group at position 4 (in the case of 2,4- and 4,5-isomers) or between two activating amino groups (in the case of 4,6-isomer).

The high reactivity can sometimes lead to multiple substitutions or side reactions, and controlling the selectivity can be challenging. For instance, direct nitration of highly activated pyrimidines can be complex.

Experimental Protocols

Below are representative protocols for key reactions involving diaminopyrimidines. These are general procedures and may require optimization for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution - Amination of a Chloro-diaminopyrimidine

This protocol describes a typical procedure for the reaction of a chloro-diaminopyrimidine with an amine.

Materials:

  • Chloro-diaminopyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.1-1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloro-diaminopyrimidine, the amine nucleophile, and the solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Electrophilic Aromatic Substitution - Halogenation

This protocol outlines a general procedure for the halogenation of a diaminopyrimidine.

Materials:

  • Diaminopyrimidine isomer (1.0 eq)

  • Halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), 1.0-1.2 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or chloroform)

Procedure:

  • Dissolve the diaminopyrimidine isomer in the chosen anhydrous solvent in a reaction vessel protected from light.

  • Cool the solution in an ice bath.

  • Add the halogenating agent portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a solution of sodium thiosulfate if necessary (for bromination).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain the halogenated product.

Visualization of Key Pathways

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Diaminopyrimidine derivatives, such as trimethoprim, are well-known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a crucial cofactor in the synthesis of purines and thymidylate, essential for DNA synthesis and cell proliferation. By competitively inhibiting DHFR, diaminopyrimidine-based drugs deplete the THF pool, leading to the arrest of cell growth.

DHFR_Pathway Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_Synth DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Diaminopyrimidine Diaminopyrimidine Inhibitor Diaminopyrimidine->DHFR Competitive Inhibition

Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition.

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates a typical workflow for the synthesis and purification of substituted diaminopyrimidines via nucleophilic aromatic substitution.

SNAr_Workflow Start Start Reaction_Setup Reaction Setup: Combine Halo-diaminopyrimidine, Nucleophile, Solvent, and Base Start->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for SNAr on halo-diaminopyrimidines.

References

Benchmarking Synthetic Routes to Key Abacavir Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for key intermediates in the production of Abacavir, a crucial antiretroviral medication. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to inform strategic decisions in process optimization and scale-up for the synthesis of this vital pharmaceutical agent.

I. Synthesis of the Chiral Cyclopentene Intermediate: (1S,4R)-4-Amino-2-cyclopentene-1-methanol

The stereochemistry of the cyclopentene ring is critical for the therapeutic efficacy of Abacavir. The key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is often derived from the resolution of a racemic precursor. Below is a comparison of two prominent resolution strategies.

Comparative Data: Resolution of Vince Lactam
MethodKey ReagentsProductYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Racemic (±)-Vince lactam, Lipase (e.g., Lipolase), Diisopropyl ether, Water(-)-(1R,4S)-Vince Lactam45-50>99High enantioselectivity, mild reaction conditions.Requires specific enzyme, separation of unreacted enantiomer and hydrolyzed product.
Chemical Resolution (via diastereomeric salt formation) Racemic cis-4-amino-2-cyclopentene-1-methanol, D-tartaric acid(1S,4R)-cis-4-amino-2-cyclopentene-1-methanol D-hydrogen tartrateNot explicitly stated, but implied to be a standard resolution technique.HighUtilizes readily available chiral resolving agent.May require multiple recrystallizations to achieve high e.e., potentially lower overall yield.
Experimental Protocols

1. Enzymatic Kinetic Resolution of Racemic (±)-Vince Lactam

  • Materials: Racemic (±)-Vince lactam, Diisopropyl ether, Water, Lipolase.

  • Procedure:

    • Suspend racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C.

    • Add water (82.4 µL, 4.58 mmol) and Lipolase (1.5 g) to the suspension.

    • Stir the mixture at 60°C and monitor the reaction by chiral HPLC until approximately 50% conversion is reached (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the enzyme.

    • The filtrate contains the desired unreacted (-)-(1R,4S)-Vince lactam, which can be isolated after separation from the aqueous phase containing the hydrolyzed (+)-enantiomer.

2. Reduction to (-)-Cyclopentenyl Aminoalcohol

  • Materials: (-)-(1R,4S)-Vince Lactam, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.

  • Procedure:

    • Dissolve the (-)-(1R,4S)-Vince lactam in anhydrous THF.

    • Slowly add a suspension of LiAlH₄ in THF at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

    • Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting precipitate and concentrate the filtrate to obtain the crude (-)-cyclopentenyl aminoalcohol.

Workflow for Chiral Intermediate Synthesis

cluster_0 Enzymatic Kinetic Resolution cluster_1 Reduction Racemic Vince Lactam Racemic Vince Lactam Lipase Lipase Racemic Vince Lactam->Lipase Diisopropyl ether, H2O (-)-(1R,4S)-Vince Lactam (-)-(1R,4S)-Vince Lactam Lipase->(-)-(1R,4S)-Vince Lactam Unreacted (+)-Amino Acid (+)-Amino Acid Lipase->(+)-Amino Acid Hydrolyzed LiAlH4 LiAlH4 (-)-(1R,4S)-Vince Lactam->LiAlH4 THF (-)-Cyclopentenyl Aminoalcohol (-)-Cyclopentenyl Aminoalcohol LiAlH4->(-)-Cyclopentenyl Aminoalcohol

Caption: Chemoenzymatic synthesis of the chiral amino alcohol intermediate.

II. Synthesis of the Pyrimidine Intermediate: 2,5-Diamino-4,6-dichloropyrimidine

The pyrimidine core is another essential building block in the synthesis of Abacavir. The efficiency of its preparation can significantly impact the overall process economy.

Comparative Data: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
MethodStarting MaterialKey ReagentsOverall Yield (%)PurityKey AdvantagesKey Disadvantages
Direct Chlorination [1]2,5-Diamino-4,6-dihydroxypyrimidinePhosphorus oxychloride (POCl₃)<10 (in some cases)Variable, often requires extensive purification.Readily available starting material and reagent.Low and inconsistent yields, potential for pyrimidine ring degradation.[1]
Vilsmeier Reagent Method [1]This compound hemisulfateVilsmeier reagent (from DMF and POCl₃)76HighHigh yield and purity, more controlled reaction.Involves an intermediate isolation step.
Experimental Protocols

1. Vilsmeier Reagent Method for 2,5-Diamino-4,6-dichloropyrimidine

  • Step 1: Formation of 4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine

    • Materials: this compound hemisulfate, Vilsmeier reagent, 1,2-dichloroethane.

    • Procedure:

      • Treat this compound hemisulfate with at least 4 molar equivalents of Vilsmeier reagent in 1,2-dichloroethane.

      • Heat the reaction mixture at reflux for 12 to 48 hours.

      • Isolate the resulting bis-formamidine intermediate. A yield of 92% has been reported for this step.[1]

  • Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine

    • Materials: 4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine, 95% Ethanol, 6N aqueous Hydrochloric acid.

    • Procedure:

      • Dissolve the intermediate from Step 1 in 95% ethanol.

      • Add 6N aqueous hydrochloric acid and heat the solution at 55°C for 30 minutes.

      • The desired product precipitates from the solution and can be isolated by filtration.

Synthetic Pathway Comparison

Caption: Comparison of synthetic routes to the pyrimidine intermediate.

III. Coupling and Final Steps to Abacavir

The final stages of the synthesis involve coupling the chiral cyclopentene and the pyrimidine intermediates, followed by cyclization and introduction of the cyclopropylamino group. The following data is derived from a patented process.

Quantitative Data: Synthesis of an N-Acylated Abacavir Intermediate and its Hydrolysis
StepStarting MaterialsProductYield (%)
Coupling and Cyclization N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide, Triethyl orthoformate, Cyclopropylamine(-)-N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide73
Hydrolysis (-)-N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide, Sodium hydroxideAbacavir88-90
Experimental Protocols

1. Synthesis of (-)-N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide [2]

  • Materials: N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino] pyrimidin-2-yl}isobutyramide, Anhydrous isopropanol/HCl, Triethyl orthoformate, Sodium bicarbonate, Cyclopropylamine.

  • Procedure:

    • Dissolve the starting pyrimidine derivative in an anhydrous solution of isopropanol/HCl and heat to 40-42°C.

    • After the initial reaction, cool the mixture and add triethyl orthoformate.

    • Neutralize the reaction mixture with sodium bicarbonate.

    • Add cyclopropylamine and reflux the mixture.

    • After filtration and evaporation, dissolve the residue in hot isopropanol and cool to crystallize the product. A yield of 73% has been reported.[2]

2. Hydrolysis to Abacavir [3]

  • Materials: N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide, Isopropanol, 10% Sodium hydroxide solution, Hydrochloric acid, Acetone or Ethyl acetate.

  • Procedure:

    • Reflux a mixture of the N-acylated intermediate, isopropanol, and 10% sodium hydroxide solution for 1 hour.

    • Cool the solution and neutralize to pH 7.0-7.5 with hydrochloric acid.

    • Concentrate the mixture to dryness under vacuum.

    • Crystallize the residue from acetone or ethyl acetate to afford Abacavir. Yields of 88% (acetone) and 90% (ethyl acetate) have been reported.[3]

Final Steps in Abacavir Synthesis

Pyrimidine Intermediate N-{4-chloro-5-formamido-6-... Coupling Coupling & Cyclization Pyrimidine Intermediate->Coupling 1. Triethyl orthoformate 2. Cyclopropylamine N-Acyl Abacavir N-{6-(cyclopropylamino)-9-... Coupling->N-Acyl Abacavir Yield: 73% Hydrolysis Hydrolysis (NaOH) N-Acyl Abacavir->Hydrolysis Abacavir Abacavir Hydrolysis->Abacavir Yield: 88-90%

Caption: Final reaction sequence to produce Abacavir.

References

Structural analysis of 2,5-Diamino-4,6-dihydroxypyrimidine derivatives and their bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a structural and bioactivity analysis of 2,5-diamino-4,6-dihydroxypyrimidine derivatives for researchers, scientists, and drug development professionals. Due to the limited direct studies on this specific scaffold, we present a comparative analysis with structurally related pyrimidine analogs to infer potential bioactivities and guide future research.

Structural and Bioactivity Comparison

The this compound core is a highly functionalized heterocyclic scaffold. The presence of amino and hydroxyl groups at key positions suggests its potential for diverse biological activities, likely through hydrogen bonding and other interactions with biological targets. To understand its potential, we compare it with two closely related and more extensively studied scaffolds: 2-amino-4,6-dihydroxypyrimidines and 2,4-diaminopyrimidines.

A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines revealed that these compounds themselves were devoid of inhibitory activity against immune-activated nitric oxide production. However, their 4,6-dichloro counterparts demonstrated significant activity[1]. This suggests that the hydroxyl groups at the 4 and 6 positions may attenuate certain biological activities, or that these positions are critical for modification to impart bioactivity.

In contrast, derivatives of the 2,4-diaminopyrimidine scaffold have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest[2].

Quantitative Bioactivity Data of Related Pyrimidine Derivatives

The following table summarizes the anticancer activity of various 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of novel this compound derivatives.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
9k 2,4-DiaminopyrimidineTriazolopiperazine and substituted anilineA549 (Lung)2.14[2]
HCT-116 (Colon)3.59[2]
PC-3 (Prostate)5.52[2]
MCF-7 (Breast)3.69[2]
13f 2,4-Diaminopyrimidine1,4,8-triazaspiro[4.5]decan-3-one and substituted anilineA549 (Lung)1.98[2]
HCT-116 (Colon)2.78[2]
PC-3 (Prostate)4.27[2]
MCF-7 (Breast)4.01[2]
Compound 3 Fused PyrimidineAmino-imino groupsMCF-7 (Breast)1.61[3]
HepG2 (Liver)2.02[3]
A549 (Lung)1.83[3]
Compound 7 Fused PyrimidineVaried substituentsMCF-7 (Breast)3.25[3]
HepG2 (Liver)4.11[3]
A549 (Lung)3.94[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the anticancer activity of pyrimidine derivatives.

MTT Cell Proliferation Inhibition Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials :

    • Cancer cell lines

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Pyrimidine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Protocol :

    • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment : Serial dilutions of the pyrimidine derivatives are prepared in the complete growth medium. The medium in the wells is then replaced with 100 µL of the medium containing the desired concentrations of the compounds.

    • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition : 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement : The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Materials :

    • Cancer cell lines

    • Complete growth medium

    • Pyrimidine derivatives

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • 1% Acetic acid

    • 96-well plates

    • Microplate reader

  • Protocol :

    • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation : After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.

    • Washing : The plates are washed five times with slow-running tap water and then air-dried.

    • Staining : 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 10 minutes.

    • Washing : The plates are quickly rinsed four times with 1% acetic acid to remove unbound dye and then air-dried.

    • Dye Solubilization : 200 µL of 10 mM Tris base solution is added to each well to dissolve the protein-bound dye.

    • Absorbance Measurement : The absorbance is measured at 510 nm using a microplate reader.

    • Data Analysis : The percentage of cell growth is calculated, and the IC50 value is determined.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways targeted by this compound derivatives are yet to be elucidated, related pyrimidine compounds are known to modulate key pathways in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies A Design of Derivatives B Chemical Synthesis A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Antiproliferative Assays (MTT, SRB) C->D E Determination of IC50 Values D->E F Hit Compound Selection E->F G Cell Cycle Analysis F->G H Apoptosis Assays F->H I Signaling Pathway Analysis (Western Blot) G->I H->I

Caption: A typical workflow for the discovery and preclinical evaluation of novel pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its constitutive activation is observed in several types of cancer, contributing to tumor progression and resistance to therapy.

NFkB_Pathway cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activation

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Diamino-4,6-dihydroxypyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Diamino-4,6-dihydroxypyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The recommended PPE for handling this compound is summarized below.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be worn, especially if there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.
Body Protection A laboratory coat or a chemical-resistant apron must be worn to protect against skin exposure.[1]
Respiratory Protection In poorly ventilated areas or when dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste.[2] The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

2. Containerization:

  • Select a designated and clearly labeled hazardous waste container that is compatible with the chemical.

  • Ensure the container is in good condition and can be securely sealed.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be under the control of laboratory personnel and away from incompatible materials.

5. Disposal Request and Pickup:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

  • Provide an accurate description of the waste material to the disposal company.

6. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[2]

  • Collect: Place all spilled material and contaminated absorbents into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[2] All cleaning materials should also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_procedure Hazardous Waste Procedure cluster_end Completion start Generation of Waste assess Is the material contaminated with This compound? start->assess hazardous_waste Treat as Hazardous Waste assess->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste (Consult EHS for confirmation) assess->non_hazardous No ppe Wear Appropriate PPE hazardous_waste->ppe end Disposal Complete non_hazardous->end segregate Segregate Waste ppe->segregate label_container Label Container Correctly segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1] This document should be used as a comprehensive guide to supplement, not replace, institutional protocols.

References

Essential Safety and Operational Guide for 2,5-Diamino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Diamino-4,6-dihydroxypyrimidine in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain regulatory compliance.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound HydrochlorideTCI America SDS
CAS Number 56830-58-1TCI America SDS
Molecular Formula C₄H₆N₄O₂ · HClTCI America SDS
Molecular Weight 178.58 g/mol TCI America SDS
Appearance White to Greyish red Crystal or PowderTCI America SDS
Purity >98.0% (T)(HPLC)TCI America SDS
Incompatible Materials Oxidizing agentsTCI America SDS

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield should be worn.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[1]
Body Protection A lab coat or a chemical-resistant apron must be worn to prevent skin contact.[1]
Respiratory Protection In a well-ventilated area, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1]

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eye wash station.[2]

  • Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[2]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.

  • Weighing and Transferring : When weighing or transferring the compound, do so carefully to avoid generating dust. Use a spatula or other appropriate tool for transfers.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity and restrict access to the area.[1]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[1]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

    • All materials used for cleanup should be disposed of as hazardous waste.[1]

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate the work surface with an appropriate solvent followed by soap and water.[1]

Disposal Plan:

The disposal of this compound must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations.[1][4]

  • Waste Collection : Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[1][4] The container must be compatible with the chemical and in good condition.[1]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][4]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Clean & Uncluttered) locate_safety Locate Safety Equipment (Shower, Eyewash) don_ppe Don Appropriate PPE weigh_transfer Weigh & Transfer (Avoid Dust) don_ppe->weigh_transfer spill_manage Manage Spills Immediately weigh_transfer->spill_manage If Spill Occurs decontaminate Decontaminate Work Area weigh_transfer->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect in Labeled Hazardous Waste Container wash_hands->collect_waste store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diamino-4,6-dihydroxypyrimidine
Reactant of Route 2
2,5-Diamino-4,6-dihydroxypyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。